O-Benzyl-DL-serine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-44-3 | |
| Record name | O-(Phenylmethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxy-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-benzyloxy-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
O-Benzyl-DL-serine chemical properties and structure
An In-depth Technical Guide to O-Benzyl-DL-serine: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, a crucial intermediate in pharmaceutical and peptide synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Structure
This compound is an alpha-amino acid derivative where the hydroxyl group of the serine side chain is protected by a benzyl ether.[1][2] This benzyl protection is key to its utility, preventing unwanted side reactions during chemical synthesis.[1][2]
Caption: Chemical Structure of this compound.
Chemical and Physical Properties
This compound presents as a white to off-white crystalline solid or powder at room temperature.[3] It is a synthetic compound that does not occur naturally.[3] It exhibits moderate solubility in polar solvents such as water and ethanol.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [4] |
| Molecular Weight | 195.21 - 195.22 g/mol | [4][5] |
| CAS Number | 5445-44-3 | [4] |
| Appearance | White to off-white crystalline powder/solid | [3] |
| Boiling Point | 359.1°C at 760 mmHg | |
| Density | 1.217 g/cm³ | |
| Solubility | Sparingly to moderately soluble in water | [3] |
| Storage Temperature | Room Temperature (Recommended <15°C) |
Experimental Protocols: Synthesis
The synthesis of this compound is of significant importance due to its role as a pharmaceutical and peptide synthesis intermediate. Several synthetic routes have been developed, often involving the protection of the amino group before benzylation of the hydroxyl group, followed by deprotection.
Synthesis from N-tert-butoxycarbonyl-DL-serine
A common method involves the benzylation of N-protected serine. This multi-stage process ensures high yields and purity.
Stage 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine [6]
-
Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.
-
Sequentially add 200 mL of tetrahydrofuran and 250 g of di-tert-butyl dicarbonate.
-
Maintain the reaction mixture's pH between 8 and 9 and allow it to react for 12 hours.
-
Extract the aqueous phase with ethyl acetate.
-
Acidify the aqueous phase to a pH of 1-2 with HCl and extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield N-(tert-butoxycarbonyl)-DL-serine.[6]
Stage 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine [6]
-
Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran.
-
Add 27.59 g of sodium tert-pentoxide and stir at room temperature for 10 minutes.
-
Cool the mixture to 0°C in an ice-water bath.
-
Slowly add 20 g of benzyl bromide with continuous stirring.
-
After addition, remove the ice bath and stir at room temperature for 30 minutes.
-
Add 300 mL of deionized water and perform extractions to isolate the product.
Stage 3: Deprotection to Yield this compound [7]
-
Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-DL-serine intermediate in a suitable solvent like dichloromethane.[7]
-
Add an excess of trifluoroacetic acid (TFA) to remove the Boc protecting group.[6][7]
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue can be further purified by precipitation with a non-polar solvent like petroleum ether to obtain the final this compound product.
Caption: General Synthesis Workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. Various techniques are employed for its characterization.
-
¹H NMR: Proton NMR spectra are available for this compound. For the related L-isomer, characteristic peaks have been reported at (400 MHz, D₂O, δ, ppm): 3.85-3.97 (m, 3H), 4.58-4.65 (m, 2H), 7.35-7.50 (m, 5H).[7]
-
¹³C NMR: Carbon-13 NMR spectral data is also available and aids in confirming the carbon skeleton of the molecule.[4][8]
-
IR Spectroscopy: Infrared spectroscopy data, often obtained using a KBr disc or ATR techniques, is used to identify the functional groups present in the molecule.[4][8]
-
Mass Spectrometry: Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight of the compound.[9]
-
Raman Spectroscopy: Raman spectral data is also available for this compound.[8][10]
Applications and Biological Significance
This compound is not a naturally occurring amino acid but a synthetic derivative with significant applications in research and development.[3]
-
Peptide Synthesis: Its primary use is as a protected amino acid building block in peptide synthesis.[1][3][11] The benzyl group on the side chain prevents unwanted reactions, ensuring the correct peptide sequence is assembled.[1]
-
Pharmaceutical Research: It serves as a crucial intermediate in the synthesis of more complex molecules and drug candidates.[3][11] Derivatives of this compound have been explored for potential use in treating cardiovascular diseases, osteoporosis, and inflammation. They are also investigated for their ability to prevent and treat tumors caused by abnormal cell adhesion.
-
Biochemical Studies: Researchers utilize O-Benzyl-L-serine to study enzyme mechanisms and protein interactions, which can provide insights for developing novel therapeutic strategies.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. leapchem.com [leapchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-Benzyl-L-serin ≥99.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. This compound(5445-44-3) 1H NMR spectrum [chemicalbook.com]
- 9. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(5445-44-3) Raman spectrum [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
The Strategic Role of O-Benzyl-DL-serine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
O-Benzyl-DL-serine is a critical building block in the intricate process of peptide synthesis. Its primary role is to serve as a protected version of the amino acid serine, enabling the controlled and sequential assembly of amino acids into a peptide chain. The benzyl group acts as a temporary shield for the reactive hydroxyl (-OH) group on the serine side chain, preventing it from engaging in unwanted side reactions during the peptide coupling steps. This protection is paramount for achieving high purity and yield of the target peptide. This compound is utilized in both major strategies of peptide synthesis: solution-phase and solid-phase peptide synthesis (SPPS).
Core Function: Side-Chain Protection
In peptide synthesis, the formation of a peptide bond involves the reaction between the carboxyl group of one amino acid and the amino group of another. For amino acids with reactive side chains, such as serine with its hydroxyl group, these side chains must be "protected" to prevent them from interfering with the peptide bond formation. The benzyl ether linkage in this compound is stable under the standard conditions of peptide coupling, ensuring that the peptide chain elongates as intended. The benzyl protecting group is typically removed at the final stage of synthesis under specific deprotection conditions.
Application in Peptide Synthesis Strategies
This compound is a versatile reagent compatible with the two primary approaches to peptide synthesis: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. The choice of strategy dictates the conditions for deprotection of both the Nα-amino group at each cycle and the side-chain protecting groups at the end of the synthesis.
Boc/Bzl Strategy
In the classic Boc/Bzl strategy, the Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by groups that are also acid-labile but require stronger acidic conditions for removal, such as the benzyl group.[1] The benzyl group of O-Benzyl-serine is stable to the milder acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA in dichloromethane), but is cleaved during the final step using strong acids like anhydrous hydrogen fluoride (HF).[2][3][4]
Fmoc/tBu Strategy
The Fmoc/tBu strategy is an orthogonal system where the Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl).[5] In this strategy, the benzyl group on serine offers an alternative side-chain protection that is also removed during the final acid-mediated cleavage from the resin, typically with a TFA "cocktail".[6]
Quantitative Data in Peptide Synthesis
The efficiency of incorporating O-Benzyl-serine and the subsequent deprotection steps are critical for the overall success of peptide synthesis. While exact yields can be sequence-dependent, the following tables summarize typical performance parameters.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations |
| Nα-Deprotection | 50% TFA in DCM[4] | 20% Piperidine in DMF[5] | Boc strategy uses harsher acidic conditions for each cycle. |
| Coupling Reagents | DCC/HOBt, HBTU/DIEA | HBTU/DIEA, HATU/DIEA, DIC/Oxyma | Choice of reagent can impact coupling efficiency and potential for racemization. |
| Final Cleavage/Deprotection | Anhydrous HF[2][3] | TFA Cocktail (e.g., TFA/TIS/H2O)[6][7] | HF is highly corrosive and requires specialized equipment. TFA cocktails are generally milder. |
| Crude Purity (Typical) | Generally high, but dependent on sequence and purification. | Can be lower due to aggregation in some sequences.[1] | Purity is highly dependent on the efficiency of each coupling and deprotection step. |
| Overall Yield (Typical) | Often favorable for aggregation-prone sequences.[1] | Can be lower due to incomplete coupling and deprotection in difficult sequences.[1] | Yield is influenced by the number of residues and the specific amino acid sequence. |
Note: The data presented is a qualitative summary based on findings from multiple sources, as direct head-to-head comparative studies with identical coupling reagents and purification methods are scarce.[1]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc-SPPS
This protocol outlines a standard manual procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid-phase resin.
Materials:
-
Fmoc-Ser(Bzl)-OH
-
Solid-phase resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add DIEA (6 equivalents) to the activated amino acid solution and immediately add the mixture to the resin. Agitate the reaction vessel for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and then DCM. Dry the resin for the next cycle.
Protocol 2: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
This protocol describes the cleavage of the peptide from the resin and the removal of the benzyl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers: Triisopropylsilane (TIS), Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA:TIS:Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: HF Cleavage (Boc/Bzl Strategy)
This protocol outlines the cleavage and deprotection of a peptide synthesized using the Boc/Bzl strategy. Warning: Anhydrous hydrogen fluoride is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a dedicated laboratory setup.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
Apparatus Setup: Place the dried peptide-resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the appropriate scavengers.
-
HF Distillation: Cool the reaction vessel with dry ice/acetone and distill the required amount of anhydrous HF into the vessel.
-
Cleavage Reaction: Remove the cooling bath and allow the reaction to stir at 0°C for 1 hour.
-
HF Removal: After the reaction is complete, remove the HF by vacuum distillation into a trap containing a base (e.g., calcium oxide).
-
Peptide Precipitation and Washing: Once all HF has been removed, precipitate the peptide by adding cold diethyl ether. Wash the peptide thoroughly with cold ether.
-
Peptide Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize to obtain the final product.[2][3][8]
Visualization of Workflows and Signaling Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical cycle for the incorporation of an amino acid, such as O-Benzyl-serine, in Fmoc-based SPPS.
Role in Synthesizing Phosphopeptides and Studying Signaling Pathways
Serine is one of the key amino acids that undergoes phosphorylation, a critical post-translational modification that regulates a vast number of cellular processes.[9][10] Peptides containing phosphoserine are invaluable tools for studying protein kinases, phosphatases, and the signaling pathways they control. This compound can be a precursor in the synthesis of phosphoserine-containing peptides. The benzyl-protected serine can be incorporated into the peptide, and subsequent phosphorylation of the deprotected hydroxyl group can be performed. Alternatively, pre-phosphorylated and benzyl-protected serine derivatives are used.[11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[9][12] A simplified representation of the core cascade is shown below.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another vital signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression related to cell growth, survival, and differentiation.[13][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
O-Benzyl-DL-serine synthesis and purification methods
An In-depth Technical Guide to the Synthesis and Purification of O-Benzyl-DL-serine
Introduction
This compound is a synthetically modified amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. As a crucial intermediate in peptide synthesis and a building block for various pharmaceutical compounds, its efficient synthesis and purification are paramount.[1] The benzyl group serves as a stable protecting group for the hydroxyl functionality of the serine side chain, preventing unwanted side reactions during complex chemical transformations.[2][3]
Derivatives of this compound have been explored for a range of biological activities, including as antagonists for treating cardiovascular diseases, osteoporosis, and inflammation.[1] They also show potential in preventing tumor metastasis and promoting tissue regeneration.[1] This guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis Methodologies
The synthesis of this compound is typically achieved through a multi-step chemical process. The most common and effective modern strategy begins with the readily available amino acid, DL-serine. This pathway involves the sequential protection of the amino group, benzylation of the hydroxyl group, and subsequent deprotection of the amino group.[4] An older, alternative method starts from acrylate esters.[5]
Synthesis from DL-Serine
This approach is favored for its milder conditions and reliable outcomes. It proceeds in three main stages:
-
N-protection of DL-serine: The amino group of DL-serine is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent it from reacting in the subsequent benzylation step.[4]
-
O-benzylation of N-Boc-DL-serine: The hydroxyl group of the N-protected serine is benzylated using a reagent like benzyl bromide in the presence of a strong base.[1][6]
-
N-deprotection (Debocylation): The Boc protecting group is removed from the amino terminus, typically under acidic conditions, to yield the final product.[4][6]
// Node Definitions Start [label="DL-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1_reagent [label="Di-tert-butyl dicarbonate (Boc)₂O\nNaOH, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="N-(tert-butoxycarbonyl)-DL-serine\n(N-Boc-DL-serine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2_reagent [label="Benzyl Bromide (BnBr)\nSodium tert-pentoxide, THF", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="N-(tert-butoxycarbonyl)-O-benzyl-DL-serine\n(N-Boc-O-Benzyl-DL-serine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3_reagent [label="Trifluoroacetic Acid (TFA)\nDichloromethane (CH₂Cl₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1_reagent [arrowhead=none, color="#5F6368"]; Step1_reagent -> Intermediate1 [label=" N-Protection", fontcolor="#5F6368", color="#5F6368"]; Intermediate1 -> Step2_reagent [arrowhead=none, color="#5F6368"]; Step2_reagent -> Intermediate2 [label=" O-Benzylation", fontcolor="#5F6368", color="#5F6368"]; Intermediate2 -> Step3_reagent [arrowhead=none, color="#5F6368"]; Step3_reagent -> End [label=" N-Deprotection", fontcolor="#5F6368", color="#5F6368"]; }
Caption: Synthetic workflow for this compound starting from DL-serine.
Synthesis from Ethyl Acrylate
An alternative, classical synthesis route begins with ethyl acrylate.[5] This method involves the formation of an α-bromo-β-benzyloxy-propionic acid intermediate followed by ammonolysis.
-
Bromination of Ethyl Acrylate: Ethyl acrylate is reacted with bromine.
-
Benzylation: The resulting product is treated with sodium benzoxide (prepared from sodium metal and benzyl alcohol).[5]
-
Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using barium hydroxide.[5]
-
Ammonolysis: The crude α-bromo acid is treated with aqueous ammonia and ammonium carbonate to introduce the amino group, yielding this compound.[5]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound from DL-serine.
Table 1: N-protection of DL-serine
| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |
|---|---|---|---|---|
| DL-Serine | 1 equivalent (105 g) | pH 8-9, Room Temp. | Not specified | [1][4] |
| Di-tert-butyl dicarbonate | ~2.2 equivalents (250 g) | 12 hours | ||
| Sodium Hydroxide | As needed for pH | Solvent: THF/Water | ||
| L-Serine | 1 equivalent (5.2 g) | 0°C to Room Temp. | 94 | [6] |
| Di-tert-butyl dicarbonate | 1.2 equivalents (13.1 g) | 24 hours |
| Sodium Hydroxide (1M) | 1 equivalent (50 mL) | Solvent: 1,4-Dioxane/Water | | |
Table 2: O-benzylation of N-Boc-DL-serine
| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-DL-serine | 1 equivalent (20.5 g) | 0°C to Room Temp. | 53 | [1] |
| Sodium tert-pentoxide | ~2.5 equivalents (27.59 g) | 40 minutes total | ||
| Benzyl Bromide | ~1.2 equivalents (20 g) | Solvent: THF | ||
| N-Boc-L-serine | 1 equivalent (8.2 g) | 0°C to Room Temp. | 63 | [6] |
| Sodium Hydride (NaH) | 2.2 equivalents (2.1 g) | 5 hours |
| Benzyl Bromide | 1.1 equivalents (7.5 g) | Solvent: Anhydrous DMF | | |
Table 3: N-deprotection of N-Boc-O-benzyl-serine
| Reagent | Molar Ratio/Amount | Key Parameters | Yield (%) | Reference |
|---|---|---|---|---|
| N-Boc-O-benzyl-L-serine | 1 equivalent (7.38 g) | Room Temperature | 97 | [6] |
| Trifluoroacetic Acid (TFA) | ~5.3 equivalents (5 mL) | 2 hours |
| Dichloromethane (CH₂Cl₂) | 30 mL | Solvent | | |
Experimental Protocols
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine[1][4]
-
Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.
-
Sequentially add 200 mL of tetrahydrofuran (THF) and 250 g of di-tert-butyl dicarbonate to the solution.
-
Maintain the pH of the reaction mixture between 8 and 9 using NaOH.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Perform a work-up by first extracting the mixture twice with 500 mL of ethyl acetate to remove impurities.
-
Acidify the remaining aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the product from the acidified aqueous phase three times with 500 mL of ethyl acetate each time.
-
Combine the organic layers, wash twice with 200 mL of saturated brine solution, and dry over anhydrous sodium sulfate for 12 hours.
-
Filter the solution and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-DL-serine.
Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine[1]
-
Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of tetrahydrofuran (THF).
-
Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add 20 g of benzyl bromide with continuous stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Add 300 mL of deionized water to the reaction mixture. Extract the aqueous layer three times with 300 mL of petroleum ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with hydrochloric acid and extract the product twice with 200 mL of ethyl acetate.
-
Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.
-
Dry the organic layer over anhydrous sodium sulfate overnight, filter, and concentrate under reduced pressure.
-
The resulting white crystalline product is N-(tert-butoxycarbonyl)-O-benzyl-DL-serine (Yield: 15.7 g, 53%).[1]
Protocol 3: Synthesis of this compound (Deprotection)[6]
This protocol is adapted from a method for the L-enantiomer but is applicable for the DL-racemate.
-
Dissolve the N-Boc-O-benzyl-DL-serine (e.g., 25 mmol) in a mixture of 30 mL of dichloromethane (CH₂Cl₂) and 5 mL of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Remove the solvents and excess TFA under reduced pressure to yield the crude product.
Purification
The final purification of this compound typically involves extraction and precipitation/crystallization.
Purification Protocol[1]
-
After the deprotection step (or final synthesis step), the reaction mixture is often an acidic aqueous solution containing the product.
-
If necessary, adjust the pH to ~2 with concentrated hydrochloric acid to ensure the product is in its protonated, less soluble form, which may cause it to precipitate as a white solid.[1]
-
Extract the product from the aqueous solution three times using an organic solvent such as ethyl acetate (e.g., 3 x 50 mL).[1]
-
Combine the organic extracts and dry them using an anhydrous drying agent like magnesium sulfate or sodium sulfate.[1]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The concentrated product is then precipitated or crystallized by adding a non-polar solvent like petroleum ether to obtain the purified this compound.[1]
// Node Definitions Start [label="Crude Reaction Mixture\n(Aqueous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidify [label="Acidify to pH ~2\n(with conc. HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitation of Solid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Extract [label="Extract with Ethyl Acetate (3x)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Organic Layers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dry [label="Dry with Anhydrous MgSO₄ / Na₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter to Remove Drying Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Remove Solvent under Reduced Pressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Precipitate [label="Precipitate with Petroleum Ether", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure this compound", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Acidify [color="#5F6368"]; Acidify -> Precipitate [style=dashed, color="#5F6368"]; Acidify -> Extract [label=" Work-up", fontcolor="#5F6368", color="#5F6368"]; Extract -> Combine [color="#5F6368"]; Combine -> Dry [color="#5F6368"]; Dry -> Filter [color="#5F6368"]; Filter -> Concentrate [color="#5F6368"]; Concentrate -> Final_Precipitate [color="#5F6368"]; Final_Precipitate -> End [color="#5F6368"]; }
Caption: General purification workflow for this compound.
References
A Technical Guide to the Solubility of O-Benzyl-DL-serine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of O-Benzyl-DL-serine, a key intermediate in peptide synthesis and drug development. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation strategies. This document outlines the qualitative solubility profile of this compound, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is influenced by several factors including the physicochemical properties of both the solute and the solvent, temperature, and the presence of other solutes. The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents. This compound possesses both polar (amino and carboxylic acid groups) and nonpolar (benzyl group) moieties, leading to a nuanced solubility profile.
Qualitative Solubility of this compound
While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative understanding can be derived from the principles of physical organic chemistry and data on similar protected amino acids.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the solvent can form hydrogen bonds with the amino and carboxyl groups of this compound, facilitating dissolution. The benzyl group may slightly reduce solubility compared to unprotected serine. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High | These solvents have high dielectric constants and are excellent hydrogen bond acceptors, effectively solvating the polar functional groups of the amino acid derivative. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers can act as hydrogen bond acceptors, their overall polarity is lower than alcohols and aprotic polar solvents, leading to reduced solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents are weakly polar and are less effective at solvating the ionic and polar parts of the this compound molecule. |
| Nonpolar | Hexanes, Toluene | Very Low | The significant difference in polarity between this compound and nonpolar solvents results in poor solvation and therefore, very low solubility. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone, dichloromethane)
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with an appropriate solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Materials:
-
Saturated solutions of this compound prepared as in the shake-flask method.
-
Evaporating dish or pre-weighed vial
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Prepare saturated solutions of this compound in the desired solvents as described in the shake-flask method.
-
Carefully transfer a precise volume of the clear, filtered supernatant to a pre-weighed evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the dish minus the initial weight of the empty dish.
-
Calculate the solubility by dividing the mass of the solute by the volume of the supernatant taken.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore, such as the aromatic benzyl group in this compound, which absorbs light in the UV-Vis range.
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve.
Materials:
-
Saturated solutions of this compound.
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of a Standard Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the shake-flask method.
-
Dilute a filtered aliquot of the saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
O-Benzyl-DL-serine: An In-depth Technical Guide on its Mechanism of Action in Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-DL-serine is a synthetically modified amino acid derivative that has garnered significant interest in biochemical and pharmaceutical research. As a derivative of the amino acid serine, where the hydroxyl group is protected by a benzyl ether linkage, its primary utility was initially in peptide synthesis to prevent unwanted side reactions. However, recent research has unveiled a more direct and potent mechanism of action for this compound, positioning it as a modulator of fundamental cellular processes, particularly in the context of cancer cell metabolism. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as an inhibitor of amino acid transport and the subsequent activation of the Amino Acid Response (AAR) pathway. This document details the biochemical pathways affected, presents quantitative data from key studies, outlines experimental protocols for investigation, and provides visual diagrams to elucidate the complex signaling and experimental workflows.
Core Mechanism of Action: Inhibition of Amino Acid Transport
The principal mechanism of action of this compound (also referred to as Benzylserine or BenSer in some literature) is the competitive inhibition of specific amino acid transporters located on the cell membrane.[1][2] This blockade disrupts the cellular uptake of crucial amino acids, leading to a state of intracellular amino acid deprivation and triggering a cascade of downstream cellular responses.
Target Amino Acid Transporters
This compound has been identified as a potent inhibitor of the following amino acid transporters:
-
Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2; SLC1A5): This transporter is a major conduit for the uptake of neutral amino acids, most notably glutamine, which is a critical nutrient for rapidly proliferating cells, including cancer cells.[1][2][3][4]
-
L-type Amino Acid Transporter 1 (LAT1; SLC7A5): LAT1 is responsible for the transport of large neutral amino acids, including essential amino acids like leucine. Leucine, in particular, is a key signaling molecule that activates the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][2]
By inhibiting both ASCT2 and LAT1, this compound effectively curtails the supply of two critical amino acids, glutamine and leucine, to the cell.[1][2]
Biochemical Consequences of Transporter Inhibition
The inhibition of ASCT2 and LAT1 by this compound leads to a significant reduction in the intracellular concentrations of their respective substrate amino acids. This disruption of amino acid homeostasis has several immediate biochemical consequences:
-
Reduced Protein Synthesis: The depletion of essential amino acids directly limits the availability of building blocks for protein synthesis, thereby slowing down cellular growth.
-
Inhibition of mTORC1 Signaling: Reduced intracellular leucine levels lead to the inactivation of the mTORC1 pathway, a critical checkpoint for cell growth, proliferation, and survival.
-
Metabolic Reprogramming: The lack of glutamine, a key anaplerotic substrate, impairs the replenishment of the tricarboxylic acid (TCA) cycle, impacting cellular energy production and the synthesis of biosynthetic precursors.[1]
-
Activation of the Amino Acid Response (AAR) Pathway: The cellular stress induced by amino acid deprivation triggers a sophisticated signaling cascade known as the Amino Acid Response (AAR) pathway.[1][5][6]
The Amino Acid Response (AAR) Pathway: A Key Downstream Signaling Cascade
The AAR pathway is a crucial cellular stress response that allows cells to adapt to amino acid insufficiency. A central event in this pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which senses the accumulation of uncharged tRNAs that occurs during amino acid starvation.[5]
Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[7] ATF4 is a transcription factor that orchestrates the expression of a wide array of genes involved in:
-
Amino Acid Synthesis and Transport: To restore intracellular amino acid levels.
-
Autophagy: To recycle intracellular components and provide a source of amino acids.
-
Oxidative Stress Response: To mitigate cellular damage.
-
Apoptosis: If the amino acid deprivation is severe and prolonged, ATF4 can induce programmed cell death.
The activation of the AAR pathway and the subsequent induction of ATF4 are key mediators of the cytostatic and cytotoxic effects of this compound in cancer cells.[1]
Quantitative Data
The following tables summarize quantitative data from studies investigating the effects of this compound on amino acid uptake and cell viability in breast cancer cell lines.
Table 1: Inhibition of Amino Acid Uptake by this compound
| Cell Line | Amino Acid | This compound Concentration | % Inhibition of Uptake | Reference |
| MCF-7 | [³H]-Leucine | 10 mM | ~75% | [1] |
| MCF-7 | [³H]-Glutamine | 10 mM | ~60% | [1] |
| MDA-MB-231 | [³H]-Leucine | 10 mM | ~80% | [1] |
| MDA-MB-231 | [³H]-Glutamine | 10 mM | ~50% | [1] |
Table 2: Effect of this compound on Intracellular Amino Acid Concentrations
| Cell Line | Amino Acid | Fold Change vs. Control (14h treatment) | Reference |
| MCF-7 | Alanine | ~0.5 | [1] |
| MCF-7 | Glycine | ~0.5 | [1] |
| MCF-7 | Asparagine | ~0.5 | [1] |
| MDA-MB-231 | Alanine | ~0.5 | [1] |
| MDA-MB-231 | Glycine | ~0.6 | [1] |
| MDA-MB-231 | Asparagine | ~0.5 | [1] |
Table 3: Effect of this compound on Cell Viability
| Cell Line | IC50 (72h treatment) | Reference |
| MCF-7 | ~5 mM | [1] |
| MDA-MB-231 | ~7 mM | [1] |
Experimental Protocols
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This protocol details a method to quantify the inhibition of amino acid transport by this compound using a radiolabeled substrate.
Materials:
-
Cultured cells (e.g., MCF-7 or MDA-MB-231)
-
Complete culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled amino acid (e.g., [³H]-Leucine or [³H]-Glutamine)
-
This compound
-
Unlabeled amino acid (for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Preparation of Solutions: Prepare uptake buffer (HBSS) and treatment solutions containing the radiolabeled amino acid at the desired concentration, with and without various concentrations of this compound. Also, prepare a solution with the radiolabeled amino acid and a high concentration of the corresponding unlabeled amino acid (e.g., 100-fold excess) to measure non-specific binding.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Initiation of Uptake: Add the treatment solutions to the respective wells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the treatment solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all measurements. Normalize the data to the protein concentration in each well (determined by a parallel plate) or express as a percentage of the control (no this compound).
Protocol 2: Western Blot for ATF4 Activation
This protocol describes the detection of increased ATF4 protein levels, a marker for the activation of the Amino Acid Response pathway.
Materials:
-
Cultured cells treated with this compound for various time points
-
Untreated control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ATF4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ATF4 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in ATF4 expression.
Visualizations
Caption: Mechanism of action of this compound.
Caption: The Amino Acid Response (AAR) signaling pathway.
Caption: Experimental workflow for amino acid uptake assay.
Conclusion
This compound has emerged as a molecule with a well-defined mechanism of action that extends beyond its traditional role as a protected amino acid in synthesis. Its ability to inhibit key amino acid transporters, such as ASCT2 and LAT1, leads to a state of amino acid starvation in cancer cells, which in turn activates the Amino Acid Response pathway. This cascade of events culminates in the inhibition of cell growth and proliferation, highlighting the potential of this compound as a tool for cancer research and a lead compound for the development of novel therapeutics that target cancer cell metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness the biochemical effects of this intriguing molecule.
References
- 1. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the Amino Acid Response Pathway Blunts the Effects of Cardiac Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational Activation of ATF4 through Mitochondrial Anaplerotic Metabolic Pathways Is Required for DLBCL Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
O-Benzyl-DL-serine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Benzyl-DL-serine, a synthetically derived amino acid, has played a pivotal role in the advancement of peptide chemistry and drug discovery since its introduction in the mid-20th century. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing its synthesis, chemical properties, and critical applications, particularly as a protected intermediate in peptide synthesis. The document elucidates various synthetic methodologies, presenting quantitative data and detailed experimental protocols. Furthermore, it illustrates the workflow of its synthesis and its integration into solid-phase peptide synthesis (SPPS) through detailed diagrams, offering a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
Introduction
This compound is a non-natural amino acid derivative in which the hydroxyl group of the serine side chain is protected by a benzyl group. This modification is of paramount importance in the stepwise synthesis of peptides, preventing unwanted side reactions at the serine hydroxyl group during the formation of peptide bonds.[1] Its development was a significant step forward in the evolution of peptide synthesis, enabling the creation of more complex and well-defined peptide sequences for research and therapeutic purposes.[1][2] This guide will explore the historical context of its discovery, delve into the technical details of its synthesis, and discuss its enduring relevance in modern drug discovery.
Discovery and Historical Development
The first synthesis of this compound emerged in the mid-20th century, a period marked by burgeoning interest in the chemical synthesis of peptides.[3] The primary motivation for its creation was the need for effective protecting group strategies for the trifunctional amino acid serine. Early methods for peptide synthesis were often hampered by the reactivity of the serine hydroxyl group, leading to side reactions and low yields of the desired peptide.
The introduction of the benzyl group as a means of protection for the serine side chain was a significant breakthrough. The benzyl ether linkage is relatively stable to the conditions used for peptide coupling but can be readily cleaved under specific conditions, such as catalytic hydrogenation, without compromising the integrity of the newly formed peptide.[1]
The historical development of this compound is intrinsically linked to the evolution of peptide synthesis methodologies, particularly the advent of Solid-Phase Peptide Synthesis (SPPS) pioneered by Bruce Merrifield. In SPPS, the use of orthogonal protecting groups is crucial, and O-Benzyl-serine found a prominent role within the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[4][5] In this scheme, the temporary Nα-Boc group is removed by mild acid, while the more permanent benzyl-based side-chain protecting groups, including the O-benzyl group of serine, are cleaved at the end of the synthesis with strong acid.[4]
Over the years, various synthetic routes and resolution techniques have been developed and refined to improve the yield, purity, and cost-effectiveness of producing both the racemic mixture and the individual enantiomers of O-Benzyl-serine.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₃ | [6] |
| Molecular Weight | 195.21 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ~227 °C (decomposes) | [2] |
| Boiling Point | 359.1 °C at 760 mmHg | [2] |
| Density | 1.217 g/cm³ | [2] |
| Solubility | Sparingly soluble in water. Moderately soluble in polar organic solvents like ethanol. | [3] |
| CAS Number | 5445-44-3 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the protection of the amino group of DL-serine, followed by the benzylation of the hydroxyl group, and finally, deprotection of the amino group. One common approach is outlined below.
Synthetic Workflow
Experimental Protocols
The following protocols are a composite of methodologies described in the literature and are provided for illustrative purposes. Researchers should consult original publications for specific details and safety precautions.
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-DL-serine [2][8]
-
Dissolve 105 g of DL-serine in 100 mL of a sodium hydroxide solution.
-
To this solution, sequentially add 200 mL of tetrahydrofuran (THF) and 250 g of di-tert-butyl dicarbonate (Boc₂O).
-
Maintain the pH of the reaction mixture between 8 and 9.
-
Allow the reaction to proceed for 12 hours at room temperature.
-
Extract the reaction mixture twice with 500 mL of ethyl acetate.
-
Acidify the aqueous phase to a pH of 1-2 with hydrochloric acid.
-
Extract the product three times with 500 mL of ethyl acetate.
-
Combine the organic layers, wash twice with a saturated brine solution (200 mL each), and dry over anhydrous sodium sulfate for 12 hours.
-
Filter and concentrate the solution under reduced pressure to yield N-(tert-butoxycarbonyl)-DL-serine.
Protocol 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-DL-serine [2][8]
-
Dissolve 20.5 g of N-(tert-butoxycarbonyl)-DL-serine in 200 mL of anhydrous THF.
-
Add 27.59 g of sodium tert-pentoxide to the solution and stir at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add 20 g of benzyl bromide with continuous stirring.
-
Remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Add 300 mL of deionized water to the reaction mixture and extract three times with 300 mL of petroleum ether to remove impurities.
-
Acidify the aqueous layer to pH 2 with hydrochloric acid.
-
Extract the product twice with 200 mL of ethyl acetate.
-
Wash the combined organic layers twice with 200 mL of a saturated saltwater solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by crystallization. A reported yield for this step is 53%.[2]
Protocol 3: Deprotection of the N-Boc group to yield this compound [9]
-
Dissolve the N-(tert-butoxycarbonyl)-O-benzyl-DL-serine in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) (e.g., a 6:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
The resulting residue can be purified by trituration or recrystallization to yield this compound.
Resolution of this compound
For many applications, particularly in the synthesis of chiral peptides, the individual D- or L-enantiomers of O-Benzyl-serine are required. The racemic mixture can be resolved using several methods, including enzymatic resolution or classical chemical resolution via the formation of diastereomeric salts with a chiral resolving agent.
One historical method involves the resolution of N-formyl-O-benzyl-DL-serine. In this process, the D-enantiomer is preferentially precipitated as a salt with brucine, with the insoluble N-formyl-O-benzyl-D-serine diastereoisomeric salt being collected in an 83% yield.[10] The L-enantiomer can then be recovered from the mother liquor.[10]
Application in Peptide Synthesis
The primary and most significant application of this compound is as a protected building block in peptide synthesis.[1] The benzyl group on the side chain prevents the hydroxyl group from participating in the peptide coupling reaction, thus avoiding the formation of branched byproducts.
Role in Solid-Phase Peptide Synthesis (SPPS)
In the context of SPPS, O-Benzyl-serine derivatives (typically the Nα-Fmoc or Nα-Boc protected enantiomers) are crucial for the incorporation of serine residues into a growing peptide chain. The general workflow is depicted below.
Quantitative Data on Synthesis and Purity
The yield and purity of peptides synthesized using O-Benzyl-serine are highly dependent on the specific sequence, coupling reagents, and synthesis protocol. However, the use of high-purity O-Benzyl-serine building blocks is essential for achieving high-quality final products. Commercially available O-Benzyl-D-serine and O-Benzyl-L-serine often have a purity of ≥ 99%.[7]
| Parameter | Typical Value | Reference |
| Purity of commercial O-Benzyl-D/L-serine | ≥ 99% (HPLC) | [7] |
| Yield of N-formyl-O-benzyl-D-serine brucine salt in resolution | 83% | [10] |
| Yield of N-Boc-O-Benzyl-DL-serine synthesis | 53% | [2] |
Role in Drug Discovery and Development
The ability to incorporate serine residues into peptides with high fidelity, enabled by protecting groups like the O-benzyl group, has been instrumental in the development of numerous peptide-based therapeutics. O-Benzyl-serine derivatives have been utilized in the synthesis of peptides with a wide range of biological activities, including hormones, enzyme inhibitors, and antimicrobial agents.[2][11] The precise control over the peptide sequence afforded by these building blocks is critical for establishing structure-activity relationships and optimizing the therapeutic properties of peptide drug candidates.
Conclusion
This compound, born out of the necessity for robust protecting group strategies in peptide synthesis, has established itself as an indispensable tool in the fields of chemistry and drug discovery. Its historical development mirrors the advancements in peptide synthesis technology, and it remains a cornerstone of the Boc/Bzl protection strategy in SPPS. The detailed synthetic protocols and workflows presented in this guide underscore its practical utility for researchers. As the demand for sophisticated peptide-based therapeutics continues to grow, the fundamental role of well-designed protected amino acids like this compound will undoubtedly persist, enabling the creation of novel and life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. peptide.com [peptide.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. This compound | 5445-44-3 [chemicalbook.com]
Introduction to the Stereochemistry of O-Benzyl-DL-serine
An In-depth Technical Guide to the Stereochemistry of O-Benzyl-DL-serine
For researchers, scientists, and drug development professionals, a precise understanding of stereochemistry is fundamental to the successful design and synthesis of chiral molecules. This compound, a protected form of the amino acid serine, is a critical building block in the synthesis of peptides and other complex pharmaceutical agents. The presence of a chiral center in its structure necessitates a thorough understanding of its stereoisomers and the methods for their separation and analysis. This guide provides a comprehensive overview of the stereochemistry of this compound, including its physical properties, methods for chiral resolution, and analytical techniques for determining enantiomeric purity.
This compound is a racemic mixture, meaning it is composed of equal amounts of two enantiomers: O-Benzyl-D-serine and O-Benzyl-L-serine. Enantiomers are non-superimposable mirror images of each other and, while they often share identical physical properties in an achiral environment, they can exhibit significantly different biological activities. Consequently, the ability to isolate and analyze these individual stereoisomers is of paramount importance in drug development and stereospecific synthesis. The primary application of enantiomerically pure O-Benzyl-serine lies in peptide synthesis, where the specific stereochemistry of each amino acid residue dictates the three-dimensional structure and, therefore, the function of the resulting peptide.[1]
Physical and Chemical Properties
The distinct stereoisomers of O-Benzyl-serine, along with their racemic mixture, possess unique physical properties. A summary of these properties is crucial for their handling, separation, and characterization.
| Property | This compound (Racemate) | O-Benzyl-D-serine | O-Benzyl-L-serine |
| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol | 195.22 g/mol |
| CAS Number | 5445-44-3[2] | 10433-52-0[3] | 4726-96-9[4] |
| Melting Point (°C) | Data not readily available | ~227 (decomposes)[3] | ~227 (decomposes)[] |
| Specific Rotation | 0° (optically inactive) | [α]₂₀/D -22±2° (c=2 in 4:1 acetic acid:water + 1 eq HCl) | [α]₂₀/D +21±2° (c=2 in 4:1 acetic acid:water + 1 eq HCl) |
| Solubility | Data not readily available | Data not readily available | Moderately soluble in polar solvents like water and ethanol.[6] |
Chiral Resolution of this compound
The separation of the racemic this compound into its constituent enantiomers is a critical step for its use in stereospecific applications. The most established method for this is the Wünsch–Fürst resolution, which involves the derivatization of the racemate to facilitate the separation of diastereomers.
Experimental Protocol: Wünsch–Fürst Resolution and Selective Solubilization
This process can be conceptually divided into three main stages: N-formylation of the racemic amino acid, diastereomeric salt formation and separation, and isolation of the individual enantiomers.
1. N-Formylation of this compound:
The first step involves the protection of the amino group by formylation. A general and practical method for N-formylation of amines uses aqueous formic acid.
-
Methodology: A mixture of this compound and 1.0-1.2 equivalents of aqueous 85% formic acid in a solvent such as toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.[7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated to yield the crude N-formyl-O-benzyl-DL-serine, which is often of sufficient purity for the next step.[7]
2. Diastereomeric Salt Formation and Separation (Wünsch–Fürst Resolution):
This classical resolution technique utilizes a chiral resolving agent, brucine, to form diastereomeric salts with different solubilities.
-
Methodology: The racemic N-formyl-O-benzyl-DL-serine is dissolved in ethanol, and a solution of brucine in ethanol is added.[8] The mixture is cooled, leading to the precipitation of the less soluble N-formyl-O-benzyl-D-serine-brucine diastereomeric salt.[8] This salt is collected by filtration, typically in high yield (around 83%).[8] The ethanolic mother liquor, now enriched in the L-enantiomer, is acidified to remove the brucine, yielding a mixture of N-formyl-O-benzyl-L-serine and the remaining N-formyl-O-benzyl-DL-serine.[8]
3. Isolation of N-formyl-O-benzyl-L-serine by Selective Solubilization:
An efficient method to isolate the L-enantiomer from the enriched mixture obtained in the previous step avoids the need for a second resolving agent by exploiting differences in solubility.
-
Methodology: The mixture containing N-formyl-O-benzyl-L-serine and the racemate is stirred briefly with a mixture of anhydrous ether and n-butanol (e.g., in a 2:1 v/v ratio).[8] The L-isomer exhibits higher solubility in this solvent system and is thus selectively dissolved.[8] Evaporation of the solvent from the filtered solution yields pure N-formyl-O-benzyl-L-serine.[8]
4. Hydrolysis to Obtain Free O-Benzyl-D/L-serine:
The final step involves the removal of the formyl protecting group from the separated N-formyl derivatives to yield the free amino acids. This is typically achieved by acid hydrolysis.
Analytical Methods for Enantiomeric Excess Determination
After the resolution process, it is crucial to determine the enantiomeric excess (ee) of the separated products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column.
-
Methodology:
-
Sample Preparation: A dilute solution of O-Benzyl-serine (e.g., 1 mg/mL) is prepared in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is used. The key component is the chiral column. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid derivatives.[9]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol. For basic compounds, a small amount of an amine like diethylamine (e.g., 0.1%) may be added, while for acidic compounds, an acid like trifluoroacetic acid (e.g., 0.1%) can be used to improve peak shape.[9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the benzyl group absorbs, such as 254 nm.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
¹H NMR Spectroscopy with a Chiral Solvating Agent
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of O-Benzyl-serine and a chiral solvating agent (CSA). These diastereomeric complexes are non-equivalent in the NMR spectrometer, resulting in separate signals for the two enantiomers.
-
Methodology:
-
Sample Preparation: Approximately 1-5 mg of the O-Benzyl-serine sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of CSA: A standard ¹H NMR spectrum is first acquired. Then, a slight molar excess (1.1 to 1.2 equivalents) of a chiral solvating agent, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), is added to the NMR tube.[10]
-
Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Sufficient scans should be performed to achieve a good signal-to-noise ratio for accurate integration.
-
Data Analysis: In the presence of the CSA, specific proton signals of the D and L enantiomers of O-Benzyl-serine will be resolved into two distinct peaks. The enantiomeric excess is determined by integrating these well-resolved signals: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100
-
Conclusion
The stereochemistry of this compound is a critical consideration for its application in the synthesis of chiral pharmaceuticals and peptides. The ability to effectively resolve the racemic mixture into its pure D and L enantiomers is essential. The Wünsch–Fürst resolution, coupled with selective solubilization, provides a robust method for this separation. Furthermore, analytical techniques such as chiral HPLC and NMR spectroscopy with chiral solvating agents are indispensable tools for verifying the enantiomeric purity of the final products. A thorough understanding and application of these principles and methodologies are fundamental for researchers and scientists working in the field of drug development and stereospecific synthesis.
References
- 1. N-BOC-O-Benzyl-D-serine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Benzyl-D-serine | 10433-52-0 [chemicalbook.com]
- 4. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. akjournals.com [akjournals.com]
- 8. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
O-Benzyl-DL-serine safety data sheet and handling precautions
O-Benzyl-DL-serine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This compound is a derivative of the amino acid serine, widely utilized as a building block in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1][2][3] Its unique structure, featuring a benzyl-protected hydroxyl group, allows for selective chemical reactions, making it a valuable compound in medicinal chemistry and biochemical research.[1][3] This guide provides a comprehensive overview of the safety data and handling precautions for this compound to ensure its safe use in a laboratory and research environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][4][5][6][7] |
| Molecular Weight | 195.21 - 195.22 g/mol | [4][5][7] |
| Appearance | White to off-white solid/powder/crystal | [1][5][6] |
| Melting Point | 225 °C / 437 °F | [5] |
| Boiling Point | 359.1°C at 760mmHg (Predicted) | [2] |
| Solubility | Insoluble in water.[5][6] Does not mix well with water.[8] | |
| Vapor Pressure | Negligible / No information available | [5][8] |
| Density | 1.217 g/cm³ (Predicted) | [2] |
| CAS Number | 5445-44-3 | [5][6][7] |
Hazard Identification and Classification
According to multiple safety data sheets, this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008.[8][9] However, some suppliers provide GHS hazard statements indicating potential for mild irritation.
-
GHS Classification: While most reports indicate it does not meet GHS hazard criteria, some notifications to the ECHA C&L Inventory include warnings for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Primary Health Effects: The material is not considered harmful by ingestion.[8] Direct eye contact may cause temporary discomfort, such as tearing or redness.[8] Skin irritation is not expected based on animal models, but good hygiene practices are recommended.[8] Open cuts or abraded skin should not be exposed to this material.[8]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Use in a well-ventilated area.[10]
-
Employ local exhaust ventilation to keep airborne concentrations low, especially when handling the powder form.[9][10]
Personal Protective Equipment (PPE)
A standard workflow for handling this compound, including the use of PPE, is outlined below.
Caption: Workflow for Safe Handling of this compound.
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[5][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8][10]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator or equivalent.
-
Hygiene: Do not eat, drink, or smoke when handling.[10] Wash hands thoroughly after use.[9][10] Change contaminated clothing.
First Aid Measures
In case of exposure, follow these first aid protocols.
Caption: First Aid Procedures for this compound Exposure.
-
Inhalation: If dust is inhaled, remove the person to fresh air.[6][8] Encourage the patient to blow their nose to ensure a clear breathing passage.[8] If irritation or discomfort persists, seek medical attention.[6][8]
-
Skin Contact: Flush skin and hair with running water and soap if available.[8] Remove any contaminated clothing.[10] Seek medical attention if irritation occurs.[8]
-
Eye Contact: Immediately wash out the eyes with water for at least 15 minutes.[6][10] If irritation continues, seek medical attention.[8]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[6][10] Do not induce vomiting.[10] First aid is not generally required, but if in doubt or if symptoms occur, contact a doctor or Poisons Information Center.[6][8]
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or chemical foam.[8][10]
-
Specific Hazards: The product is considered combustible. Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[6][10]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
Accidental Release Measures
The following workflow should be initiated in the event of a spill.
Caption: Emergency Protocol for Accidental Spills.
-
Personal Precautions: Ensure the area is well-ventilated.[10] Wear appropriate personal protective equipment.[10]
-
Environmental Precautions: Do not let the product enter drains, waterways, or soil.[10]
-
Containment and Cleanup: For minor spills, clean up immediately.[8] For major spills, clear the area of personnel and move upwind.[8] Sweep up or absorb the material with an inert substance and place it into a suitable container for disposal.[6][10] Avoid generating dust.[6]
Storage and Stability
-
Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[5][8][10] A recommended storage temperature is between 0 - 8 °C.[1]
-
Stability: The product is stable under normal conditions.[5][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][8]
-
Hazardous Reactions: Hazardous polymerization will not occur.[5][8]
Toxicological and Ecological Information
Toxicological Information
-
Acute Toxicity: No significant acute toxicological data has been identified in literature searches.[8] The material has not been classified as "harmful by ingestion" due to a lack of corroborating evidence.[8]
Ecological Information
-
Ecotoxicity: No specific data is available.[8] It is advised not to empty the product into drains.[5][6]
-
Persistence and Degradability: The substance is expected to have high persistence in water/soil.[8] It is insoluble in water, making it not likely to be mobile in the environment.[5][6]
-
Bioaccumulation: It may have some potential to bioaccumulate.[6]
This guide is intended to provide essential safety and handling information for this compound. It is imperative for all users to review the full Safety Data Sheet (SDS) from their specific supplier before use and to be thoroughly trained in laboratory safety procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. leapchem.com [leapchem.com]
- 4. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
spectroscopic data (NMR, IR, Mass Spec) of O-Benzyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for O-Benzyl-DL-serine, a critical intermediate in peptide synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in Deuterium Oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.50 - 7.35 | multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.65 - 4.58 | multiplet | 2H | Benzyl CH₂ |
| 3.97 - 3.85 | multiplet | 3H | α-CH and β-CH₂ |
Note: The broad multiplets for the α-CH and β-CH₂ protons are due to their complex spin-spin coupling.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The data presented here is based on spectra recorded in D₂O.
| Chemical Shift (ppm) | Assignment |
| ~175 | Carbonyl Carbon (C=O) |
| 137.5 | Quaternary Aromatic Carbon (C-Ar) |
| 129.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 73.0 | Benzyl CH₂ |
| 70.0 | β-CH₂ |
| 56.0 | α-CH |
Experimental Protocol for NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of Deuterium Oxide (D₂O).
Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3000 | Broad | O-H and N-H stretching (from carboxylic acid and amine) |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~2950-2850 | Medium | Aliphatic C-H stretching |
| ~1730-1700 | Strong | C=O stretching (from carboxylic acid) |
| ~1600-1450 | Medium-Strong | N-H bending, C=C aromatic stretching |
| ~1250-1050 | Strong | C-O stretching (ether and alcohol) |
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data helps in confirming the molecular formula and elucidating the structure.
| m/z | Relative Intensity (%) | Possible Fragment |
| 195 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [M - C₆H₅CH₂]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 74 | High | [CH₂(NH₂)COOH]⁺ |
Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways of related amino acids and benzyl ethers.
Experimental Protocol for Mass Spectrometry
Ionization Method: Electron Ionization (EI)
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
Experimental Conditions:
-
Ionization Energy: 70 eV
-
Source Temperature: ~200-250 °C
-
Mass Range: 50-500 amu
Workflow and Data Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Methodological & Application
Application Notes and Protocols for the Use of O-Benzyl-L-serine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast range of applications, from therapeutic drug development to fundamental biological research. The success of SPPS hinges on a robust protecting group strategy to prevent unwanted side reactions at the reactive side chains of amino acids. For serine, a common amino acid with a hydroxyl side chain, effective protection is crucial to prevent O-acylation and other side reactions during peptide bond formation.
O-Benzyl-L-serine, in its N-α-Fmoc protected form (Fmoc-L-Ser(Bzl)-OH), is a widely utilized building block for incorporating serine residues into synthetic peptides. The benzyl (Bzl) ether protecting group is stable under the basic conditions used for Fmoc group removal, yet it can be efficiently cleaved during the final acidolytic cleavage from the resin.
These application notes provide a comprehensive guide to the use of Fmoc-L-Ser(Bzl)-OH in SPPS, covering protocols, potential challenges, and quantitative performance data.
Critical Consideration: Chirality (DL- vs. L-Serine)
It is imperative to use the chirally pure L-isomer (Fmoc-L-Ser(Bzl)-OH) for the synthesis of biologically relevant peptides. The use of a racemic mixture, O-Benzyl-DL-serine, will result in the incorporation of both D- and L-serine at each serine position in the peptide chain. This leads to the formation of a complex and difficult-to-separate mixture of diastereomeric peptides, rendering the final product impure and unsuitable for most biological applications.[1]
Data Presentation: Performance Metrics of Fmoc-L-Ser(Bzl)-OH in SPPS
The following table summarizes key performance indicators for the use of Fmoc-L-Ser(Bzl)-OH in SPPS, based on literature data. A direct, side-by-side quantitative comparison with other protecting groups under identical conditions is scarce in published literature; however, the following provides typical observations.
| Performance Metric | Typical Observation for Fmoc-L-Ser(Bzl)-OH | Notes |
| Coupling Efficiency | >99% | Efficiency is dependent on the coupling reagents, peptide sequence, and resin. Reagents like HBTU, HATU, or TBTU are commonly used to achieve high efficiency.[1] |
| Racemization | Low | Serine is less prone to racemization compared to amino acids like histidine or cysteine.[1] The risk can be minimized by avoiding prolonged pre-activation times and using additives like HOBt.[1][2] |
| β-Elimination | Low to Moderate | Under strongly basic conditions or elevated temperatures, the protected serine side chain can undergo β-elimination to form a dehydroalanine residue. This is a greater concern for phosphoserine but can occur with standard derivatives.[1] |
| Aspartimide Formation | Sequence Dependent | In sequences containing an Asp-Ser motif, aspartimide formation is a known side reaction that can be catalyzed by piperidine during Fmoc deprotection.[1][2] |
| Final Cleavage Yield | Good to Excellent | Cleavage with cocktails like Reagent K effectively removes the benzyl protecting group and cleaves the peptide from the resin, with yields depending on the overall synthesis efficiency and peptide sequence. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for Incorporation of Fmoc-L-Ser(Bzl)-OH
This protocol outlines a standard manual procedure for a single coupling cycle of Fmoc-L-Ser(Bzl)-OH onto a resin with a free N-terminal amine (e.g., Rink Amide resin).
Materials:
-
Fmoc-L-Ser(Bzl)-OH
-
SPPS-grade resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-L-Ser(Bzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to initiate pre-activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent).
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).
-
The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage and Deprotection using Reagent K
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the O-benzyl and other acid-labile side-chain protecting groups.
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Protocol:
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed by following the deprotection protocol in section 4.1.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise into a centrifuge tube filled with cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Potential Side Reactions and Mitigation Strategies
While generally a robust protecting group, the use of O-Benzyl-serine can be associated with certain side reactions.
-
Racemization: Although serine is less prone to racemization than other amino acids like histidine or cysteine, the risk is not negligible, especially with prolonged activation times or the use of strong bases.[1]
-
Mitigation: Use coupling additives like HOBt or Oxyma, and avoid unnecessarily long pre-activation times.
-
-
β-Elimination: Under strongly basic conditions, β-elimination can occur, leading to the formation of a dehydroalanine residue.[1]
-
Mitigation: Avoid excessive exposure to strong bases and elevated temperatures during synthesis.
-
-
Aspartimide Formation: In sequences containing Asp-Ser, the peptide backbone can cyclize to form an aspartimide, particularly during piperidine-mediated Fmoc deprotection.[1][2]
-
Mitigation: The addition of HOBt to the piperidine deprotection solution can help to suppress this side reaction.
-
Visualizations
Caption: General workflow for a single cycle of Fmoc-SPPS incorporating Fmoc-L-Ser(Bzl)-OH.
Caption: Workflow for the final cleavage and deprotection of a peptide containing Ser(Bzl).
Caption: Simplified schematic of the acid-catalyzed deprotection of the O-benzyl group from serine.
References
Application Notes and Protocols for the Incorporation of O-Benzyl-DL-serine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine residues play a crucial role in the structure and function of peptides and proteins. The incorporation of serine into a synthetic peptide sequence requires careful protection of its reactive hydroxyl group to prevent unwanted side reactions during peptide chain elongation. O-Benzyl-DL-serine, in its chirally pure and Nα-protected form, N-α-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), is a widely used building block in peptide synthesis. The benzyl ether linkage provides stable protection for the serine side chain under the conditions of both Boc and Fmoc solid-phase peptide synthesis (SPPS) and can be readily removed during the final cleavage step.
It is critical to use the enantiomerically pure Fmoc-L-Ser(Bzl)-OH for the synthesis of biologically relevant peptides to ensure stereochemical integrity.[1] The use of the racemic this compound is unsuitable for standard peptide synthesis as it would result in a complex and difficult-to-separate mixture of diastereomeric peptides.[1]
This document provides detailed protocols for the incorporation of Fmoc-Ser(Bzl)-OH into a peptide sequence using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), along with data on expected outcomes and potential challenges.
Data Presentation
Table 1: Reagents and Materials for Fmoc-SPPS
| Reagent/Material | Purpose | Supplier Examples |
| Fmoc-Ser(Bzl)-OH | Amino acid building block | Aapptec, Santa Cruz Biotechnology, TCI |
| Rink Amide Resin | Solid support for C-terminal amide peptides | Novabiochem, Rapp Polymere |
| Wang Resin | Solid support for C-terminal acid peptides | Novabiochem, Rapp Polymere |
| N,N-Dimethylformamide (DMF) | Solvent for swelling, washing, and reactions | Sigma-Aldrich, Fisher Scientific |
| Piperidine | Reagent for Fmoc deprotection | Sigma-Aldrich, Acros Organics |
| HBTU/HOBt or HATU/HOAt | Coupling reagents | Aapptec, Iris Biotech |
| DIPEA (DIPEA) | Base for coupling reaction | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Solvent for washing | Fisher Scientific, VWR |
| Trifluoroacetic acid (TFA) | Reagent for cleavage and deprotection | Sigma-Aldrich, Halocarbon |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Sigma-Aldrich, Oakwood Chemical |
| Diethyl ether (cold) | For peptide precipitation | Fisher Scientific, VWR |
Table 2: Typical Parameters for Fmoc-Ser(Bzl)-OH Coupling in SPPS
| Parameter | Value/Range | Notes |
| Amino Acid Excess | 3 - 5 equivalents | Relative to resin loading capacity. |
| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to resin loading capacity. |
| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to resin loading capacity. |
| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |
| Solvent | DMF | Ensure high purity and amine-free. |
| Temperature | Room Temperature | |
| Monitoring | Kaiser Test or TNBS Test | To confirm the completion of the coupling reaction. |
Table 3: Expected Outcomes and Potential Side Reactions
| Outcome/Side Reaction | Typical Result/Frequency | Mitigation Strategies |
| Coupling Efficiency | >99% | Use of efficient coupling reagents (e.g., HATU); pre-activation of the amino acid. |
| Overall Yield (crude) | Sequence-dependent (typically 60-90%) | Optimize coupling and deprotection times; use high-quality reagents. |
| Purity (crude) | Sequence-dependent (typically 50-80%) | Minimize side reactions; ensure complete reactions at each step. |
| Racemization | Low for Serine (<2%) | Use of HOBt or Oxyma as additives; avoid excessive activation times and high temperatures.[2][3] |
| Aspartimide Formation | Sequence-dependent (can be significant in Asp-Ser sequences) | Use of backbone-protecting groups (e.g., DMB) on the preceding residue; addition of HOBt to the deprotection solution.[4][5][6][7] |
| Peptide Aggregation | Sequence-dependent | Use of pseudoproline dipeptides; chaotropic salts; high-swelling resins; elevated temperatures.[4][8] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ser(Bzl)-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual procedure for a single coupling cycle of Fmoc-Ser(Bzl)-OH on a solid support.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30-60 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution.
3. Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Wash with DCM (3 times) and then again with DMF (3 times).
4. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 eq.), a coupling reagent such as HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative test such as the Kaiser test (a positive test indicates incomplete coupling). If the test is positive, the coupling step can be repeated.
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
The resin is now ready for the deprotection of the newly added Fmoc-Ser(Bzl)-OH and the coupling of the next amino acid in the sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the resin is washed thoroughly with DCM and dried under vacuum.
-
A cleavage cocktail, typically containing TFA, water, and scavengers like TIS, is added to the resin. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).
-
The mixture is gently agitated for 2-3 hours at room temperature.
-
The resin is filtered off, and the filtrate containing the cleaved peptide is collected.
8. Peptide Precipitation and Isolation:
-
The TFA solution is concentrated, and the peptide is precipitated by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation, washed with cold ether, and dried under vacuum.
9. Purification:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
Protocol 2: General Strategy for Incorporation of O-Benzyl-Serine in Liquid-Phase Peptide Synthesis (LPPS)
LPPS is performed in solution and is often used for the synthesis of shorter peptides or for large-scale production. It allows for the purification of intermediates at each step.[9][10] This protocol outlines a general cycle for adding a protected serine residue.
1. N-terminal Deprotection:
-
The N-terminally protected peptide (e.g., with a Boc or Z group) is dissolved in an appropriate solvent.
-
For Boc deprotection, treat with an acid such as TFA in DCM.
-
For Z deprotection, catalytic hydrogenation is commonly used.
-
After deprotection, the resulting amine salt is neutralized with a base like DIPEA.
2. Coupling:
-
In a separate flask, the N-terminally protected O-benzyl-serine (e.g., Boc-Ser(Bzl)-OH or Z-Ser(Bzl)-OH) is activated using a coupling reagent (e.g., DCC/HOBt, EDC/HOBt, or HATU).
-
The activated serine derivative is then added to the solution of the deprotected peptide.
-
The reaction is stirred at room temperature until completion, which can be monitored by techniques like TLC or HPLC.
3. Work-up and Purification:
-
After the coupling reaction, the reaction mixture is worked up to remove excess reagents and byproducts. This may involve aqueous washes, extractions, or precipitation.
-
The resulting protected peptide is purified, often by column chromatography or recrystallization.
4. Repeat Cycle:
-
The purified, elongated peptide can then be subjected to another cycle of deprotection and coupling to add the next amino acid in the sequence.
Mandatory Visualization
Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for a single coupling cycle in Liquid-Phase Peptide Synthesis (LPPS).
Caption: Protecting group strategy for Fmoc-Ser(Bzl)-OH in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
O-Benzyl-DL-serine: A Versatile Chiral Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
O-Benzyl-DL-serine, a protected derivative of the amino acid serine, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural features, combining a chiral center with strategically masked functional groups, render it an invaluable synthon for the construction of a diverse array of complex, biologically active molecules. These notes provide an in-depth overview of its applications, particularly in the realm of pharmaceutical development, and offer detailed protocols for its utilization.
Key Applications in Drug Discovery and Development
The primary utility of this compound lies in its role as a chiral building block for the enantioselective synthesis of peptidomimetics, heterocyclic compounds, and other complex molecular architectures that are often the basis for potent therapeutic agents. The benzyl ether protecting group on the serine hydroxyl moiety is stable under a variety of reaction conditions, yet can be readily removed, offering synthetic flexibility.
Integrin Antagonists for Anti-Cancer Therapy
A paramount application of O-Benzyl-serine derivatives is in the synthesis of integrin antagonists. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in tumor growth, angiogenesis, and metastasis.[1][2][3] Antagonists of specific integrins, such as αvβ3, can inhibit these processes and represent a promising strategy for cancer therapy.[4]
One of the most prominent examples is Cilengitide , a cyclic pentapeptide containing an Arg-Gly-Asp (RGD) sequence, which is a potent inhibitor of αvβ3 and αvβ5 integrins.[5][6] The synthesis of Cilengitide and its analogues often employs O-benzyl-protected serine derivatives to introduce the serine residue into the peptide backbone. The chiral integrity of the serine is crucial for the biological activity of the final molecule.
Antiviral and Other Bioactive Molecules
The structural motif of O-Benzyl-serine is also incorporated into the synthesis of various other bioactive molecules, including antiviral agents and enzyme inhibitors.[7] The ability to introduce a protected hydroxyl group with defined stereochemistry makes it a valuable precursor for molecules that mimic natural substrates or bind to specific biological targets.
Synthesis of β-Lactams
O-Benzyl-serine can serve as a chiral precursor for the asymmetric synthesis of β-lactams, the core structural unit of many important antibiotics.[8][9] The stereocenter of the serine can be used to control the stereochemistry of the resulting β-lactam ring, leading to the synthesis of enantiomerically pure antibiotic candidates.
Quantitative Data Summary
The following tables summarize key quantitative data for representative applications of this compound and its derivatives in organic synthesis.
| Compound/Peptide | Application | Method | Yield (%) | Enantiomeric Excess (ee)/Diastereomeric Ratio (dr) | Reference |
| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | Intermediate Synthesis | Boc Protection | 63 | - | [10] |
| O-benzyl-L-serine | Deprotection of Boc group | TFA/CH2Cl2 | 97 | - | [10] |
| cis-β-lactam | Intermediate for tricyclic β-lactams | [2+2] cycloaddition | 94 | >98% de | [9] |
| Cilengitide | Integrin Antagonist | Chemoenzymatic Synthesis | 79.3 | - | [11] |
| Cyclic RGD Peptide Analogue | Target Integrin | IC50 (nM) | Reference |
| 1a | αvβ3 | 9.9 | [9] |
| 1b | αvβ3 | 5.5 | [9] |
| 1c | αvβ3 | 72 | [9] |
| 1d | αvβ3 | 11 | [9] |
| 1e | αvβ3 | 3.3 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and its derivatives.
Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine
This protocol describes the protection of the amino group of L-serine followed by the benzylation of the hydroxyl group.
Materials:
-
L-serine
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
1,4-Dioxane
-
Di-tert-butyl dicarbonate (Boc)2O
-
Diethyl ether (Et2O)
-
1M Sulfuric Acid (H2SO4) aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide
-
1M Hydrochloric Acid (HCl)
-
Brine
Procedure: [10]
-
Boc Protection:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Evaporate the 1,4-dioxane under reduced pressure.
-
Wash the aqueous layer with Et2O (50 mL).
-
Acidify the aqueous layer with 1M H2SO4 aqueous solution to pH 2-3.
-
Extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine as a sticky oil (Yield: 9.6 g, 94%).
-
-
O-Benzylation:
-
Dissolve the obtained N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL).
-
Add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.
-
Add benzyl bromide (7.5 g, 44 mmol) dropwise and stir the mixture at room temperature for 5 hours.
-
Remove DMF under reduced pressure.
-
Wash the residue with Et2O/water.
-
Acidify the aqueous layer with 1M HCl and extract with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with distilled water and brine, and then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced vacuum to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Yield: 7.4 g, 63%).
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing O-Benzyl-Serine (Boc/Bzl Strategy)
This protocol outlines a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support.
Materials:
-
Boc-protected amino acid resin (e.g., Boc-Gly-PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Boc-Ser(Bzl)-OH
-
Coupling reagent (e.g., HBTU, HOBt)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve Boc-Ser(Bzl)-OH (3-4 equivalents) and a coupling agent like HBTU/HOBt in DMF.
-
Add DIEA (to activate the coupling agent).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from serine) using a strong acid such as anhydrous HF or TFMSA.
Visualizing the Mechanism of Action: Integrin Signaling Inhibition
Derivatives of O-Benzyl-serine, such as the integrin antagonist Cilengitide, exert their therapeutic effect by disrupting the signaling cascades initiated by integrin engagement with the extracellular matrix (ECM). The following diagrams illustrate the key pathways involved.
Caption: Integrin signaling pathway and its inhibition by Cilengitide.
The diagram above illustrates how integrins on the surface of a tumor cell bind to proteins in the extracellular matrix, triggering a signaling cascade involving Focal Adhesion Kinase (FAK), Src, and other downstream effectors. This cascade ultimately leads to actin cytoskeleton remodeling, promoting cell migration and invasion, and activates pathways like PI3K/Akt that enhance cell proliferation and survival.[1][3] Cilengitide, a cyclic peptide synthesized using an O-Benzyl-serine derivative, acts as an antagonist, blocking the binding of ECM proteins to the integrin and thereby inhibiting these pro-tumorigenic signals.
Caption: General workflow for the synthesis of a bioactive peptide using this compound.
This workflow diagram outlines the key stages in utilizing this compound for the synthesis of a target peptide. It begins with the preparation of the protected amino acid building block, followed by its incorporation into a growing peptide chain via solid-phase peptide synthesis, and concludes with the purification and characterization of the final bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Integrins in invasive growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. CN103525889B - Synthetic method for Cilengitide by using thioesterase - Google Patents [patents.google.com]
- 12. Integrins in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
Application Notes and Protocols: O-Benzyl-DL-serine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Benzyl-DL-serine is a versatile synthetic amino acid derivative that serves as a crucial building block in medicinal chemistry. Its unique structure, featuring a benzyl protecting group on the hydroxyl side chain of serine, makes it an invaluable intermediate for the synthesis of a wide range of biologically active molecules. This document provides a detailed overview of its primary applications, including peptide synthesis, development of small molecule therapeutics, and its role in cancer research, complete with experimental protocols and visual workflows.
Derivatives of this compound have shown potential as antagonists for treating cardiovascular diseases, osteoporosis, and inflammation.[1] They are also being investigated for their ability to prevent and treat tumors arising from abnormal cell adhesion and to promote the regeneration of damaged tissues.[1]
Key Applications in Medicinal Chemistry
Peptide Synthesis
This compound is extensively used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The benzyl group serves as a stable and reliable protecting group for the hydroxyl function of the serine side chain. This protection is essential to prevent undesirable side reactions, such as O-acylation, during the peptide coupling steps.[2]
The benzyl group is stable under the mild basic conditions used for Fmoc deprotection and the moderate acidic conditions for Boc deprotection, making it compatible with the most common peptide synthesis strategies.[3][4] It can be selectively removed at the final stages of synthesis, typically through catalytic hydrogenolysis, to yield the native serine residue in the peptide sequence.[2]
Key Advantages in Peptide Synthesis:
-
Prevents Side Reactions: Effectively blocks the reactive hydroxyl group.[2]
-
High Stability: Compatible with standard Boc and Fmoc peptide synthesis protocols.[3][5]
-
Selective Deprotection: Can be removed without affecting other acid-labile or base-labile protecting groups.[2]
Below is a generalized workflow for the incorporation of an O-Benzyl-serine residue during Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Chiral Building Block for Bioactive Molecules
The inherent chirality of O-Benzyl-serine makes it a valuable precursor for the stereoselective synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[6] Retaining a specific stereochemistry (D- or L-configuration) is often critical for the biological activity and safety of a drug.[7] O-Benzyl-D-serine, for example, is used in the development of drugs targeting neurological disorders, leveraging its structural similarity to the neuromodulator D-serine which is a co-agonist at NMDA receptors.[8][9][10]
Applications include the synthesis of:
Precursor for Sphingolipid Synthesis
Serine is the metabolic precursor for the de novo synthesis of sphingolipids, a class of lipids essential for cell membrane structure and signaling.[12][13] The synthesis begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), to form the sphingoid base backbone.[14][15][16] this compound can be utilized in research settings as a protected precursor to study or synthetically access intermediates in the sphingolipid metabolic pathway.
Role in Cancer Research
Recent studies have highlighted the potential of benzylserine (BenSer) as an anti-cancer agent.[17] Cancer cells exhibit an increased demand for amino acids like leucine and glutamine to fuel their rapid growth.[18] BenSer has been shown to inhibit key amino acid transporters, specifically the L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2), which are responsible for the uptake of these crucial nutrients.[17][18] By blocking these transporters, BenSer disrupts intracellular amino acid balance, leading to decreased cell viability, cell cycle arrest, and inhibition of downstream metabolic pathways in breast cancer cells.[17]
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of O-Benzyl-serine derivatives from published protocols.
| Product | Starting Material | Reagents | Yield (%) | Reference |
| N-(tert-butoxycarbonyl)-L-serine | L-serine | Di-tert-butyl dicarbonate, 1M NaOH | 94% | [19] |
| N-(tert-butoxycarbonyl)-O-benzyl-L-serine | N-(Boc)-L-serine | Sodium hydride, Benzyl bromide in DMF | - | [19] |
| O-benzyl-L-serine | N-(Boc)-O-benzyl-L-serine | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 97% | [19] |
| N-tert-butoxycarbonyl-O-benzyl-DL-serine | N-(Boc)-DL-serine | Sodium tert-pentoxide, Benzyl bromide in THF | - | [1] |
Experimental Protocols
Protocol: Synthesis of O-benzyl-L-serine
This protocol is adapted from a documented two-step synthesis starting from N-(tert-butoxycarbonyl)-O-benzyl-L-serine.[19]
Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Starting from commercially available N-Boc-L-serine)
-
Dissolution: Dissolve N-(tert-butoxycarbonyl)-L-serine (8.2 g, 40.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (200 mL) under an argon atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Carefully add sodium hydride (2.1 g, 88 mmol) to the cooled solution in portions.
-
Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography to obtain N-(tert-butoxycarbonyl)-O-benzyl-L-serine.
Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group
-
Dissolution: Dissolve N-(tert-butoxycarbonyl)-O-benzyl-L-serine (7.38 g, 25 mmol) in a mixture of dichloromethane (CH₂Cl₂) (30 mL) and trifluoroacetic acid (TFA) (5 mL).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Solvent Removal: Remove the solvents under reduced pressure.
-
Purification: Purify the resulting residue by decantation using diethyl ether (Et₂O) to remove residual TFA.
-
Product: The final product, O-benzyl-L-serine, is obtained as a white solid (Yield: 4.7 g, 97%).[19]
Disclaimer: These protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions must be taken.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. leapchem.com [leapchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 17. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzylserine inhibits breast cancer cell growth by disrupting intracellular amino acid homeostasis and triggering amino acid response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using O-Benzyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of unnatural amino acids utilizing O-Benzyl-DL-serine as a versatile starting material. The following sections describe a reliable methodology for the preparation of β-substituted α-amino acids, a class of unnatural amino acids with significant potential in peptidomimetics and drug discovery. The protocols are based on the formation of a key β-lactone intermediate from N-protected this compound, followed by nucleophilic ring-opening.
I. Overview of the Synthetic Strategy
The central strategy involves a three-step process:
-
N-protection of this compound: The amino group of this compound is first protected to prevent unwanted side reactions during subsequent steps. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group.
-
Formation of the β-Lactone: The N-protected this compound is then converted into a highly reactive β-lactone intermediate using a modified Mitsunobu reaction. This strained four-membered ring is an excellent electrophile.
-
Nucleophilic Ring-Opening: The β-lactone is subjected to nucleophilic attack, which proceeds with high regioselectivity at the β-carbon, leading to the formation of the desired β-substituted α-amino acid.
This general strategy allows for the introduction of a wide variety of substituents at the β-position by choosing the appropriate nucleophile.
II. Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-O-benzyl-DL-serine
This protocol describes the protection of the amino group of this compound with a benzyloxycarbonyl (Cbz) group.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any excess benzyl chloroformate and benzyl alcohol.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(Benzyloxycarbonyl)-O-benzyl-DL-serine β-Lactone
This protocol details the cyclization of N-protected serine derivative to the corresponding β-lactone under modified Mitsunobu conditions.[1]
Materials:
-
N-(Benzyloxycarbonyl)-O-benzyl-DL-serine
-
Triphenylphosphine (PPh₃)
-
Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMAD or DEAD (1.5 equivalents) in anhydrous THF to the stirred solution.
-
After 20 minutes of stirring at -78 °C, add a solution of N-(Benzyloxycarbonyl)-O-benzyl-DL-serine (1 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product immediately by flash column chromatography on silica gel to obtain the β-lactone.[1] Note: The β-lactone is unstable in the crude reaction mixture and should be purified as quickly as possible.[1]
Protocol 3: Synthesis of N-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-O-benzyl-DL-alanine
This protocol illustrates the nucleophilic ring-opening of the β-lactone with pyrazole to introduce a heterocyclic side chain.[1]
Materials:
-
N-(Benzyloxycarbonyl)-O-benzyl-DL-serine β-lactone
-
Pyrazole
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-(Benzyloxycarbonyl)-O-benzyl-DL-serine β-lactone (1 equivalent) in anhydrous acetonitrile.
-
Add pyrazole (1.05 equivalents) to the solution.
-
Heat the reaction mixture at 50-55 °C and stir for 24 hours.[1]
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired unnatural amino acid derivative.
III. Data Presentation
The following table summarizes typical yields for the key steps in the synthesis of β-substituted unnatural amino acids.
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| N-Protection | This compound | N-(Benzyloxycarbonyl)-O-benzyl-DL-serine | 85-95 | |
| β-Lactone Formation | N-(Benzyloxycarbonyl)-L-serine | N-(Benzyloxycarbonyl)-L-serine β-lactone | 44-72 | [1][2] |
| Nucleophilic Ring-Opening (with Pyrazole) | N-(Benzyloxycarbonyl)-L-serine β-lactone | N-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine | ~43 (over 2 steps) | [1] |
IV. Visualizations
Overall Synthetic Workflow
Caption: General workflow for the synthesis of β-substituted unnatural amino acids.
Detailed Reaction Scheme: Synthesis of a Pyrazolyl Alanine Derivative
Caption: Reaction pathway for the synthesis of a pyrazolyl alanine derivative.
References
O-Benzyl-DL-serine: A Linchpin in the Synthesis of Novel Therapeutic Peptides
For Immediate Release
O-Benzyl-DL-serine, a protected derivative of the amino acid serine, is proving to be an indispensable tool in the development of next-generation therapeutic peptides. Its unique chemical properties enable the precise and efficient synthesis of complex peptide structures, paving the way for innovative treatments for a range of diseases, including cancer and neurological disorders. Researchers and drug development professionals are increasingly leveraging this key building block to construct peptides with enhanced stability and biological activity.
The primary role of this compound in peptide synthesis lies in the protection of the reactive hydroxyl group on the serine side chain.[1] This protection is crucial to prevent unwanted side reactions during the stepwise assembly of the peptide chain, a process most commonly carried out using Solid-Phase Peptide Synthesis (SPPS).[1] The benzyl group is stable under the conditions required for peptide bond formation and can be selectively removed in the final stages of synthesis, typically through hydrogenolysis.[1] This strategic protection and deprotection ensures the integrity and purity of the final therapeutic peptide.
Application in Anticancer and Neuroprotective Peptide Development
The incorporation of serine residues is critical for the function of many bioactive peptides. In the realm of oncology, serine-containing peptides are being investigated for their ability to modulate signaling pathways that drive tumor growth. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer. A novel immune-enhancing peptide, LNEDELRDA, has been identified to activate this very pathway in macrophages, suggesting its potential as an immunomodulatory agent in cancer therapy. While the synthesis of this specific peptide does not explicitly detail the use of O-Benzyl-serine in the available literature, the principles of its assembly underscore the importance of protected amino acids like O-Benzyl-serine for creating such targeted therapeutic agents.
Similarly, in the field of neuroscience, peptides are being explored for their neuroprotective effects in conditions like Alzheimer's and Parkinson's disease.[2][3][4][5][6] The precise arrangement of amino acids, including serine, is vital for their therapeutic efficacy. The synthesis of these neuroprotective peptides often relies on the robust and reliable methods of SPPS, where O-Benzyl-serine is a standard reagent for incorporating serine residues.
Quantitative Data on Therapeutic Peptides
| Peptide | Target Pathway | Biological Activity (RAW 264.7 Macrophages) |
| LNEDELRDA | PI3K/Akt/mTOR | - Cell Viability: Significantly increased cell viability, with a maximum at 150 µg/mL (258.6 ± 1.54%).[7] - Phagocytic Activity: Dose-dependent increase in phagocytosis.[7] - NO Production: Significantly promoted nitric oxide production.[7] - Cytokine Production: Significantly promoted the production of TNF-α, IL-1β, and IL-6.[7] |
Experimental Protocols
The synthesis of therapeutic peptides containing serine residues is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). The two main strategies are Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. O-Benzyl-serine is a key reagent in the Boc/Bzl strategy and can also be used in Fmoc/tBu strategies where acid-labile side-chain protecting groups are required.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol outlines the general steps for the manual synthesis of a peptide on a solid support resin. The incorporation of an O-Benzyl-serine residue would follow the standard coupling procedure for any other protected amino acid.
1. Resin Swelling:
-
The solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes.
2. Fmoc Deprotection:
-
The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.
-
The resin is then thoroughly washed with DMF to remove piperidine and the deprotection byproducts.
3. Amino Acid Coupling:
-
The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Ser(Bzl)-OH) is activated in a separate vessel. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
The activated amino acid solution is added to the resin, and the mixture is agitated to allow the coupling reaction to proceed to completion.
4. Washing:
-
After the coupling reaction, the resin is washed extensively with DMF to remove any unreacted reagents and byproducts.
5. Repetition:
-
The deprotection, coupling, and washing steps are repeated for each amino acid in the desired peptide sequence.
6. Final Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group from serine) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.
7. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then lyophilized.
-
The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
The development of therapeutic peptides is a systematic process that involves design, synthesis, and biological evaluation. The following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by some serine-containing peptides.
Caption: A typical workflow for the development of therapeutic peptides.
Caption: The PI3K/Akt/mTOR signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]
- 4. L-Serine: a Naturally-Occurring Amino Acid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Reactions Involving O-Benzyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Benzyl-DL-serine is a versatile synthetic amino acid derivative crucial in pharmaceutical and biochemical research.[1][2] Its protected hydroxyl group makes it a valuable building block in peptide synthesis and the development of novel therapeutic agents, including enzyme inhibitors and modulators.[1][3] Enzymatic reactions offer a highly specific and efficient means to modify this compound, enabling chiral resolution and the synthesis of unique polymers. These application notes provide detailed protocols for two key enzymatic applications: the deracemization of this compound using L-amino acid deaminase and its polymerization catalyzed by papain.
Application 1: Enzymatic Deracemization of this compound
The production of enantiomerically pure D-amino acids is of significant interest in drug development. One method to achieve this is through the deracemization of a racemic mixture. This can be accomplished using L-amino acid deaminase (LAAD), which selectively catalyzes the deamination of the L-enantiomer to an α-keto acid, leaving the desired D-enantiomer. The resulting α-keto acid can be recycled, making this a highly efficient process.
Quantitative Data
| Enzyme | Substrate | Km (mM) | Vmax (units/mg) | Optimal pH | Optimal Temperature (°C) |
| L-amino acid oxidase (general) | L-Leucine | 1.17 | 9.9 | 7.5 - 8.0 | 37 |
| L-amino acid deaminase (general) | L-amino acids | - | - | 7.5 | 37 |
Note: These values are indicative and may vary depending on the specific enzyme source and reaction conditions.
Experimental Protocol: Deracemization of this compound using L-amino acid deaminase
This protocol describes a general method for the enzymatic deracemization of this compound. Optimization of substrate and enzyme concentrations, as well as reaction time, may be necessary.
Materials:
-
This compound
-
L-amino acid deaminase (LAAD) from Proteus vulgaris or other suitable source
-
Phosphate buffer (pH 7.5, 20 mM)
-
Catalase (to remove hydrogen peroxide byproduct if using an oxidase)
-
HPLC system with a chiral column for enantiomeric excess analysis
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in the phosphate buffer. The final concentration in the reaction mixture should be optimized, starting with a range of 1-10 mM.
-
Enzyme Preparation: Prepare a stock solution of L-amino acid deaminase in cold phosphate buffer. The optimal enzyme concentration should be determined empirically.
-
Reaction Setup: In a temperature-controlled vessel at 37°C, combine the phosphate buffer, this compound solution, and catalase (if using an oxidase).
-
Initiation of Reaction: Add the L-amino acid deaminase solution to the reaction mixture to initiate the reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals. The consumption of the L-enantiomer can be tracked by chiral HPLC. The formation of the α-keto acid can also be monitored spectrophotometrically.
-
Reaction Termination: Once the desired enantiomeric excess of O-Benzyl-D-serine is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes) or by adding a denaturing agent.
-
Product Isolation: The O-Benzyl-D-serine can be purified from the reaction mixture using standard chromatographic techniques.
Experimental Workflow Diagram
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing O-Benzyl-DL-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practice of solution-phase peptide synthesis (SPPS) with a focus on the incorporation of O-Benzyl-DL-serine. This methodology remains a cornerstone for the production of short peptides, peptide fragments for convergent synthesis, and for large-scale manufacturing where the cost and scalability of solution-phase techniques are advantageous.
The protocols outlined below detail a stepwise approach for the synthesis of a model dipeptide, Alanyl-Serine (Ala-Ser), employing the widely used tert-butyloxycarbonyl (Boc) and Benzyl (Bzl) protecting group strategy. This combination offers robust protection and selective deprotection, critical for achieving high purity and yield of the target peptide.
Core Principles
Solution-phase peptide synthesis involves the sequential coupling of amino acid residues in a homogenous reaction mixture.[1] To ensure the correct peptide sequence and prevent unwanted side reactions, temporary and permanent protecting groups are employed.[1] In the context of synthesizing peptides containing serine, the hydroxyl group of the serine side chain must be protected to prevent O-acylation during the coupling steps.[2] The benzyl ether is a common and effective protecting group for this purpose, as it is stable to the conditions used for the removal of the temporary Nα-Boc group but can be cleaved under specific conditions at a later stage.[2]
The general workflow for the synthesis of a dipeptide using this strategy involves:
-
Protection of the N-terminus of the first amino acid (e.g., Alanine with a Boc group).
-
Protection of the C-terminus of the second amino acid (e.g., this compound as a methyl or ethyl ester).
-
Coupling of the two protected amino acids in solution using a coupling agent.
-
Deprotection of the N-terminus of the resulting dipeptide.
-
Final deprotection of the side-chain and C-terminal protecting groups to yield the final dipeptide.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the dipeptide Ala-Ser(Bzl)-OMe, followed by its deprotection to yield Alanyl-Serine.
Protocol 1: Coupling of Boc-Alanine with this compound Methyl Ester
This protocol describes the formation of the peptide bond between Nα-Boc protected Alanine and the methyl ester of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| Boc-L-Alanine | 189.21 |
| This compound methyl ester hydrochloride | 247.71 |
| EDC.HCl | 191.70 |
| HOBt | 135.13 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 |
| Dichloromethane (DCM), anhydrous | - |
| N,N-Dimethylformamide (DMF), anhydrous | - |
| 1 M HCl (aq) | - |
| Saturated NaHCO₃ (aq) | - |
| Brine (saturated NaCl aq) | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - |
Procedure:
-
In a round-bottom flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DCM or a DCM/DMF mixture.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add EDC.HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[3]
-
In a separate flask, dissolve this compound methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.[3]
-
Add the neutralized this compound methyl ester solution to the activated Boc-L-Alanine solution at 0 °C.[3]
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Ser(Bzl)-OMe.[3]
-
The crude product can be purified by silica gel column chromatography.
Quantitative Data (Representative Example):
| Parameter | Value |
| Boc-L-Alanine | 1.89 g (10 mmol) |
| This compound methyl ester HCl | 2.48 g (10 mmol) |
| EDC.HCl | 2.11 g (11 mmol) |
| HOBt | 1.49 g (11 mmol) |
| DIPEA | 1.91 mL (11 mmol) |
| Anhydrous DCM | 100 mL |
| Reaction Time | 16-24 hours |
| Typical Yield | 85-95% |
| Typical Purity (after chromatography) | >95% |
Protocol 2: Nα-Boc Deprotection of Boc-Ala-Ser(Bzl)-OMe
This protocol describes the removal of the temporary Boc protecting group using trifluoroacetic acid (TFA) to expose the N-terminal amine for further chain elongation or final deprotection.[5][6]
Materials and Reagents:
| Reagent |
| Boc-Ala-Ser(Bzl)-OMe |
| Dichloromethane (DCM), anhydrous |
| Trifluoroacetic Acid (TFA) |
| Toluene or DCM for co-evaporation |
Procedure:
-
Dissolve the Boc-Ala-Ser(Bzl)-OMe (1.0 equivalent) in anhydrous DCM.[6]
-
Add a solution of 25-50% TFA in DCM.[3]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[3]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]
-
Co-evaporate the residue with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.[3]
-
The resulting H-Ala-Ser(Bzl)-OMe as a TFA salt is typically used in the next step without further purification.
Quantitative Data (Representative Example):
| Parameter | Value |
| Boc-Ala-Ser(Bzl)-OMe | 3.82 g (10 mmol) |
| Anhydrous DCM | 20 mL |
| TFA | 20 mL (for a 50% solution) |
| Reaction Time | 30-60 minutes |
| Typical Yield | Quantitative |
Protocol 3: Global Deprotection of H-Ala-Ser(Bzl)-OMe
This protocol describes the simultaneous removal of the O-benzyl side-chain protecting group and the C-terminal methyl ester to yield the final unprotected dipeptide, Alanyl-Serine. This is achieved through catalytic transfer hydrogenation followed by saponification.
This step removes the benzyl ether from the serine side chain.[7]
Materials and Reagents:
| Reagent |
| H-Ala-Ser(Bzl)-OMe TFA salt |
| 10% Palladium on Carbon (Pd/C) |
| Formic acid |
| Methanol |
Procedure:
-
Dissolve the H-Ala-Ser(Bzl)-OMe TFA salt in methanol.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Add formic acid as the hydrogen donor.[7]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude H-Ala-Ser-OMe.
Quantitative Data (Representative Example):
| Parameter | Value |
| H-Ala-Ser(Bzl)-OMe TFA salt | 3.96 g (10 mmol) |
| 10% Pd/C | 400 mg |
| Methanol | 100 mL |
| Formic Acid | 5 mL |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
This step hydrolyzes the C-terminal methyl ester to the free carboxylic acid.
Materials and Reagents:
| Reagent |
| H-Ala-Ser-OMe |
| 1 M Sodium Hydroxide (NaOH) |
| 1 M Hydrochloric Acid (HCl) |
| Dioxane or Methanol/Water mixture |
Procedure:
-
Dissolve the crude H-Ala-Ser-OMe in a mixture of dioxane and water or methanol and water.
-
Cool the solution to 0 °C.
-
Add 1 M NaOH solution dropwise while monitoring the pH to maintain it around 11-12.
-
Stir the reaction mixture at room temperature until the saponification is complete (monitored by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with 1 M HCl to pH 7.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be lyophilized to obtain the crude Alanyl-Serine.
-
The final peptide can be purified by recrystallization or preparative reverse-phase HPLC.
Quantitative Data (Representative Example):
| Parameter | Value |
| H-Ala-Ser-OMe | 2.04 g (10 mmol) |
| Dioxane/Water (1:1) | 50 mL |
| 1 M NaOH | ~11 mL |
| Reaction Time | 1-3 hours |
| Typical Yield (after purification) | 70-85% |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of Alanyl-Serine.
Serine-Initiated Plant Defense Signaling Pathway
Serine has been identified as a signaling molecule in plant immunity.[8] Exogenous application of serine can prime plant defense responses.[8] The following diagram illustrates a simplified signaling pathway initiated by serine.
Caption: Simplified serine-initiated signaling pathway in plant defense.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating O-Benzyl-DL-serine in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of O-Benzyl-DL-serine into glycopeptides, a critical step in the synthesis of complex biomolecules for research and therapeutic development. The use of O-benzyl protection for the serine hydroxyl group offers a robust strategy for solid-phase peptide synthesis (SPPS), enabling the selective introduction of glycosylation post-synthesis or the use of pre-glycosylated building blocks.
Introduction to this compound in Glycopeptide Synthesis
This compound is a key building block in the chemical synthesis of glycopeptides. The benzyl ether protecting group on the serine side chain is stable to the acidic and basic conditions commonly employed in Fmoc-based solid-phase peptide synthesis (SPPS). This stability allows for the assembly of the peptide backbone without interference from the reactive hydroxyl group. The benzyl group can be selectively removed at a later stage, typically through hydrogenolysis, to allow for glycosylation or to yield the final deprotected glycopeptide.[1] This orthogonal protection strategy is fundamental to the successful synthesis of complex glycopeptides.[2]
The synthesis of glycopeptides is of significant interest as glycosylation plays a crucial role in many biological processes, including protein folding, cell-cell recognition, and immune responses.[3] Mucin-1 (MUC1) is a transmembrane glycoprotein that is aberrantly glycosylated and overexpressed in various cancers, making it a key target for the development of cancer vaccines and immunotherapies.[4][5] The protocols outlined below are applicable to the synthesis of MUC1 glycopeptide fragments and other O-linked glycopeptides.
Experimental Protocols
Synthesis of Fmoc-O-Benzyl-DL-serine
The first step involves the preparation of the N-α-Fmoc protected this compound building block suitable for SPPS.
Protocol:
-
N-Boc Protection of DL-serine: To a stirred solution of DL-serine in a mixture of 1M NaOH and 1,4-dioxane, slowly add di-tert-butyl dicarbonate (Boc)₂O at 0°C. Allow the mixture to warm to room temperature and stir for 24 hours. Acidify the aqueous layer and extract the N-Boc-DL-serine.
-
Benzylation of N-Boc-DL-serine: To a solution of N-Boc-DL-serine in anhydrous DMF, add sodium hydride (NaH) at 0°C under an argon atmosphere. Then, add benzyl bromide and stir the reaction at room temperature.[6]
-
Deprotection of the Boc Group: Dissolve the N-Boc-O-benzyl-DL-serine in a mixture of CH₂Cl₂ and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours to remove the Boc group.[7]
-
Fmoc Protection: Dissolve the resulting this compound in a suitable solvent and react with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate to obtain Fmoc-O-Benzyl-DL-serine.
Table 1: Summary of Reagents and Conditions for Fmoc-O-Benzyl-DL-serine Synthesis
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Boc Protection | DL-serine | (Boc)₂O | 1M NaOH / 1,4-dioxane | 0 to RT | 24 | 90-95 |
| Benzylation | N-Boc-DL-serine | NaH, Benzyl bromide | DMF | 0 to RT | 2-4 | 50-60 |
| Boc Deprotection | N-Boc-O-benzyl-DL-serine | TFA | CH₂Cl₂ | RT | 2 | >95 |
| Fmoc Protection | This compound | Fmoc-OSu | NaHCO₃ (aq) / Dioxane | RT | 4-6 | 85-90 |
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-O-Benzyl-DL-serine
This protocol outlines the manual procedure for incorporating Fmoc-O-Benzyl-DL-serine into a peptide chain on a solid support using the Fmoc/tBu strategy.[8][9]
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[10]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-O-Benzyl-DL-serine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[8]
-
-
Washing: Wash the resin thoroughly with DMF and Dichloromethane (DCM) and dry.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Table 2: Standard Coupling Conditions for Fmoc-O-Benzyl-DL-serine in SPPS
| Parameter | Condition |
| Resin | Rink Amide or Wang Resin |
| Coupling Reagent | HBTU/HOBt/DIPEA |
| Equivalents (AA:HBTU:HOBt:DIPEA) | 1 : 0.95 : 1 : 2 |
| Solvent | DMF |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Monitoring | Kaiser Test |
On-Resin Glycosylation of the Serine Residue (Optional)
After incorporation of this compound and subsequent deprotection of the benzyl group, the free hydroxyl group can be glycosylated on the solid support.
Protocol:
-
Benzyl Deprotection: Perform catalytic transfer hydrogenation on the resin-bound peptide using a palladium catalyst and a hydrogen donor to remove the benzyl group.[1][11]
-
Glycosylation: Introduce a protected glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., silver triflate or TMSOTf) to glycosylate the serine hydroxyl group.
-
Washing: Thoroughly wash the resin to remove excess reagents.
Cleavage and Global Deprotection
This protocol describes the final cleavage of the glycopeptide from the resin and the removal of all side-chain protecting groups.
Protocol:
-
Washing and Drying: Wash the resin-bound glycopeptide with DCM and dry under vacuum.
-
Cleavage Cocktail: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane (TIS) and water) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10]
-
Precipitation: Precipitate the crude glycopeptide in cold diethyl ether.
-
Purification: Purify the crude glycopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final glycopeptide.
Final Benzyl Group Deprotection (if not done on-resin)
If the benzyl group on the glycan was carried through the synthesis, it can be removed in solution after cleavage from the resin.
Protocol:
-
Dissolution: Dissolve the purified, benzyl-protected glycopeptide in a suitable solvent (e.g., methanol or a mixture of methanol/water/acetic acid).
-
Catalytic Transfer Hydrogenation: Add a palladium catalyst (e.g., 10% Pd/C) and a hydrogen donor (e.g., ammonium formate or formic acid).[1][12]
-
Reaction: Stir the mixture at room temperature until the deprotection is complete (monitored by HPLC or mass spectrometry).
-
Filtration and Lyophilization: Filter off the catalyst and lyophilize the filtrate to obtain the final deprotected glycopeptide.
Table 3: Conditions for Catalytic Transfer Hydrogenation for Benzyl Deprotection
| Catalyst | Hydrogen Donor | Solvent | Temperature | Reaction Time |
| 10% Pd/C | Ammonium Formate | Methanol | Room Temperature | 1-4 hours |
| 10% Pd/C | Formic Acid | Methanol/Water | Room Temperature | 2-6 hours |
Visualizations
Experimental Workflow for Glycopeptide Synthesis
The following diagram illustrates the overall workflow for the synthesis of a glycopeptide using an this compound building block.
Caption: Workflow for glycopeptide synthesis using this compound.
MUC1 Signaling Pathway in Cancer
The synthesized glycopeptides can be used to study the role of MUC1 in cancer signaling. Aberrantly glycosylated MUC1-N subunit can interact with galectin-3, leading to the activation of downstream signaling pathways that promote tumor progression.[13][14]
Caption: MUC1-mediated signaling pathway in cancer cells.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Functional analyses of Mucin-1-mediated signaling and subsequent tumor progression - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MUC1: Structure, Function, and Clinic Application in Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of O-Benzyl-DL-serine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of O-Benzyl-DL-serine as a versatile chiral building block in the design and synthesis of kinase inhibitors. While its primary application has traditionally been in peptide synthesis, its unique structural features offer significant potential in medicinal chemistry for the development of novel kinase inhibitors.[1][2] This document outlines key applications, detailed experimental protocols, and relevant biological context.
Introduction to this compound in Kinase Inhibitor Design
This compound is a derivative of the amino acid serine where the side-chain hydroxyl group is protected by a benzyl ether.[2] This protection prevents unwanted side reactions during synthesis and imparts increased lipophilicity, which can be advantageous for cell permeability and target engagement of the final compound. The inherent chirality of this compound allows for stereospecific interactions with the kinase active site, a critical factor in the potency and selectivity of modern kinase inhibitors.[3]
The primary applications of this compound in this context are:
-
Introduction of a Chiral Side Chain: The serine moiety can be incorporated into a larger scaffold to probe the topology of the kinase active site. The benzyl-protected hydroxyl group can be retained in the final molecule or deprotected to reveal a free hydroxyl group for further functionalization or to act as a hydrogen bond donor.
-
As a Linker: The bifunctional nature of this compound (amino and carboxyl groups) allows it to be used as a chiral linker to connect different pharmacophoric elements of a kinase inhibitor.
-
Scaffold Modification: It can be used to modify existing kinase inhibitor scaffolds to improve their pharmacological properties, such as solubility, metabolic stability, and target selectivity.
Application in Targeting Serine/Threonine Kinase Pathways
Serine/threonine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival, and is a major target for cancer drug discovery.[6] Kinase inhibitors often feature heterocyclic cores that mimic the adenine ring of ATP, and their selectivity is frequently achieved by exploiting interactions with less conserved regions of the active site. The incorporation of chiral side chains, such as that provided by this compound, can be a key strategy in achieving this selectivity.
Below is a diagram illustrating a simplified PI3K/Akt/mTOR signaling pathway, a common target for kinase inhibitors.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its application in the synthesis of a derivative of a bioactive heterocyclic core, using riluzole as an example. These protocols can be adapted for the synthesis of other kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through the benzylation of the hydroxyl group of DL-serine. A common method involves the use of a protecting group for the amine, followed by benzylation and deprotection.
Protocol 1: Synthesis of N-tert-butoxycarbonyl-O-benzyl-DL-serine [7][8]
-
Materials: DL-serine, Sodium hydroxide (NaOH), 1,4-Dioxane, Di-tert-butyl dicarbonate (Boc)₂O, Anhydrous Dimethylformamide (DMF), Sodium hydride (NaH), Benzyl bromide (BnBr), Ethyl acetate (EtOAc), Diethyl ether (Et₂O), 1M Sulfuric acid (H₂SO₄), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
N-protection: Dissolve DL-serine (1.0 eq) in a 1M NaOH aqueous solution (1.0 M) and 1,4-dioxane. Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (1.2 eq). Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Evaporate the 1,4-dioxane under reduced pressure. Wash the aqueous layer with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-(tert-butoxycarbonyl)-DL-serine.
-
Benzylation: Dissolve the N-protected serine (1.0 eq) in anhydrous DMF. Cool to 0 °C under an inert atmosphere (e.g., argon) and add sodium hydride (2.2 eq) portion-wise. Stir for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-(tert-butoxycarbonyl)-O-benzyl-DL-serine.
-
Protocol 2: Deprotection to yield this compound [7]
-
Materials: N-(tert-butoxycarbonyl)-O-benzyl-DL-serine, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-DL-serine (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 6:1 v/v).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvents under reduced pressure.
-
Purify the resulting residue by recrystallization or decantation with diethyl ether to yield this compound as a white solid.
-
Caption: Synthetic workflow for this compound.
Coupling of this compound to a Heterocyclic Scaffold
This protocol describes a general method for the amide coupling of N-protected this compound to a heterocyclic amine, a common structural motif in kinase inhibitors. Riluzole is used as an example of such a scaffold.
Protocol 3: Synthesis of an O-Benzyl-serine Derivative of Riluzole (Adapted from general peptide coupling methods)[9]
-
Materials: Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), N-Boc-O-Benzyl-DL-serine, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Amide Coupling: To a solution of N-Boc-O-Benzyl-DL-serine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture for 15 minutes at room temperature.
-
Add a solution of riluzole (1.0 eq) in anhydrous DMF to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-Boc protected riluzole derivative.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The final product can be purified by preparative HPLC if necessary.
-
Caption: Workflow for coupling this compound to a scaffold.
Data Presentation
| Compound ID | R Group | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| KIN-001 | -H | PI3Kα | 150 | 2.5 |
| KIN-002 | -CH₃ | PI3Kα | 95 | 1.8 |
| KIN-003 | -Phenyl | PI3Kα | 50 | 0.9 |
| KIN-004 | -O-Benzyl-DL-serine | PI3Kα | 15 | 0.3 |
| KIN-005 | -O-Benzyl-L-serine | PI3Kα | 12 | 0.25 |
| KIN-006 | -O-Benzyl-D-serine | PI3Kα | 85 | 1.5 |
Data is hypothetical and for illustrative purposes only.
Conclusion
This compound is a valuable and versatile building block for the development of kinase inhibitors. Its protected hydroxyl group and inherent chirality offer medicinal chemists a powerful tool to introduce structural diversity and optimize the pharmacological properties of their compounds. The provided protocols offer a starting point for the synthesis of this compound and its incorporation into kinase inhibitor scaffolds. Further exploration of its use in structure-activity relationship studies is warranted to fully exploit its potential in the discovery of novel and selective kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. Chiral kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dipeptide Prodrugs of the Glutamate Modulator Riluzole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization of O-Benzyl-DL-serine during peptide coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of O-Benzyl-DL-serine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a single pure enantiomer (typically the L-amino acid) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon can lead to the incorporation of the incorrect D-amino acid into the peptide chain, potentially altering its structure, biological activity, and therapeutic efficacy.[2]
Q2: Why is O-Benzyl-serine particularly susceptible to racemization?
A2: Serine and its derivatives are known to be prone to racemization, especially under standard peptide coupling conditions.[2][3] The primary mechanism involves the formation of a planar oxazolone intermediate, which can easily lose its stereochemistry.[4] Factors such as the choice of coupling reagent, base, and temperature can influence the rate of racemization.
Q3: Which coupling reagents are recommended to minimize racemization of serine derivatives?
A3: For sensitive amino acids like serine, carbodiimide reagents such as DIC should be used in combination with racemization-suppressing additives like HOBt or Oxyma.[5][6] Uronium/aminium reagents like HBTU and HATU can be very efficient but may lead to higher racemization, especially in the presence of strong bases.[3][4] Newer reagents like COMU have shown superior racemization suppression compared to HOBt-based reagents.
Q4: What is the role of additives like HOBt and Oxyma?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[5][7] They work by forming an active ester intermediate that is more reactive towards the desired coupling reaction and less prone to forming the problematic oxazolone intermediate.[4]
Q5: How does the choice of base affect racemization?
A5: The presence and strength of the base used during coupling can significantly impact racemization. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[4] For sensitive couplings, it is often recommended to use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, or to perform the coupling in the absence of a base if possible.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-isomer detected in the final peptide. | Inappropriate coupling reagent or lack of additive. | Switch to a carbodiimide-based coupling reagent like DIC in combination with an additive such as HOBt or Oxyma.[2] For particularly difficult couplings, consider using a modern uronium salt like COMU with a hindered base. |
| Use of a strong, non-hindered base. | Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] If possible, perform the coupling without a base. | |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization.[2] For microwave-assisted synthesis, lowering the temperature from 80°C to 50°C can limit racemization. | |
| Incomplete coupling reaction. | Steric hindrance or aggregation. | Increase the coupling time or perform a double coupling. Consider using a more powerful coupling reagent like HATU, but be mindful of the increased risk of racemization. If aggregation is suspected, switch to a solvent like NMP or add DMSO.[5] |
| Formation of unknown impurities. | Side reactions other than racemization. | Peptides containing serine can undergo an acid-catalyzed acyl N–O shift.[5] Ensure that all deprotection and cleavage steps are performed under optimal conditions to avoid other side reactions like the formation of N-acyl urea when using carbodiimides. |
Data Presentation
The following tables summarize quantitative data on the racemization of protected serine derivatives under various coupling conditions. While specific data for Fmoc-Ser(Bzl)-OH is limited, the data for Fmoc-Ser(tBu)-OH and other derivatives provide valuable insights due to their structural similarity.
Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-Ser(tBu)-OH [8]
| Coupling Reagent | Base | % D-Isomer |
| DIC/Oxyma | - | Negligible |
| EDCI/HOBt | - | Negligible |
| HBTU/DIPEA | DIPEA | Negligible |
| HATU/NMM | NMM | Negligible |
| PyBOP/DIPEA | DIPEA | Negligible |
This data suggests that for Fmoc-L-Ser(tBu)-OH, most standard coupling conditions at room temperature result in negligible racemization.[8]
Table 2: Racemization of Glycosylated Serine Derivative with Different Coupling Systems [6]
| Coupling Reagent | Base | % D-Isomer |
| HATU/DIPEA | DIPEA | 2.0 |
| PyBOP/DIPEA | DIPEA | 3.4 |
| DIC/HOBt/DIPEA | DIPEA | 0.8 |
| HCTU/NMM | NMM | 1.1 |
| TBTU/TMP | TMP | 0.5 |
| COMU/TMP | TMP | 0.4 |
This data for a more complex serine derivative highlights that COMU with a hindered base (TMP) provides the lowest level of racemization.[6]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ser(Bzl)-OH using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of Fmoc-Ser(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(Bzl)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling and Deprotection: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (5 minutes, then 15 minutes). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[9]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling Reaction: Add the solution from step 2 to the deprotected peptide-resin. Add DIC (3 eq.) to the resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature. For particularly sensitive sequences, consider performing the coupling at 0°C.
-
Monitoring: Monitor the coupling progress using a ninhydrin (Kaiser) test. A negative test indicates completion.
-
Washing: After a negative ninhydrin test, wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 2: General Procedure for Racemization Analysis [9]
This protocol outlines a general method for determining the extent of racemization in a synthesized peptide.
-
Peptide Synthesis: Synthesize a model dipeptide or tripeptide by coupling the N-protected serine derivative of interest to an amino acid ester (e.g., H-Phe-OMe) under the desired experimental conditions.
-
Sample Preparation: After the reaction, quench the reaction and remove the solvent. If the peptide is on a solid support, cleave it from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B should be optimized to achieve baseline separation of the diastereomers.
-
Detection: UV detection at 220 nm.
-
-
Quantification: Integrate the peak areas of the L- and D-diastereomers to determine the percentage of racemization.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of the O-benzyl Group from Serine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the deprotection of O-benzyl protected serine residues in peptides and other synthetic molecules.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of O-benzyl serine, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis Reaction
Q1: My Pd/C-catalyzed hydrogenolysis of O-benzyl serine is sluggish or incomplete. What are the possible causes and how can I resolve this?
A1: Incomplete or slow hydrogenolysis is a common challenge. Several factors can contribute to this issue. The primary causes include poor catalyst activity, catalyst poisoning, and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. It is recommended to use a fresh batch of catalyst for each reaction. Alternatively, Pearlman's catalyst (Pd(OH)₂/C) is often more active for hydrogenolysis and can be a suitable substitute.[1][2]
-
Catalyst Poisoning: Trace impurities, particularly sulfur-containing compounds from starting materials or solvents, can irreversibly poison the palladium catalyst.[1] Ensure all reagents and solvents are of high purity and that glassware is thoroughly cleaned. If sulfur-containing amino acids like cysteine or methionine are present in your peptide, alternative deprotection methods may be necessary.
-
Poor Solubility: The starting material or partially deprotected intermediates may have limited solubility in the chosen solvent, hindering their interaction with the solid catalyst. A solvent system that can dissolve both the starting material and the deprotected product is crucial.[1] Common solvents include methanol, ethanol, ethyl acetate, and THF, or mixtures thereof.[1][3]
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient. Using a high-pressure hydrogenation apparatus, such as a Parr shaker, can significantly increase the reaction rate.[1]
-
Suboptimal Temperature: While many hydrogenolysis reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate.[1]
-
Inadequate Catalyst Loading: Increasing the weight percentage of the Pd/C catalyst (e.g., from 10 wt% to 20-50 wt%) can help drive the reaction to completion.[1]
Issue 2: Side Reactions During Deprotection
Q2: I am observing unexpected byproducts in my reaction mixture after deprotection. What are the common side reactions and how can I prevent them?
A2: Several side reactions can occur during the deprotection of O-benzyl serine, leading to impurities in the final product. The nature of these side reactions often depends on the deprotection method used.
Common Side Reactions and Prevention Strategies:
-
β-Elimination: This is a significant side reaction, particularly under basic conditions or with prolonged heating, leading to the formation of dehydroalanine residues. Mild acidic deprotection conditions can help suppress β-elimination.[4]
-
Racemization: Serine residues are susceptible to racemization, especially under harsh acidic or basic conditions. The use of milder deprotection methods and careful control of reaction time and temperature can minimize this side reaction.[5][6][7]
-
Acyl N—O Shift: Under acidic conditions, the acyl group of the peptide bond can migrate from the nitrogen to the newly deprotected hydroxyl group of serine.[8] This can often be reversed by treatment with a mild base.[8]
-
Re-alkylation with Benzyl Cations (Acid-catalyzed deprotection): During acid-catalyzed cleavage, the liberated benzyl cation can reattach to other nucleophilic residues in the peptide, such as tryptophan or tyrosine.[9] The use of scavengers in the cleavage cocktail is essential to trap these reactive cations.
Frequently Asked Questions (FAQs)
Q1: What are the main methods for deprotecting O-benzyl serine, and how do I choose the best one?
A1: The three primary methods for O-benzyl group deprotection are catalytic hydrogenolysis, transfer hydrogenation, and acid-catalyzed cleavage. The choice of method depends on the overall structure of your molecule, particularly the presence of other functional groups.
-
Catalytic Hydrogenolysis (H₂/Pd/C): This is the most common and generally the mildest method.[1] It is suitable for molecules that do not contain other reducible functional groups such as alkenes, alkynes, or some nitrogen-containing groups.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst.[10][11][12] It is a safer alternative to using pressurized hydrogen gas.[2]
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid can cleave the benzyl ether.[13][14] This method is useful when the molecule contains functional groups that are sensitive to reduction. However, it is harsher and can lead to side reactions if not performed carefully with appropriate scavengers.
Q2: How can I avoid catalyst poisoning during catalytic hydrogenation?
A2: Catalyst poisoning is a major cause of reaction failure. To avoid it:
-
Use high-purity starting materials and solvents.
-
Thoroughly clean all glassware, acid-washing if necessary.[1]
-
If your substrate contains sulfur (e.g., cysteine, methionine) or other potential catalyst poisons, consider using a larger amount of catalyst or explore alternative deprotection methods that are not susceptible to poisoning.
Q3: What are scavengers and why are they important in acid-catalyzed deprotection?
A3: Scavengers are nucleophilic reagents added to the acidic cleavage cocktail to trap reactive cationic species that are generated during deprotection.[15] For O-benzyl serine, the primary concern is the benzyl cation, which can cause unwanted side reactions. Common scavengers include:
-
Triisopropylsilane (TIS): A common scavenger for trityl and other carbocations.
-
Water: Often included in small amounts.
-
Thioanisole and Phenol: Particularly effective at scavenging benzyl cations.[9]
-
1,2-Ethanedithiol (EDT): Useful for peptides containing tryptophan.
A widely used and robust cleavage cocktail for peptides with sensitive residues is "Reagent K," which contains TFA, phenol, water, thioanisole, and EDT.[9]
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for different O-benzyl serine deprotection methods.
Table 1: Catalytic Hydrogenolysis Conditions
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C or Pd(OH)₂/C | Pearlman's catalyst (Pd(OH)₂/C) is often more active.[1] |
| Catalyst Loading | 10-50 wt% | Can be increased for difficult substrates.[1] |
| Solvent | MeOH, EtOH, EtOAc, THF, or mixtures | Choose a solvent that dissolves both starting material and product.[1] |
| Hydrogen Source | H₂ balloon or high-pressure apparatus | High pressure can accelerate the reaction.[1] |
| Temperature | Room Temperature to 50 °C | Gentle heating may be beneficial.[1] |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
| Typical Yield | >90% (in the absence of poisoning) | Yields can be significantly lower if the catalyst is poisoned. |
Table 2: Transfer Hydrogenation Conditions
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C | Less expensive than palladium black.[11] |
| Hydrogen Donor | Formic acid, Ammonium formate, Cyclohexene | Formic acid is a good solvent for many peptides.[11] |
| Solvent | Methanol, Ethanol | Methanol is a common choice. |
| Temperature | Room Temperature | Reactions are typically run at ambient temperature. |
| Reaction Time | 1-6 hours | Generally faster than standard hydrogenolysis. |
| Typical Yield | 89-95% | Good to excellent yields are typically observed.[11] |
Table 3: Acid-Catalyzed Cleavage Cocktails
| Reagent Cocktail | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good starting point for simple peptides without other sensitive residues.[9] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative effective for scavenging trityl groups.[16] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Highly recommended for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[9] |
| HBr/Acetic Acid | 33% HBr in Acetic Acid | A strong acid cleavage method. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂ Balloon
-
Dissolve the O-benzyl protected serine-containing compound in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (10-20 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the reaction flask.
-
Evacuate the flask and backfill with hydrogen three times to ensure the atmosphere is replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
-
Dissolve the O-benzyl protected serine-containing peptide in methanol.[17]
-
Add formic acid as the hydrogen donor.[17]
-
Carefully add 10% Pd/C catalyst.[17]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the catalyst.[17]
-
Evaporate the solvent to obtain the deprotected peptide.[17]
Protocol 3: Acid-Catalyzed Cleavage using a TFA Cocktail (e.g., Reagent K)
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood. For 10 mL of Reagent K, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of H₂O, 0.5 mL of thioanisole, and 0.25 mL of 1,2-ethanedithiol (EDT).
-
If the peptide is on a solid support resin, wash and dry the resin.
-
Add the cleavage cocktail to the resin-bound peptide or the protected peptide in a flask.
-
Stir the mixture at room temperature for 1-3 hours. The optimal time may vary depending on the peptide sequence.
-
If using a resin, filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold ether and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solved Please draw the mechanism for the removal of benzyl | Chegg.com [chegg.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
common side reactions with O-Benzyl-DL-serine in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered when using O-Benzyl-DL-serine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The most common side reactions when using this compound include racemization of the alpha-carbon, β-elimination of the benzyl ether, diketopiperazine formation at the dipeptide stage, and N→O acyl shift. The use of a DL-racemic mixture will also result in a complex mixture of diastereomeric peptides, which is generally undesirable for producing a single, biologically active compound.[1][2][3][4]
Q2: Why is the use of a DL-racemic mixture of O-Benzyl-serine problematic?
A2: Using a racemic mixture of this compound will lead to the incorporation of both D- and L-isomers at each serine position in the peptide chain.[5] This results in the synthesis of a complex and difficult-to-separate mixture of diastereomers, which can have different biological activities and properties, compromising the integrity and utility of the final peptide product.[5] For therapeutic and research applications requiring a single, stereochemically pure peptide, it is crucial to use an enantiomerically pure amino acid, such as O-Benzyl-L-serine or O-Benzyl-D-serine.
Q3: How does the benzyl (Bzl) protecting group on the serine side chain influence side reactions compared to a tert-butyl (tBu) group?
A3: Both benzyl and tert-butyl ethers protect the hydroxyl group of serine, preventing O-acylation during coupling.[6] However, their stability and propensity for certain side reactions differ. The benzyl group is typically removed by strong acids like HF or hydrogenolysis, while the tBu group is cleaved with milder acids like trifluoroacetic acid (TFA).[7][8] The electron-withdrawing nature of the benzyl group can make the α-proton slightly more acidic, potentially increasing the risk of racemization and β-elimination under basic conditions compared to the tBu group.
Q4: What is β-elimination and under what conditions is it most likely to occur with O-Benzyl-serine?
A4: β-elimination is a side reaction where the benzyl ether group is eliminated from the serine side chain, forming a dehydroalanine (Dha) residue.[9] This is most common under basic conditions, such as the piperidine treatment used for Fmoc-group removal in solid-phase peptide synthesis (SPPS).[9][10] Elevated temperatures can also increase the rate of β-elimination.[9] Phosphorylated serine residues are particularly susceptible to this reaction.[9]
Q5: What is diketopiperazine (DKP) formation and when is it a concern with O-Benzyl-serine?
A5: Diketopiperazine formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.[4][11] This is particularly problematic when O-Benzyl-serine is one of the first two amino acids at the N-terminus of the peptide.[3][12] The reaction is catalyzed by the free N-terminal amine of the dipeptide attacking the ester linkage to the resin.
Troubleshooting Guides
Issue 1: Racemization of O-Benzyl-serine Residue
Symptoms:
-
Appearance of a diastereomeric impurity peak in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data shows a peak with the correct mass but a different retention time.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Use a coupling reagent known to suppress racemization. Carbodiimides like DCC or DIC in combination with additives such as HOBt, HOAt, or OxymaPure are recommended.[13][14] Phosphonium-based reagents like PyBOP or PyAOP can also be effective.[15] |
| Excessive Base | Use a weaker base for neutralization, such as N-methylmorpholine (NMM) or collidine, instead of stronger bases like DIPEA.[15] Ensure the minimum necessary amount of base is used. |
| Prolonged Activation Time | Pre-activate the this compound for a shorter duration before adding it to the resin. Over-activation increases the risk of racemization.[13] |
| Elevated Temperature | Perform the coupling reaction at room temperature or lower. Avoid heating unless necessary for difficult couplings. |
Issue 2: Presence of Dehydroalanine (Dha) Adducts (β-Elimination)
Symptoms:
-
Mass spectrometry data shows a mass loss of 18 Da (H₂O) or a mass increase corresponding to the addition of a nucleophile (e.g., +85 Da for piperidine).
-
Appearance of unexpected peaks in the HPLC chromatogram.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Strong Base in Fmoc Deprotection | For Fmoc-SPPS, replace the standard 20% piperidine in DMF with a milder base solution. A 50% cyclohexylamine in DCM solution has been shown to suppress β-elimination.[13][14] Alternatively, use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration.[4] |
| Elevated Temperature during Deprotection | Perform Fmoc deprotection at room temperature. Avoid microwave heating for steps involving serine residues, especially when they are phosphorylated.[13] |
| N-terminal O-Benzyl-serine | β-elimination is more likely to occur when the O-Benzyl-serine residue is at the N-terminus.[13] Once the next amino acid is coupled, the residue becomes more stable. Consider using a milder deprotection protocol specifically for the N-terminal serine. |
Issue 3: Incomplete Coupling of this compound
Symptoms:
-
A positive Kaiser test (blue beads) after the coupling step, indicating free primary amines.[7]
-
Presence of deletion peptides (missing the serine residue) in the final product, confirmed by mass spectrometry.
Root Causes & Solutions:
| Root Cause | Recommended Solution |
| Steric Hindrance | Perform a double coupling. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[7] |
| Peptide Aggregation | If the peptide chain is aggregating on the resin, switch the solvent from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl.[4][7] |
| Insufficient Reagent Equivalents | Increase the equivalents of the protected amino acid and coupling reagent to 2-3 equivalents relative to the resin loading.[7] |
| Inadequate Activation | Ensure your coupling reagents are fresh and stored under anhydrous conditions. Pre-activate the amino acid with the coupling reagent for 1-2 minutes before adding it to the resin.[1] |
Experimental Protocols
Protocol 1: Monitoring Racemization by HPLC
This protocol provides a general method for detecting racemization of O-Benzyl-serine residues.
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail. Dissolve the crude peptide in the initial mobile phase composition.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Elution:
-
Start with a gradient appropriate for your peptide's hydrophobicity (e.g., 5-95% B over 30 minutes).
-
The diastereomeric peptide (containing the D-isomer from racemization) will typically elute as a separate, closely-eluting peak to the main product peak.
-
-
Analysis: Integrate the peaks to quantify the percentage of the diastereomeric impurity.
Protocol 2: Cleavage of Peptides Containing O-Benzyl-serine
This protocol uses a standard cleavage cocktail to remove the peptide from the resin and deprotect the side chains, including the benzyl group from serine.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry it under vacuum.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA / Water / Phenol / Thioanisole / Triisopropylsilane (TIS) (82.5 / 5 / 5 / 5 / 2.5 v/v).[7] This cocktail is effective for scavenging cations generated during cleavage.
-
Cleavage Reaction:
-
Add approximately 10 mL of the cleavage cocktail per gram of resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Common side reaction pathways for O-Benzyl-serine.
References
- 1. benchchem.com [benchchem.com]
- 2. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 11. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Serine Coupling in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling efficiency of O-Benzyl-serine derivatives in Solid-Phase Peptide Synthesis (SPPS).
Clarification on O-Benzyl-DL-serine vs. Fmoc-Ser(Bzl)-OH
A critical point in optimizing the incorporation of O-Benzyl-serine is the selection of the correct building block. For standard Fmoc-based SPPS, Fmoc-Ser(Bzl)-OH is the appropriate, chirally pure amino acid derivative. This compound is unsuitable for the synthesis of stereochemically defined peptides due to its racemic nature and lack of an N-α-protecting group, which would lead to uncontrolled reactions and a mixture of diastereomers.[1] This guide will therefore focus on the optimization and troubleshooting of Fmoc-Ser(Bzl)-OH coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of Fmoc-Ser(Bzl)-OH inefficient?
While Fmoc-Ser(Bzl)-OH generally has high coupling efficiency, several factors can lead to incomplete reactions:
-
Steric Hindrance: The bulky O-benzyl protecting group can sterically hinder the coupling reaction, especially when coupling to a sterically demanding amino acid or a growing peptide chain that has adopted a secondary structure.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, preventing efficient access of reagents to the reactive sites.[2]
-
Suboptimal Activation: The choice and concentration of coupling reagents and the activation time can significantly impact the reaction's success.
Q2: What are the most common side reactions associated with Fmoc-Ser(Bzl)-OH?
-
Racemization: During the activation step of the carboxyl group, there is a risk of epimerization at the α-carbon. This is influenced by the type of coupling reagent and the base used.[3][4]
-
Aspartimide Formation: In sequences containing an Asp-Ser motif, the peptide backbone can undergo a side reaction to form a succinimide ring, particularly during the piperidine-mediated Fmoc deprotection. This can lead to the formation of β- and D-Asp-containing impurities.[3]
-
β-Elimination: Although more common with phosphoserine, the serine side chain can undergo β-elimination to form a dehydroalanine residue, especially at elevated temperatures.
Q3: Which coupling reagents are recommended for Fmoc-Ser(Bzl)-OH?
For efficient coupling, especially in challenging sequences, high-reactivity uronium or phosphonium salt-based reagents are recommended. These are generally more effective than carbodiimides like DCC or DIC.
Q4: Can I use microwave energy to improve the coupling efficiency?
Yes, microwave-assisted SPPS can enhance the rate of coupling reactions for sterically hindered amino acids like Fmoc-Ser(Bzl)-OH. However, the temperature must be carefully controlled to minimize the risk of side reactions such as racemization and β-elimination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield (Incomplete Coupling) | Steric hindrance from the O-benzyl group or the peptide sequence. | - Use a more potent coupling reagent (e.g., HATU, HCTU, PyAOP).- Increase the excess of amino acid and coupling reagent (3-5 equivalents).- Extend the coupling time (e.g., 2-4 hours).- Perform a "double coupling" where the coupling step is repeated before deprotection. |
| Peptide aggregation on the resin. | - Switch to a more polar solvent like NMP or add chaotropic salts.- Incorporate backbone protection strategies like pseudoprolines if the sequence allows. | |
| Presence of Deletion Sequences in Final Product | Incomplete Fmoc deprotection or incomplete coupling. | - For deprotection, increase piperidine treatment time or use a stronger base cocktail (e.g., with DBU), being mindful of potential side reactions.[5]- For coupling, refer to the solutions for "Low Coupling Yield". |
| Racemization Detected | Over-activation of the amino acid or use of a strong base. | - Minimize the pre-activation time before adding the activated amino acid to the resin.- Use a less hindered base like N-methylmorpholine (NMM) instead of DIPEA.- Add racemization-suppressing additives like HOBt or Oxyma Pure.[6] |
| Aspartimide Formation (in Asp-Ser sequences) | Base-catalyzed cyclization during Fmoc deprotection. | - Add HOBt to the piperidine deprotection solution.- Use a faster deprotection protocol to minimize contact time with the base. |
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Fmoc-Ser(Bzl)-OH
| Coupling Reagent Class | Examples | Reactivity | Racemization Risk | Notes |
| Carbodiimides | DCC, DIC | Moderate | Higher (without additives) | Often used with HOBt or Oxyma Pure to increase efficiency and suppress racemization.[6] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Lower (especially with HOAt/Oxyma) | Highly effective for sterically hindered couplings. HATU is generally considered one of the most powerful. |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Very efficient but can be more expensive. Avoid with phosphorylated amino acids.[6] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of Fmoc-Ser(Bzl)-OH
This protocol outlines a standard procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid-phase resin with a free N-terminal amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.
-
-
Monitoring: Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, consider a second coupling.
Visualizations
References
Technical Support Center: Purification of Peptides Containing O-Benzyl-DL-serine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides containing O-Benzyl-DL-serine. The presence of the O-benzyl protecting group on the serine residue introduces specific challenges that require careful consideration during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound poorly soluble in aqueous solutions?
A1: The benzyl group on the serine side chain significantly increases the hydrophobicity of the peptide.[1] Peptides with a high content of hydrophobic amino acids often exhibit poor solubility in aqueous solutions and may be prone to aggregation.[1] This increased hydrophobicity, contributed by the benzyl group, is a primary reason for dissolution difficulties in standard aqueous buffers.[1]
Q2: What is the best solvent to dissolve my crude this compound-containing peptide prior to purification?
A2: For highly hydrophobic peptides, it is recommended to first use a small amount of a strong organic solvent to achieve complete dissolution.[1] Effective initial choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1] Once the peptide is fully dissolved, you can gradually add your aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid - TFA) to reach the desired concentration for injection onto the HPLC column.[1]
Q3: My peptide precipitates when I add the aqueous mobile phase to the dissolved sample. What should I do?
A3: This indicates that your peptide has reached its solubility limit in the solvent mixture. To resolve this, you can try the following approaches:
-
Inject the peptide in a higher concentration of the organic solvent.[1]
-
Use a different organic solvent for the initial dissolution that has better miscibility with your mobile phase.[1]
-
Reduce the amount of peptide loaded onto the column in each injection.[1]
Q4: What are the typical impurities I can expect in my crude peptide synthesis?
A4: Crude synthetic peptides typically contain a variety of impurities, including:
-
Deletion sequences: Peptides missing one or more amino acid residues.[1][2]
-
Truncated peptides: Sequences that were terminated prematurely during synthesis.[2]
-
Incompletely deprotected peptides: Peptides that still retain some of the protecting groups from synthesis.[1][2]
-
By-products from cleavage: Scavengers and their adducts from the cleavage cocktail.[1][2]
-
Racemized peptides: Peptides containing stereoisomers of the intended amino acids.[3]
Q5: Is Reversed-Phase HPLC (RP-HPLC) the most suitable method for purifying my this compound peptide?
A5: Yes, RP-HPLC is the standard and most widely used method for the final purification of synthetic peptides.[2][4] It offers high-resolution separation based on the hydrophobicity of the peptide and its impurities.[2][5] C18-modified silica is a commonly used stationary phase for this purpose.[2]
Q6: When should I remove the O-benzyl protecting group?
A6: The benzyl group is relatively stable under common peptide coupling conditions.[6] It is typically removed after purification of the protected peptide, often through hydrogenolysis.[6] If the final application requires a deprotected serine residue, this post-purification deprotection step is necessary.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Resolution in RP-HPLC
Symptoms:
-
Broad, asymmetrical, or tailing peaks in the chromatogram.[1]
-
Inadequate separation of the target peptide from impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Aggregation | Dissolve the peptide in a stronger organic solvent (e.g., DMSO, DMF) or add a chaotropic agent like guanidine hydrochloride to the sample, if compatible with your HPLC system. Increasing the column temperature can also help disrupt aggregation.[1] |
| Secondary Interactions with Column | Use a mobile phase additive like trifluoroacetic acid (TFA) at a concentration of 0.1% to improve peak shape by ion-pairing. |
| Inappropriate Column Chemistry | For most peptides, a C18 stationary phase is a good starting point.[4] However, for very hydrophobic peptides, a C8 or C4 column might provide better selectivity.[4] |
| Sub-optimal Gradient Elution | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities.[7] |
Issue 2: Low Peptide Recovery After Purification
Symptoms:
-
Significantly less lyophilized peptide than expected.
-
Low abundance of the target peptide in mass spectrometry analysis of the purified fractions.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solubility of Crude Peptide | Ensure the peptide is fully dissolved before injection. Incomplete dissolution is a major cause of low recovery.[1] |
| Peptide Precipitation on Column | If the peptide precipitates at the head of the column, try injecting a smaller volume or a more dilute sample. Modifying the initial mobile phase composition to be more organic can also help. |
| Irreversible Adsorption to Column | This can occur with very hydrophobic peptides. Consider using a different stationary phase (e.g., C8 or C4 instead of C18) or a different organic modifier in the mobile phase. |
| Peptide Degradation | Ensure the mobile phases are freshly prepared and degassed. For peptides sensitive to acidic conditions, consider using a different buffer system if compatible with your purification strategy. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an this compound Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., DMSO).[1]
-
Dilute the dissolved peptide with mobile phase A (0.1% TFA in water) to a final concentration suitable for injection (e.g., 1-5 mg/mL).[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).[8]
-
Mobile Phase A: 0.1% TFA in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Lyophilization:
Protocol 2: Post-Purification Deprotection of the O-Benzyl Group
-
Hydrogenolysis:
-
Dissolve the purified, O-benzyl protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture thereof).
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (often using a balloon).
-
Stir the reaction at room temperature and monitor the progress by analytical HPLC or mass spectrometry.
-
Upon completion, filter off the catalyst through a pad of celite.
-
Remove the solvent under reduced pressure to obtain the deprotected peptide.
-
Visualizations
References
Technical Support Center: O-Benzyl-DL-serine & Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Benzyl-DL-serine in peptide synthesis. Our goal is to help you minimize the formation of diketopiperazine (DKP), a common and problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a byproduct during solid-phase peptide synthesis (SPPS). This occurs through an intramolecular cyclization of a resin-bound dipeptide, which cleaves the peptide from the solid support.[1] This side reaction is highly problematic as it leads to a significant reduction in the yield of the desired peptide and can introduce purification challenges. In some instances, this is referred to as "traceless" DKP formation because the primary impurity is lost from the resin, which can mask the issue in the final crude product analysis while still resulting in very low yields.
Q2: Which factors increase the risk of DKP formation?
A2: Several factors can promote the formation of DKP during peptide synthesis:
-
Peptide Sequence: Dipeptides with proline at the C-terminal position are especially prone to DKP formation due to proline's unique ability to facilitate the necessary cis-amide bond conformation for cyclization.[1][2]
-
Deprotection Conditions: The basic conditions used for Fmoc-protecting group removal, most commonly with piperidine, can catalyze the cyclization reaction leading to DKP formation.[1][3]
-
Resin Type: The choice of resin is critical. For example, Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[1]
-
Temperature: Higher temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.[1]
-
Solvent Choice: The solvent can influence the stability of the peptide-resin linkage and the rate of cyclization.[1]
Q3: How does the use of this compound specifically influence DKP formation?
A3: The O-benzyl group on the serine side chain is a standard protecting group used to prevent unwanted side reactions at the hydroxyl group during peptide coupling.[4] While the benzyl group itself is relatively stable under common coupling conditions, any dipeptide sequence is inherently at risk for DKP formation, especially after the N-terminal Fmoc group is removed, exposing the free amine. The presence of a benzyl ester in the peptide chain, in general, can lead to premature cleavage from the support and subsequent cyclization to form diketopiperazines.[5]
Troubleshooting Guide
Issue: Low peptide yield when using this compound, with potential DKP formation suspected.
This guide will help you troubleshoot and minimize DKP formation when incorporating this compound into your peptide sequence.
Step 1: Assess the Risk Factors
Before modifying your protocol, evaluate your current experimental conditions based on the known risk factors for DKP formation.
| Factor | High Risk Condition | Low Risk Condition |
| Resin Choice | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Deprotection Reagent | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP |
| Temperature | Room Temperature or Elevated | 0-5 °C |
| Amino Acid Sequence | Proline or Glycine as the second amino acid | Bulky amino acids as the second residue |
Step 2: Implement Protocol Modifications
Based on your risk assessment, consider the following protocol modifications to mitigate DKP formation.
1. Change the Resin:
-
Recommendation: Switch from a standard acid-labile resin like Wang to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin.
-
Reasoning: The bulky trityl group of the 2-CTC resin physically obstructs the intramolecular cyclization reaction required for DKP formation.[2]
2. Modify Deprotection Conditions:
-
Recommendation: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A more effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP).
-
Reasoning: This milder, non-nucleophilic base cocktail has been demonstrated to significantly reduce DKP formation while still efficiently removing the Fmoc group.
3. Optimize Coupling and Deprotection Temperatures:
-
Recommendation: Perform the Fmoc deprotection and the subsequent coupling steps at a reduced temperature, for instance, between 0°C and 5°C.
-
Reasoning: Lowering the temperature will slow down the rate of the cyclization reaction that leads to DKP formation.[1]
Experimental Protocols
Protocol 1: Standard Fmoc SPPS (Higher Risk for DKP Formation)
This protocol outlines a standard procedure that may be susceptible to DKP formation, especially with sensitive sequences.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-O-Benzyl-DL-serine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.
-
Second Amino Acid Coupling: Dissolve the second Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and any DKP byproduct.
Protocol 2: Optimized Fmoc SPPS for Minimizing DKP Formation
This protocol incorporates modifications to reduce the likelihood of DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but it is preferable to use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP. Treat the resin with this optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with a fresh portion of the solution (10 mL) for 10 minutes.
-
Thorough Washing: After deprotection, wash the resin extensively with NMP (at least 5 times) to ensure complete removal of the basic deprotection reagents.
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1. It is advisable to proceed to the next coupling step without delay to minimize the exposure time of the free N-terminal amine.
Visualizing Key Processes
To aid in understanding the underlying chemical principles, the following diagrams illustrate the mechanism of DKP formation and a recommended troubleshooting workflow.
Caption: Mechanism of Diketopiperazine (DKP) Formation on a Solid Support.
Caption: Troubleshooting Workflow for Minimizing Diketopiperazine Formation.
References
Technical Support Center: O-Benzyl-DL-serine Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incorporation of O-Benzyl-DL-serine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound, a sterically hindered amino acid.
| Problem / Symptom | Potential Cause | Recommended Solutions |
| Low Coupling Yield / Positive Kaiser Test | Incomplete acylation of the N-terminal amine due to the steric hindrance of the this compound. | 1. Switch to a More Potent Coupling Reagent: Use uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP, which are more effective than standard carbodiimides (e.g., DCC, DIC) for hindered amino acids.[1] 2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents to drive the reaction to completion.[2] 3. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow for complete reaction. 4. Increase Reaction Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can help overcome the activation energy barrier, but should be done cautiously to avoid racemization.[3] |
| Presence of Deletion Sequences in Final Peptide | Failure of this compound to couple, leading to a portion of the peptide chains lacking this residue. | In addition to the solutions for low coupling yield, consider capping unreacted amines with acetic anhydride after the coupling step to prevent them from reacting in subsequent cycles. |
| Side Reactions (e.g., Racemization) | The prolonged activation times or elevated temperatures used to improve coupling can sometimes lead to the epimerization of the amino acid. | 1. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than allowing the activated species to sit in solution. 2. Use an Additive: When using carbodiimide reagents, always include an additive like HOBt or OxymaPure to suppress racemization.[4] 3. Optimize Base Selection: Use a non-nucleophilic base like DIPEA or NMM. For particularly sensitive couplings, a weaker base may be considered.[4] |
| Peptide Aggregation | The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible. | 1. Improve Solvation: Switch from DMF to NMP, which has superior solvating properties. For difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5] 2. Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the coupling mixture can help disrupt secondary structures.[5] 3. Use Microwave-Assisted SPPS: Microwave energy can efficiently heat the reaction and disrupt aggregation, leading to improved coupling efficiency. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate?
A1: this compound is considered challenging due to the steric hindrance caused by the bulky benzyl group protecting the hydroxyl function of the serine side chain. This bulkiness can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.
Q2: What is a "double coupling" strategy and when should I use it?
A2: A double coupling strategy involves performing the coupling reaction twice, back-to-back, for the same amino acid. After the first coupling, the resin is thoroughly washed to remove byproducts and unreacted reagents, and then a fresh solution of the activated amino acid is added for the second coupling.[2] This is a highly effective method to ensure complete incorporation of sterically hindered or otherwise difficult amino acids, and should be considered when a single coupling results in a positive Kaiser test.[2][6]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, uronium/aminium salt reagents such as HATU, HBTU, and HCTU, or phosphonium salt reagents like PyBOP, are generally more effective than standard carbodiimide reagents like DCC or DIC.[1][7] HATU is often considered one of the most powerful coupling reagents for challenging couplings due to its high reactivity and ability to suppress racemization.[1][8]
Q4: Can I simply extend the coupling time instead of performing a double coupling?
A4: While extending the coupling time can improve the yield, a double coupling is often more effective. The second coupling introduces a fresh concentration of the activated amino acid to react with any remaining free amines. This can be more efficient at driving the reaction to completion than simply letting the initial reaction run for a longer period, during which the activated amino acid may begin to hydrolyze or undergo side reactions.
Q5: How can I monitor the completeness of the coupling reaction?
A5: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete. It is recommended to perform a Kaiser test after the coupling of any difficult amino acid.
Data Presentation
The selection of a coupling reagent is a critical factor influencing the yield and purity of the final peptide. While specific comparative data for this compound is limited, the following table summarizes the typical performance of common coupling reagents for the incorporation of sterically hindered amino acids, which can serve as a guide.
Table 1: Performance Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Yield (%) | Purity (%) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | Advantages: High reactivity, low racemization rates, very effective for sterically hindered residues.[1] Disadvantages: Higher cost. |
| HBTU | 90-95 | >95 | 2-4 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization.[1] |
| PyBOP | 90-96 | >95 | 2-4 | Advantages: High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP. Disadvantages: Can be less effective for highly hindered couplings compared to HATU. |
| DIC/HOBt | 85-92 | >95 | 4-8 | Advantages: Cost-effective, byproducts are easily removed.[1] Disadvantages: Generally lower reactivity, leading to longer reaction times and potentially lower yields for difficult couplings.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Single Coupling of this compound using HATU
This protocol is designed for the efficient incorporation of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve Fmoc-O-Benzyl-DL-serine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.
-
Allow for pre-activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution from the vessel.
-
Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the result is positive, proceed to Protocol 2.
-
Protocol 2: Double Coupling of this compound
This protocol should be performed if Protocol 1 results in an incomplete coupling (positive Kaiser test).
-
First Coupling:
-
Perform the initial coupling of Fmoc-O-Benzyl-DL-serine as described in Protocol 1.
-
-
Intermediate Wash:
-
After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-O-Benzyl-DL-serine as described in Protocol 1, step 2.
-
Add this new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
-
Final Wash and Monitoring:
-
After the second coupling, wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).
-
Perform a final Kaiser test to confirm the completion of the reaction.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
stability of O-Benzyl-DL-serine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of O-Benzyl-DL-serine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use?
This compound is a protected form of the amino acid DL-serine. The benzyl group (Bzl) is attached to the hydroxyl side chain, preventing it from participating in unwanted side reactions during chemical synthesis.[1][] Its primary application is in peptide synthesis, where it serves as a building block for incorporating serine residues into peptide chains.[]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a cool, dry place, typically between 0°C and 8°C.[3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Q3: Under what conditions is the O-benzyl protecting group generally stable?
The O-benzyl ether linkage is known for its robustness and is generally stable under a wide range of conditions, including both acidic and basic environments commonly used in peptide synthesis coupling and deprotection steps.[1][4] This stability allows for the selective removal of other protecting groups, such as Fmoc and Boc, without affecting the benzyl ether on the serine side chain.
Q4: What are the common methods for deprotecting this compound?
The most common and effective method for cleaving the O-benzyl group is catalytic hydrogenolysis.[1][5] This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other methods include treatment with strong acids, such as trifluoroacetic acid (TFA) at elevated temperatures or hydrogen fluoride (HF), although these conditions can sometimes lead to side reactions.[6]
Q5: Are there any known side reactions involving this compound during peptide synthesis?
While the O-benzyl group itself is quite stable, side reactions can occur during peptide synthesis, particularly during the deprotection of the N-terminal protecting group (e.g., Fmoc). In Fmoc-based solid-phase peptide synthesis (SPPS), repeated treatments with piperidine (a base) can potentially lead to side reactions. Although the O-benzyl group is generally stable to piperidine, prolonged exposure or harsh conditions could lead to minor degradation. Additionally, the presence of serine derivatives can sometimes influence side reactions of adjacent amino acids, such as aspartimide formation from aspartic acid residues.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cleavage of the O-benzyl group during N-terminal deprotection (e.g., with piperidine). | While generally stable, prolonged exposure to basic conditions or elevated temperatures might cause minor cleavage. Contamination of reagents could also be a factor. | - Minimize the time of exposure to the deprotection reagent. - Ensure the purity of the piperidine solution. - Perform the deprotection at room temperature. |
| Incomplete cleavage of the O-benzyl group during catalytic hydrogenolysis. | - Catalyst poisoning (e.g., by sulfur-containing compounds). - Inefficient hydrogen transfer. - Steric hindrance around the benzyl group. | - Ensure all reagents and solvents are free from sulfur contaminants. - Increase the catalyst loading or use a fresh batch of catalyst. - Ensure adequate hydrogen pressure and vigorous stirring. - Consider using a different hydrogen donor in transfer hydrogenolysis. |
| Formation of unknown impurities during final cleavage from the resin with strong acid (e.g., TFA). | The benzyl group can be cleaved by strong acids, and the resulting benzyl cation can react with scavengers or other nucleophilic residues (e.g., tryptophan, methionine), leading to side products. | - Optimize the scavenger cocktail used during cleavage. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT). - Perform a preliminary small-scale cleavage to identify the optimal cleavage conditions and scavenger combination.[8] |
| Racemization of the serine residue. | Racemization is a potential side reaction in peptide synthesis, especially during activation and coupling steps. While the O-benzyl group itself does not directly cause racemization, the reaction conditions can. | - Use a suitable coupling reagent and base combination known to minimize racemization. - Avoid excessive reaction times and elevated temperatures during coupling. |
Stability Data
The following tables summarize the stability of this compound under various simulated reaction conditions. This data is representative and intended to provide a general understanding of the compound's stability. Actual results may vary depending on the specific experimental setup, solvent, and purity of reagents.
Table 1: Stability in Acidic Conditions (TFA/DCM)
| Condition | Time (hours) | This compound Remaining (%) |
| 1% TFA in DCM, 25°C | 24 | >99% |
| 50% TFA in DCM, 25°C | 24 | ~98% |
| 95% TFA, 25°C | 2 | ~95% |
| 95% TFA, 50°C | 2 | ~85% |
Table 2: Stability in Basic Conditions (Piperidine/DMF)
| Condition | Time (hours) | This compound Remaining (%) |
| 20% Piperidine in DMF, 25°C | 2 | >99% |
| 20% Piperidine in DMF, 25°C | 24 | ~99% |
| 50% Piperidine in DMF, 25°C | 24 | ~97% |
Table 3: Stability under Catalytic Hydrogenolysis Conditions
| Condition | Time (hours) | This compound Remaining (%) |
| 10% Pd/C, H₂ (1 atm), MeOH, 25°C | 1 | ~5% |
| 10% Pd/C, H₂ (1 atm), MeOH, 25°C | 4 | <1% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability in Acidic/Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DCM) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, mix the stock solution with the acidic or basic reagent to achieve the desired final concentration (e.g., 20% piperidine in DMF or 50% TFA in DCM).
-
Incubation: Incubate the vials at the desired temperature (e.g., 25°C).
-
Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid or base. For acidic solutions, add a suitable base (e.g., triethylamine). For basic solutions, add a suitable acid (e.g., acetic acid).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA.
-
Detection: UV at 214 nm and 254 nm.
-
-
Quantification: Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.
Protocol 2: General Procedure for Deprotection via Catalytic Hydrogenolysis
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, DL-serine.
Visualizations
Caption: Stability of this compound under different conditions.
References
- 1. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
analytical techniques for detecting impurities in O-Benzyl-DL-serine
Welcome to the technical support center for the analysis of O-Benzyl-DL-serine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection and quantification of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Process-Related Impurities:
-
Degradation Products:
-
Hydrolytic impurities formed due to exposure to acidic or basic conditions.
-
Oxidative impurities.
-
Photolytic degradation products upon exposure to light.
-
-
Chiral Impurities:
-
The presence of the undesired enantiomer (e.g., O-Benzyl-L-serine in a batch of O-Benzyl-D-serine).
-
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for both chiral and achiral impurity analysis. Chiral HPLC is used to determine enantiomeric purity, while reversed-phase HPLC is often used for separating process-related and degradation impurities.[3]
-
Gas Chromatography (GC): Primarily used for the analysis of residual solvents. Headspace GC (HS-GC) is a common approach.[4][5]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) to identify unknown impurities by providing molecular weight information.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.[7][8][9]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor resolution between this compound and an impurity peak.
-
Possible Cause: Suboptimal mobile phase composition or column chemistry.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: If using reversed-phase HPLC, slightly decrease the organic solvent percentage to increase retention and potentially improve resolution.
-
Modify Mobile Phase pH: The ionization state of this compound and some impurities can be altered by changing the mobile phase pH, which can significantly impact retention and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Consider a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
Issue 2: Peak tailing for the this compound peak.
-
Possible Cause: Secondary interactions with the stationary phase or column overload.
-
Troubleshooting Steps:
-
Check for Silanol Interactions: Peak tailing for amine-containing compounds can be due to interactions with acidic silanol groups on the silica support.[10]
-
Lower the mobile phase pH to suppress silanol ionization.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
-
-
Reduce Sample Concentration: Inject a more dilute sample to check for column overload.[11]
-
Ensure Proper Dissolution: Dissolve the sample in the initial mobile phase to avoid peak shape distortion.
-
Issue 3: Drifting retention times.
-
Possible Cause: Inadequate column equilibration, temperature fluctuations, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Ensure Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate mixing. If using a gradient, check the pump's proportioning valves.
-
GC-HS Analysis of Residual Solvents
Issue 1: Poor sensitivity for high-boiling point residual solvents.
-
Possible Cause: Insufficient headspace vial incubation temperature or time.
-
Troubleshooting Steps:
-
Optimize Incubation Temperature: Increase the incubation temperature to improve the partitioning of less volatile solvents into the headspace. Ensure the temperature does not exceed the boiling point of the diluent or cause degradation of the sample.
-
Increase Incubation Time: Allow more time for the sample to reach equilibrium between the liquid and gas phases.
-
Issue 2: Inconsistent results between injections.
-
Possible Cause: Leaks in the system or non-uniform sample preparation.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure the headspace vials are properly sealed with new septa. Check all fittings in the GC flow path.
-
Standardize Sample Preparation: Use a consistent and accurate amount of sample and diluent in each vial. Ensure complete dissolution of the sample.
-
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This method is illustrative and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation: HPLC with UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Amylose or Cellulose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (for acidic compounds) or 0.1% diethylamine (for basic compounds).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 2: GC-HS for Residual Solvents
This is a general procedure based on USP <467> and should be validated for this compound.[4][5]
-
Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 20 minutes.
-
Ramp to 240 °C at 10 °C/min.
-
Hold at 240 °C for 20 minutes.
-
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., DMSO or water). Seal the vial.
Data Presentation
Table 1: Illustrative HPLC Method Parameters for Chiral and Achiral Impurity Analysis
| Parameter | Chiral Separation | Achiral Impurity Profiling |
| Column | Polysaccharide-based CSP | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Acetonitrile:Water with 0.1% TFA (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Temperature | 25 °C | 30 °C |
Table 2: Typical GC-HS Parameters for Residual Solvent Analysis
| Parameter | Setting |
| Column | DB-624 or equivalent |
| Injector Temp. | 140 °C |
| Detector Temp. | 250 °C |
| Oven Program | 40 °C (20 min) to 240 °C at 10 °C/min |
| HS Vial Temp. | 80 °C |
| HS Incubation Time | 60 min |
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(5445-44-3) 1H NMR spectrum [chemicalbook.com]
- 8. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR [m.chemicalbook.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to O-Benzyl-DL-serine and O-tert-butyl-serine in Peptide Synthesis
In the intricate process of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is a critical determinant of the final product's yield and purity. For the hydroxyl-containing amino acid serine, O-Benzyl-serine and O-tert-butyl-serine are two of the most commonly employed derivatives. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
A crucial initial consideration is the stereochemistry of the starting material. While this guide addresses O-Benzyl-DL-serine as requested, it is important to note that for the synthesis of peptides with defined biological activity, the chirally pure L-enantiomer (O-Benzyl-L-serine) is typically used.[1] The use of a racemic mixture (DL-serine) will result in a complex mixture of diastereomeric peptides, which are often difficult to separate and characterize.
Chemical Properties and Strategic Application
The primary distinction between O-benzyl and O-tert-butyl protecting groups lies in their stability and the conditions required for their removal. This difference dictates their compatibility with the two major solid-phase peptide synthesis (SPPS) strategies: the Boc/Bzl and the Fmoc/tBu approaches.[2][3][4]
O-tert-butyl-serine is the standard choice for the widely used Fmoc/tBu strategy .[2][5][6] The tert-butyl group is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc group at each cycle of peptide elongation.[7] It is, however, readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin support.[8][9]
O-Benzyl-serine , conversely, is predominantly used in the Boc/Bzl strategy .[2][6] The benzyl group is stable to the moderately acidic conditions used for the removal of the temporary Nα-Boc group. Deprotection of the benzyl group requires stronger methods, such as catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF).[2][10]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance indicators for O-Benzyl-serine and O-tert-butyl-serine in peptide synthesis.
| Parameter | O-Benzyl-serine | O-tert-butyl-serine |
| Primary Synthesis Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protecting Group Compatibility | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Deprotection | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HF, HBr/AcOH)[2][10] | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA)[2][8] |
| Orthogonality | Quasi-orthogonal with Boc (differential acid lability)[4] | Fully orthogonal with Fmoc |
| Key Advantages | High stability, suitable for Boc-based strategies.[2] | Facile cleavage under mild acidic conditions, compatible with the popular Fmoc strategy.[2][5] |
| Potential Side Reactions | Incomplete deprotection, catalyst poisoning during hydrogenolysis.[2] O-acylation if deprotection is incomplete before subsequent coupling.[11] | O-sulfonation of serine during Arg(Pmc/Mtr) deprotection without scavengers.[12] Alkylation of methionine by tert-butyl cations during cleavage.[13] |
| Solubility | Generally good. | Can improve the solubility of the protected peptide.[8][14] |
Experimental Protocols
General Workflow for Peptide Synthesis
The following diagram illustrates a simplified, typical workflow for solid-phase peptide synthesis, highlighting the stages where the choice of serine protecting group is critical.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Deprotection Protocols
O-tert-butyl-serine Deprotection (Fmoc/tBu Strategy):
-
Reagent: Trifluoroacetic acid (TFA)-based cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.
-
Procedure:
-
The peptide-resin is washed with dichloromethane (DCM).
-
The cleavage cocktail is added to the resin.
-
The mixture is gently agitated at room temperature for 2-4 hours.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The crude peptide is precipitated from the filtrate using cold diethyl ether.
-
The precipitated peptide is centrifuged, washed with cold ether, and dried.
-
O-Benzyl-serine Deprotection (Boc/Bzl Strategy):
-
Method 1: Catalytic Hydrogenolysis
-
Reagent: Palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Procedure:
-
The protected peptide is dissolved in a suitable solvent (e.g., methanol, ethanol, THF).[15]
-
The Pd/C catalyst is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-3 bar) or treated with a hydrogen donor.[16]
-
The reaction is stirred at room temperature until deprotection is complete (monitored by HPLC or TLC).
-
The catalyst is removed by filtration through celite.
-
The solvent is removed in vacuo to yield the deprotected peptide.
-
-
-
Method 2: Strong Acid Cleavage
-
Reagent: Anhydrous hydrofluoric acid (HF) with scavengers (e.g., anisole). Note: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Procedure:
-
The peptide-resin is placed in a specialized HF cleavage apparatus.
-
Scavengers are added.
-
Liquid HF is condensed into the reaction vessel at low temperature (e.g., -78 °C).
-
The reaction is stirred at or below 0 °C for a specified time (e.g., 1 hour).
-
The HF is removed by a stream of nitrogen.
-
The crude peptide is precipitated and washed with cold diethyl ether.
-
-
Deprotection Mechanisms and Orthogonality
The choice between O-benzyl and O-tert-butyl serine is fundamentally linked to the concept of orthogonal protection in peptide synthesis. An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.
Caption: Comparison of orthogonal deprotection in Fmoc/tBu and Boc/Bzl strategies.
Potential Side Reactions
While both protecting groups are effective, they are not without potential drawbacks.
With O-tert-butyl-serine:
-
O-sulfonation: During the final TFA cleavage of peptides containing both Ser(tBu) and Arg(Pmc) or Arg(Mtr), the sulfonic acid protecting groups from arginine can be transferred to the newly deprotected serine hydroxyl group, leading to O-sulfo-serine as a significant byproduct if appropriate scavengers are not used.[12]
With O-Benzyl-serine:
-
Incomplete Deprotection: Catalytic hydrogenolysis can be inefficient for complex peptides or in the presence of sulfur-containing residues, which can poison the catalyst.
-
Base-catalyzed side reactions: If piperidine is used in a synthesis involving Asp(OBzl)-Xxx sequences, it can catalyze the formation of aspartimide, a common side reaction in peptide synthesis.[17]
Conclusion
The choice between this compound and O-tert-butyl-serine is dictated by the overarching synthetic strategy. O-tert-butyl-serine is the industry standard for the modern and widely adopted Fmoc/tBu SPPS methodology due to its compatibility with base-labile Nα-protection and its facile removal under mild acidic conditions. O-Benzyl-serine remains a viable option, particularly within the context of Boc/Bzl SPPS or for specific applications in solution-phase synthesis. For the synthesis of biologically relevant peptides, the use of the corresponding L-enantiomers is essential. A thorough understanding of the chemistry of these protecting groups and their potential side reactions is crucial for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. nbinno.com [nbinno.com]
- 11. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 12. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Application of Racemic O-Benzyl-DL-serine versus its Enantiopure Counterparts
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the purity and biological activity of the final product. O-Benzyl-serine, a key protected amino acid, is available as a racemic mixture (DL-serine derivative) and as enantiomerically pure forms (L-serine and D-serine derivatives). This guide provides an objective comparison of racemic O-Benzyl-DL-serine with its enantiopure alternatives, supported by experimental context and data, to inform its use in specific applications.
Core Distinctions: Racemic vs. Enantiopure O-Benzyl-serine
The fundamental difference between this compound and O-Benzyl-L-serine or O-Benzyl-D-serine lies in their stereochemistry. The racemic mixture contains equal amounts of both the D and L enantiomers. This distinction has profound implications for its application, particularly in the synthesis of chiral molecules like peptides and pharmaceuticals.
The primary advantage of using racemic this compound is its lower cost, as it is the direct product of many synthetic routes and does not require additional, often expensive, chiral resolution steps. However, its application is largely limited to scenarios where stereochemistry is not a concern or where it serves as a starting material for the separation of the individual enantiomers.
For the synthesis of stereochemically defined peptides and active pharmaceutical ingredients (APIs), the use of enantiomerically pure starting materials is non-negotiable. Using a racemic mixture in peptide synthesis results in an intractable mixture of diastereomeric peptides, which are difficult to separate and possess different biological activities.[1][2]
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in the properties and applications of racemic versus enantiopure O-Benzyl-serine.
Table 1: Physical and Chemical Property Comparison
| Property | Racemic this compound | Enantiopure O-Benzyl-L-serine / D-serine | Implication for Application |
| Chirality | Racemic (50:50 mixture of D and L) | Enantiomerically pure (L- or D-configuration) | Critical for the synthesis of stereochemically defined molecules.[1] |
| Biological Activity | The biological effect is a composite of both enantiomers. | Each enantiomer can have distinct biological activities and potencies. | Enantiopure forms are essential for targeted drug development. |
| Solubility | Often differs from the pure enantiomers; racemic serine is less soluble than its pure enantiomers.[3][4] | Higher solubility compared to the racemic mixture for serine.[4] | Can affect handling, reaction conditions, and bioavailability. |
| Cost | Generally lower. | Higher due to additional resolution steps. | A key consideration in process development and scale-up. |
Table 2: Application and Outcome Comparison in Synthesis
| Application | Using Racemic this compound | Using Enantiopure O-Benzyl-L/D-serine |
| Stereospecific Peptide Synthesis | Leads to a complex mixture of diastereomers, compromising purity and biological activity.[2] | Results in a single, stereochemically defined peptide product.[1] |
| Synthesis of Achiral Molecules | A viable and cost-effective starting material. | Not cost-effective; the chirality is irrelevant to the final product. |
| Starting Material for Chiral Resolution | The primary application is to be resolved into its constituent D and L enantiomers. | Not applicable. |
| Synthesis of Racemic Drugs | Can be used as a starting material for drugs developed and marketed as racemic mixtures. | Would require a separate racemization step or synthesis of the other enantiomer to produce a racemic final product. |
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the application of racemic and enantiopure O-Benzyl-serine.
Caption: Consequence of using racemic vs. enantiopure amino acids in peptide synthesis.
Caption: Decision flowchart for selecting the appropriate form of O-Benzyl-serine.
Caption: General workflow for the chiral resolution of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the racemic compound.
Materials:
-
N-tert-butoxycarbonyl-DL-serine
-
Sodium tert-pentoxide
-
Benzyl bromide
-
Tetrahydrofuran (THF)
-
Deionized water
-
Petroleum ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve N-tert-butoxycarbonyl-DL-serine in THF.
-
Add sodium tert-pentoxide and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add benzyl bromide with continuous stirring.
-
Remove the ice bath and continue stirring at room temperature for 30 minutes.
-
Add deionized water to the reaction mixture.
-
Extract the product with petroleum ether.
-
Acidify the aqueous layer to a pH of 2 with HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with a saturated saltwater solution, dry over anhydrous sodium sulfate, filter, and concentrate to obtain N-tert-butoxycarbonyl-O-benzyl-DL-serine.
-
The N-Boc protecting group is then removed using standard methods (e.g., treatment with an acid like TFA) to yield this compound.[5]
Protocol 2: Chiral Resolution of a DL-Amino Acid Derivative via Diastereomeric Crystallization
This protocol provides a general methodology for separating a racemic mixture into its individual enantiomers.
Materials:
-
Racemic amino acid derivative (e.g., this compound derivative)
-
Enantiomerically pure chiral resolving agent (e.g., D-dibenzoyltartaric acid)
-
Appropriate solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the racemic amino acid derivative in a suitable solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Combine the two solutions. The diastereomeric salts may begin to precipitate.
-
Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C) to maximize crystal formation.
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
To improve purity, the collected crystals can be recrystallized.
-
The resolving agent is then removed from each separated diastereomer (e.g., by acid/base extraction) to yield the individual enantiomers of the amino acid derivative.[6]
Conclusion
The primary advantage of using racemic this compound lies in its cost-effectiveness as a starting material. Its most significant application is as a precursor for the production of enantiomerically pure O-Benzyl-D-serine and O-Benzyl-L-serine through chiral resolution. For applications where stereochemical integrity is paramount, such as in the synthesis of therapeutic peptides, the use of enantiopure alternatives is essential to ensure product purity, safety, and efficacy. The choice between the racemic mixture and a pure enantiomer is therefore a critical decision based on the specific requirements of the synthetic target and a cost-benefit analysis of the entire synthetic route, including any necessary resolution steps.
References
A Comparative Guide to the Chiral Separation of Peptides Containing D- and L-O-Benzyl-serine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthetic peptides is a critical aspect of quality control and biological assessment. The presence of the incorrect stereoisomer of an amino acid, such as O-Benzyl-serine, within a peptide sequence can dramatically alter its structure, function, and therapeutic efficacy. This guide provides a comparative overview of chromatographic techniques for the chiral separation of peptides containing D- and L-O-Benzyl-serine, supported by experimental data for closely related compounds.
Data Presentation: Comparative Performance of Chiral Stationary Phases
The following tables summarize the chromatographic data for the enantioseparation of various Nα-Fmoc protected amino acids on two different types of Cinchona alkaloid-based chiral stationary phases: a zwitterionic phase (ZWIX) and a weak anion-exchanger phase (QN-AX). The data highlights the differences in retention, selectivity, and resolution under both HPLC and SFC conditions. The separation of Fmoc-Ser(tBu)-OH is of particular relevance due to the structural similarity of the tert-Butyl protecting group to the Benzyl group.
Table 1: HPLC Separation Data of Nα-Fmoc-Amino Acids
| Analyte | ZWIX(+)™ | QN-AX™ |
| k'1 / α / Rs | k'1 / α / Rs | |
| Fmoc-Ala-OH | 0.28 / 1.21 / 1.20 | 2.13 / 1.24 / 7.10 |
| Fmoc-Val-OH | 0.22 / 1.18 / 1.30 | 1.84 / 1.24 / 7.90 |
| Fmoc-Leu-OH | 0.20 / 1.15 / 1.10 | 1.63 / 1.25 / 8.00 |
| Fmoc-Phe-OH | 0.32 / 1.16 / 1.50 | 2.45 / 1.21 / 7.90 |
| Fmoc-Ser(tBu)-OH | 0.23 / 1.17 / 1.20 | 1.95 / 1.19 / 6.90 |
| Fmoc-Trp(Boc)-OH | 0.65 / 1.25 / 2.50 | 3.84 / 1.15 / 6.90 |
k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution.
Table 2: SFC Separation Data of Nα-Fmoc-Amino Acids
| Analyte | ZWIX(+)™ | QN-AX™ |
| k'1 / α / Rs | k'1 / α / Rs | |
| Fmoc-Ala-OH | 1.05 / 1.10 / 1.50 | 1.48 / 1.16 / 3.40 |
| Fmoc-Val-OH | 0.82 / 1.12 / 1.50 | 1.11 / 1.17 / 3.20 |
| Fmoc-Leu-OH | 0.70 / 1.12 / 1.40 | 0.92 / 1.18 / 3.10 |
| Fmoc-Phe-OH | 1.21 / 1.09 / 1.40 | 1.83 / 1.14 / 3.60 |
| Fmoc-Ser(tBu)-OH | 0.91 / 1.11 / 1.40 | 1.28 / 1.15 / 3.10 |
| Fmoc-Trp(Boc)-OH | 2.51 / 1.08 / 1.50 | 3.51 / 1.11 / 3.50 |
k'1: Retention factor of the first eluting enantiomer; α: Selectivity factor; Rs: Resolution.
Experimental Protocols
The data presented above was generated using the following experimental conditions. These protocols can serve as a starting point for developing a separation method for peptides containing D- and L-O-Benzyl-serine.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1200 HPLC system or equivalent.
-
Columns:
-
CHIRALPAK ZWIX(+)™ (150 x 3.0 mm, 3 µm)
-
CHIRALPAK QN-AX™ (150 x 3.0 mm, 5 µm)
-
-
Mobile Phase:
-
For ZWIX(+)™: Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 30 mM formic acid and 15 mM diethylamine.
-
For QN-AX™: Methanol/Water (99/1, v/v) with 30 mM formic acid and 15 mM diethylamine.
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
-
Instrumentation: Berger SFC Minigram system or equivalent.
-
Columns:
-
CHIRALPAK ZWIX(+)™ (150 x 3.0 mm, 3 µm)
-
CHIRALPAK QN-AX™ (150 x 3.0 mm, 5 µm)
-
-
Mobile Phase:
-
Supercritical CO2 and Methanol as a modifier.
-
Gradient elution from 5% to 40% Methanol over 10 minutes.
-
Additives: 30 mM formic acid and 15 mM diethylamine in the methanol modifier.
-
-
Flow Rate: 2.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.
Visualizing the Chiral Separation Workflow
The following diagram illustrates the general workflow for developing a chiral separation method for peptides.
Caption: Workflow for Chiral Peptide Separation Method Development.
Concluding Remarks
The choice between HPLC and SFC, as well as the selection of the appropriate chiral stationary phase, is crucial for the successful chiral separation of peptides containing D- and L-O-Benzyl-serine. The data on Nα-Fmoc protected amino acids suggests that both zwitterionic and anion-exchanger CSPs can provide effective enantioseparation. Generally, HPLC may offer higher resolution, while SFC can provide faster analysis times. The provided experimental protocols offer a solid foundation for method development. Researchers should perform initial screening with a variety of CSPs and mobile phase conditions to identify the optimal system for their specific peptide of interest.
A Comparative Guide to Analytical Methods for Determining the Enantiomeric Purity of O-Benzyl-DL-serine
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral building blocks like O-Benzyl-serine is paramount. The presence of an undesired enantiomer can have significant implications for the efficacy, pharmacology, and safety of a final pharmaceutical product. This guide provides an objective comparison of the primary analytical techniques for determining the enantiomeric purity of O-Benzyl-DL-serine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document outlines the principles of each method, presents detailed experimental protocols, and summarizes their performance characteristics to aid in the selection of the most suitable technique for your specific analytical needs.
Comparison of Analytical Methods
The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy and precision, sample throughput, available instrumentation, and the need for method validation in a regulated environment. The following table provides a summary of the key performance characteristics of each technique.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | 1H NMR with Chiral Solvating Agent |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP) or through a chiral mobile phase additive. | Separation of volatile, derivatized enantiomers on a chiral capillary column based on differences in partitioning. | Separation of charged enantiomers (or their derivatives) in a capillary based on differential migration in an electric field in the presence of a chiral selector. | Formation of transient diastereomeric complexes in solution with a chiral solvating agent, leading to distinct and quantifiable signals in the NMR spectrum. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with separated peaks for the derivatized enantiomers. | Electropherogram showing the migration of enantiomers at different times. | 1H NMR spectrum displaying separate signals for specific protons of the two diastereomeric complexes. |
| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Derivatization is required to increase volatility and thermal stability. This involves esterification of the carboxylic acid and acylation of the amino group. | Can be minimal, but derivatization may be employed to improve separation and detection. | Simple mixing of the analyte with the chiral solvating agent in an NMR tube. |
| Sensitivity | Generally high, capable of detecting minor enantiomers at levels below 0.1%. | High sensitivity, especially with selective detectors like mass spectrometry (MS). | Very high efficiency and sensitivity, requiring minimal sample volume. | Generally lower sensitivity compared to chromatographic methods; typically suitable for determining enantiomeric excess down to ~98%.[1][2][3][4] |
| Quantitative Data | Enantiomeric excess (ee) is calculated from the integrated areas of the corresponding enantiomer peaks. | Enantiomeric excess is determined from the peak areas of the separated diastereomeric derivatives. | Enantiomeric ratio is calculated from the peak areas in the electropherogram. | Enantiomeric excess is determined from the integration of the well-resolved signals of the diastereomeric complexes.[1][2][3][4] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be rapid (10-20 minutes) following derivatization. | Often very fast, with separation times of less than 10 minutes.[5] | Rapid data acquisition (a few minutes), but sample preparation with the chiral solvating agent may take longer. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV). | Gas chromatograph with a chiral capillary column and a detector (e.g., FID or MS). | Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (e.g., UV or DAD). | NMR spectrometer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[6][7][8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, for example, a column with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v). Small amounts of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or diethylamine) can be added to improve peak shape.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where the benzyl group absorbs, for instance, 254 nm.[6]
-
Injection Volume: 5-10 µL.[6]
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in the mobile phase to create a solution with a concentration of about 1 mg/mL.[6]
-
Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[6]
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Chiral Gas Chromatography (GC)
Due to the low volatility of this compound, a derivatization step is necessary before GC analysis. A common approach for amino acids involves a two-step derivatization: esterification of the carboxylic acid group followed by acylation of the amino group.[4][9][10]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Column: A chiral capillary column, for example, a column coated with a modified cyclodextrin derivative.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized enantiomers. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C).
-
Injector and Detector Temperature: Typically set at 250 °C.
Derivatization Protocol (Example):
-
Esterification: Place the this compound sample in a reaction vial and add an acidic alcohol (e.g., 3 M HCl in n-butanol). Heat the mixture (e.g., at 100 °C for 30 minutes) to form the n-butyl ester.
-
Acylation: After cooling, evaporate the reagent under a stream of nitrogen. Add an acylating agent (e.g., trifluoroacetic anhydride in dichloromethane) and heat again (e.g., at 150 °C for 10 minutes) to form the N-trifluoroacetyl derivative.
-
Sample Preparation for Injection: After cooling, evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
Data Analysis:
The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives in the chromatogram using the same formula as for HPLC.
Chiral Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires very small sample volumes. For chiral separations of amino acids, cyclodextrins are commonly used as chiral selectors added to the background electrolyte (BGE).[11][12][13][14]
Instrumentation and Conditions:
-
CE System: A capillary electrophoresis system with a fused-silica capillary, a high-voltage power supply, and a UV or Diode Array Detector (DAD).
-
Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector. A common choice is a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin, at a concentration that needs to be optimized (e.g., 10-50 mM).
-
Voltage: A high voltage (e.g., 15-25 kV) is applied across the capillary.
-
Temperature: The capillary temperature is typically controlled (e.g., at 25 °C) to ensure reproducibility.
-
Injection: Hydrodynamic injection (e.g., by applying pressure for a few seconds).
-
Detection: UV detection at a suitable wavelength (e.g., 200 nm or 214 nm).
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte or in water to a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
Data Analysis:
The enantiomeric ratio is determined by calculating the ratio of the corrected peak areas (peak area divided by migration time) of the two enantiomers in the electropherogram.
1H NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique provides a rapid method for determining enantiomeric excess without the need for physical separation. The addition of a chiral solvating agent (CSA), such as Mosher's acid or its derivatives, to a solution of the analyte forms transient diastereomeric complexes that exhibit distinct chemical shifts in the 1H NMR spectrum.[1][2][3][4]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Place approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard 1H NMR spectrum of the substrate.
-
Add a slight molar excess (approximately 1.1 to 1.2 equivalents) of the chiral solvating agent, such as (R)-Mosher's acid, to the NMR tube. Alternatively, Mosher's acid chloride can be used to form a covalent derivative, which may result in larger chemical shift differences.[1][6]
-
Gently agitate the tube to ensure thorough mixing.
Data Acquisition and Analysis:
-
Acquire the 1H NMR spectrum of the mixture, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor diastereomer.
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the α-proton or protons on the benzyl group) in the two diastereomeric complexes.
-
Carefully integrate the areas of these two distinct signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ and Integral₂ are the integration values for the signals of the major and minor diastereomers, respectively.
Visualizing the Analytical Workflows
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the general workflows for each analytical method.
Caption: General workflow for determining enantiomeric purity using Chiral HPLC.
Caption: General workflow for determining enantiomeric purity using Chiral GC.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benz… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Enantiomers by Capillary Electrophoresis Using Cyclodextrins | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Enantioseparation of binaphthol and its monoderivatives by cyclodextrin-modified capillary zone electrophoresis: a mathematical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Head-to-Head Comparison of Serine Side-Chain Protecting Groups
A Comprehensive Guide to Serine Protecting Groups: O-Benzyl vs. Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the serine hydroxyl moiety is a critical decision that significantly influences the yield, purity, and overall success of the synthesis. This guide provides an objective comparison of the commonly used O-benzyl (Bzl) protecting group with other prevalent alternatives, namely the tert-butyl (tBu), and trityl (Trt) groups. This comparison is supported by experimental data and detailed protocols to facilitate strategic decision-making in the design of peptide synthesis routes.
The choice of a serine protecting group is intrinsically linked to the overall peptide synthesis strategy, primarily whether a Boc/Bzl or Fmoc/tBu orthogonal protection scheme is employed.[1][2] The O-benzyl group is traditionally associated with the Boc strategy, while the O-tert-butyl group is the standard for the milder Fmoc strategy.[3][4]
Data Presentation
The following tables summarize the key characteristics and performance metrics of the most common serine side-chain protecting groups based on established principles and data from the literature.
Table 1: General Characteristics and Reaction Conditions
| Feature | O-Benzyl (Bzl) | O-tert-Butyl (tBu) | O-Trityl (Trt) |
| Primary Application | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) & Solution-Phase Synthesis[3][5] | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)[3] | Fmoc-based SPPS, particularly for "difficult" sequences[6] |
| Protection Conditions | Sodium hydride and benzyl bromide in DMF[7] | Isobutylene with acid catalysis or Boc-Ser-OH with t-butylating agents | Trityl chloride in the presence of a base |
| Deprotection Conditions | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis (H₂/Pd-C)[3][8] | Moderate acids (e.g., Trifluoroacetic acid - TFA)[8] | Mildly acidic conditions, more labile than tBu[6] |
| Orthogonality | Orthogonal to Fmoc group.[2] Compatible with Boc-strategy. | Orthogonal to Fmoc and Alloc groups.[1] | Orthogonal to Fmoc group. |
Table 2: Performance Comparison for Serine Protection
| Parameter | O-Benzyl (Bzl) | O-tert-Butyl (tBu) | O-Trityl (Trt) |
| Typical Yield (Protection) | 85-95% (for Boc-Ser(Bzl)-OH synthesis)[8] | 80-90% (for Fmoc-Ser(tBu)-OH synthesis)[8] | Generally high |
| Stability | Stable to a wide range of non-reductive reagents and TFA used for Boc removal.[8] | Stable to basic and nucleophilic reagents, including piperidine for Fmoc removal.[8] | Less stable than tBu, can be cleaved under milder acidic conditions.[3] |
| Racemization Risk | Low during protection/deprotection. Can be an issue during coupling in solution phase if not controlled. | Low. Generally considered safe in standard Fmoc-SPPS. | Low. |
| Key Advantages | High stability, suitable for Boc-based strategies.[8] | Facile cleavage under mild acidic conditions, compatible with Fmoc-SPPS.[8] | More acid-labile than tBu, useful for synthesizing protected peptide fragments.[3] |
| Key Disadvantages | Harsh deprotection conditions (strong acids or catalytic hydrogenation).[8] Potential for O-sulfonation as a side reaction during cleavage.[9] | Potential for t-butylation of sensitive residues during deprotection.[8] | Steric hindrance can sometimes affect coupling efficiency. |
Signaling Pathways and Experimental Workflows
Visualizing the strategic application of these protecting groups in peptide synthesis workflows is essential for understanding their utility.
Experimental Protocols
Detailed methodologies for the protection and deprotection of serine are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Synthesis of N-Boc-O-benzyl-L-serine
This protocol describes the synthesis of Boc-protected, O-benzyl-serine, a key building block for Boc-SPPS.[7]
Materials:
-
L-serine
-
1M Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate (EtOAc)
-
1M Sulfuric acid (H₂SO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
Procedure:
-
N-Boc Protection:
-
To a stirred solution of L-serine (5.2 g, 50.0 mmol) in 1M NaOH aqueous solution (50 mL) and 1,4-dioxane (100 mL), slowly add di-tert-butyl dicarbonate (13.1 g, 60.0 mmol) at 0°C.[7]
-
Allow the mixture to warm to room temperature and stir for 24 hours.[7]
-
Evaporate the 1,4-dioxane under reduced pressure. Wash the aqueous layer with diethyl ether (50 mL).[7]
-
Acidify the aqueous layer with 1M H₂SO₄ aqueous solution to pH 2-3 and extract with EtOAc (3 x 50 mL).[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-L-serine.[7]
-
-
O-Benzylation:
-
To a solution of the obtained N-Boc-L-serine (8.2 g, 40.0 mmol) in anhydrous DMF (200 mL), add sodium hydride (2.1 g, 88 mmol) at 0°C under an argon atmosphere.[7]
-
Stir the mixture at 0°C for 30 minutes.[7]
-
Slowly add benzyl bromide (5.7 mL, 48.0 mmol) to the reaction mixture at 0°C and stir for 24 hours at room temperature.[7]
-
Quench the reaction by the slow addition of water at 0°C.[7]
-
Extract the product with EtOAc (3 x 100 mL). The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[7]
-
Purify the crude product by column chromatography to obtain N-Boc-O-benzyl-L-serine.[7]
-
Deprotection of O-Benzyl Group by Catalytic Hydrogenolysis
This method is suitable for solution-phase synthesis or after cleavage from the resin if other functional groups are compatible.
Materials:
-
O-benzyl protected peptide
-
Methanol (MeOH) or other suitable solvent
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the O-benzyl protected peptide in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Standard Protocol for Fmoc-Ser(tBu)-OH Incorporation in SPPS
This protocol outlines the key steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support.[10]
Materials:
-
Resin with a free amino group (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Ser(tBu)-OH
-
Coupling agents (e.g., HATU, HOAt)
-
Base (e.g., N-methylmorpholine or collidine)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[10]
-
Fmoc Deprotection:
-
Coupling:
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.[10]
Conclusion
The choice between O-benzyl and other serine protecting groups is a strategic decision that must be aligned with the overall synthetic plan. The O-benzyl group remains a robust and reliable choice for Boc-based solid-phase and solution-phase peptide synthesis, particularly when its high stability is advantageous. However, the harsh deprotection conditions are a significant drawback. For the widely adopted Fmoc-SPPS, the O-tert-butyl group is the undisputed standard, offering excellent orthogonality and mild deprotection conditions. The O-trityl group provides a more labile alternative for specific applications in Fmoc chemistry. A thorough understanding of the properties and compatibility of each protecting group is paramount for the successful synthesis of complex and sensitive peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
Navigating the Maze: A Comparative Guide to the Mass Spectrometric Validation of Peptides Containing O-Benzyl-DL-serine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids such as O-Benzyl-DL-serine into peptide sequences is a powerful strategy for enhancing therapeutic properties. However, the validation of these synthetic peptides presents a unique analytical challenge. This guide provides an objective comparison of mass spectrometry-based techniques for the sequence validation of peptides containing this compound, supported by experimental data and detailed protocols to ensure the integrity of your research.
Mass spectrometry (MS) stands as the cornerstone for the characterization of synthetic peptides, offering unparalleled sensitivity and depth of structural information.[1] When a non-natural amino acid like this compound is incorporated, MS techniques are crucial for confirming its presence, pinpointing its location within the sequence, and ensuring the overall fidelity of the peptide.[2][3] The primary challenge arises from the labile nature of the O-benzyl protecting group, which can influence fragmentation patterns and necessitate the selection of an appropriate analytical strategy.
Performance Comparison of Mass Spectrometry Fragmentation Techniques
The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is critical for successfully sequencing peptides containing labile modifications like O-benzyl-serine. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—offer distinct advantages and disadvantages for this application.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragmentation | Cleavage of peptide backbone amide bonds (b- and y-ions).[4] | Cleavage of peptide backbone amide bonds (b- and y-ions).[5] | Cleavage of the N-Cα bond in the peptide backbone (c- and z-ions).[6] |
| Effect on O-Benzyl Group | Prone to neutral loss of the benzyl group (as toluene, 92 Da) or benzyloxy group (107 Da), leading to a dehydroalanine residue.[7] | Similar to CID, often results in the neutral loss of the benzyl group. Can provide more extensive backbone fragmentation.[5] | Tends to preserve the O-benzyl group on the serine side chain, allowing for unambiguous localization.[6][8] |
| Sequence Coverage | Can be incomplete, especially if the neutral loss of the benzyl group is the dominant fragmentation pathway. | Generally provides higher sequence coverage than CID due to more energetic fragmentation.[9] | Often provides extensive sequence coverage, especially for peptides with higher charge states.[10] |
| Suitability for this compound Peptides | Useful for confirming the mass of the peptide and observing the characteristic neutral loss, but can be challenging for pinpointing the modification site if backbone fragmentation is poor. | Better for overall sequence confirmation than CID, but still susceptible to the dominant neutral loss of the benzyl group. | The method of choice for unambiguously localizing the this compound residue within the peptide sequence.[8] |
Alternative Validation Methodologies
While mass spectrometry is the primary tool for peptide sequence validation, other techniques can provide complementary information.
| Technique | Principle | Advantages for this compound Peptides | Disadvantages |
| Edman Degradation | Sequential chemical removal and identification of N-terminal amino acids.[7] | Can unambiguously determine the N-terminal sequence.[11] | May be complicated by the presence of the unnatural amino acid; not suitable for internal sequence analysis or complex mixtures.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information in solution, including amino acid composition and conformation.[4] | Non-destructive; can confirm the presence and connectivity of the O-benzyl group. | Requires larger sample amounts; data analysis can be complex; less sensitive than MS.[4] |
Experimental Protocol: Validation of a Peptide Containing this compound by LC-MS/MS
This protocol outlines a general procedure for the validation of a synthetic peptide containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a comparison of CID, HCD, and ETD fragmentation.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a final concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-100 fmol/µL for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes.
-
Flow Rate: 300 nL/min.
3. Mass Spectrometry (MS):
-
Instrument: A hybrid ion trap-Orbitrap mass spectrometer or similar instrument capable of CID, HCD, and ETD fragmentation.
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan: Acquire a full scan from m/z 300-2000 to determine the precursor ion mass and charge state of the peptide.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions for fragmentation.
-
Perform separate analyses using CID, HCD, and ETD fragmentation methods.
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25, 30, 35%).
-
ETD: Calibrated ETD reaction times.
-
4. Data Analysis:
-
Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against a database containing the theoretical sequence of the peptide with the this compound modification.
-
Manually inspect the MS/MS spectra to validate the sequence coverage and confirm the fragmentation patterns, including the presence of the characteristic neutral loss of the benzyl group in CID/HCD spectra and the preservation of the modification in ETD spectra.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the expected fragmentation patterns, the following diagrams are provided.
References
- 1. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 10. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Serine Protection in Peptide Synthesis: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of high-purity peptides is paramount. The amino acid serine, with its nucleophilic hydroxyl side chain, presents a specific challenge during solid-phase peptide synthesis (SPPS). This hydroxyl group must be temporarily protected to prevent undesirable side reactions, such as O-acylation, which can lead to truncated sequences and complex purification challenges.
This guide provides a comparative analysis of common strategies for serine protection in modern Fmoc-based peptide synthesis. It will clarify the role of O-benzyl protection and compare it with other widely used alternatives. Furthermore, this guide will address a common point of confusion regarding the reagent O-Benzyl-DL-serine . Due to its racemic nature (a mixture of both D and L enantiomers), this compound is unsuitable for the synthesis of stereochemically defined peptides, which are essential for predictable biological activity.[1][2] The focus of this guide, therefore, is on the chirally pure, N-α-protected derivatives used in SPPS, namely Fmoc-Ser(Bzl)-OH, and its alternatives.
Comparative Analysis of Serine Side-Chain Protecting Groups
The choice of a side-chain protecting group is a critical decision in the design of a peptide synthesis strategy. This choice impacts not only the prevention of side reactions but also the efficiency of the synthesis, particularly for sequences prone to aggregation.[3][4] The most common protecting groups for the serine hydroxyl function in Fmoc/tBu chemistry are ethers, such as the benzyl (Bzl), tert-butyl (tBu), and trityl (Trt) groups.[5][6]
| Feature | Fmoc-Ser(Bzl)-OH | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Structure of Protecting Group | -CH₂-C₆H₅ | -C(CH₃)₃ | -C(C₆H₅)₃ |
| Deprotection Conditions | Strong acid (e.g., HF) or catalytic hydrogenolysis (H₂/Pd).[7][8] Partially cleaved by TFA. | Strong acid (e.g., TFA), typically during the final cleavage from the resin.[5][7] | Very acid-labile (e.g., dilute TFA or "soft" cleavage cocktails).[5] |
| Advantages | Stable to the basic conditions of Fmoc removal and the milder acidic conditions used for some resin cleavages. | High stability to the basic conditions used for Fmoc deprotection.[5] Its lability in TFA is highly compatible with standard cleavage protocols for most resins (e.g., Rink Amide, Wang).[9] | The significant steric bulk helps to disrupt interchain hydrogen bonding, effectively reducing peptide aggregation during synthesis.[3][4] Allows for selective on-resin deprotection under mild acidic conditions.[5] |
| Disadvantages & Side Reactions | Requires harsh cleavage conditions (HF) for complete removal, which can damage sensitive residues.[10] Catalytic hydrogenolysis is not compatible with peptides containing other reducible groups (e.g., Cys, Met). Partial cleavage in TFA can lead to side products. | The tert-butyl carbocation generated during TFA cleavage can lead to alkylation of sensitive residues like Trp and Met if scavengers are not used effectively.[4] | The extreme steric bulk can sometimes hinder coupling efficiency for the subsequent amino acid.[5] Can be unstable to repeated TFA treatments if used for other purposes during synthesis.[5] |
| Primary Application | Primarily used in Boc/Bzl synthesis strategies. Its use in Fmoc chemistry is less common due to the harsh deprotection requirements. | The "workhorse" for serine protection in standard Fmoc/tBu SPPS due to its stability and compatibility with final cleavage conditions.[11] | Ideal for the synthesis of "difficult" or aggregation-prone peptide sequences.[3] Also useful for strategies requiring selective deprotection of the serine side chain while the peptide remains on the resin. |
Impact on Peptide Synthesis and Final Product
While the ultimate, deprotected peptide should be structurally identical regardless of the protecting group used, the chosen strategy significantly impacts the success of the synthesis.
-
Yield and Purity: An effective protecting group strategy minimizes side reactions and prevents aggregation, leading to a higher yield of the target peptide and a cleaner crude product profile, which simplifies purification. For aggregation-prone sequences, using a bulky protecting group like Trityl on serine can be the difference between a successful and a failed synthesis.[3]
-
Preventing Side Reactions: All three protecting groups (Bzl, tBu, Trt) effectively prevent O-acylation during coupling.[5] However, issues can arise during deprotection. For instance, during the final TFA cleavage step, cations generated from the cleavage of tBu groups can modify sensitive residues like tryptophan.[4] This necessitates the use of "scavenger" cocktails to trap these reactive species.[12]
-
Aggregation: Peptides containing serine are known to be susceptible to aggregation, driven by hydrogen bonding involving the side chain.[3] The bulky Trityl group is particularly effective at mitigating this by physically disrupting the inter-chain interactions that lead to the formation of secondary structures like β-sheets during synthesis.[4]
Experimental Protocols
Below are standard methodologies for the synthesis and characterization of peptides containing serine.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide.
-
Resin Preparation: Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Isopropanol (2x).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
-
Add a base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and agitate for 2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and Isopropanol (2x).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the serine residue, use the chosen protected derivative (e.g., Fmoc-Ser(tBu)-OH).
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes the side-chain protecting groups (like tBu).
-
Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure (α-helix, β-sheet, random coil) of the purified peptide in solution.[1]
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide at a known concentration (e.g., 1 mg/mL) in an appropriate buffer. A common choice is 10 mM sodium phosphate buffer, pH 7.4.[1] The final peptide concentration for measurement should be around 10-100 µM.
-
The sample must be free of aggregates and particulate matter.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and nitrogen gas flow. Allow the lamp to warm up for at least 30 minutes.[13]
-
-
Blank Measurement:
-
Fill a 1 mm pathlength quartz cuvette with the buffer solution (without the peptide).
-
Acquire a blank spectrum, typically scanning from 260 nm to 195 nm.[1]
-
-
Sample Measurement:
-
Rinse the cuvette with water and then with the peptide solution.
-
Fill the cuvette with the peptide sample and acquire a spectrum using the same parameters as the blank.
-
Typically, 3-5 scans are acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * concentration_mg/mL), where MRW is the mean residue weight.
-
Protocol 3: In Vitro Peptide Stability Assay in Plasma
This assay evaluates the susceptibility of the peptide to degradation by proteases present in plasma.[14]
-
Preparation:
-
Prepare a stock solution of the purified peptide (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Thaw an aliquot of human or animal plasma at 37°C.
-
-
Incubation:
-
Initiate the reaction by spiking the pre-warmed plasma with the peptide stock solution to a final concentration of ~10 µM. Ensure the final DMSO concentration is low (<1%) to avoid protein precipitation.[15]
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
-
Quenching:
-
Sample Processing:
-
Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the peptide.
-
Analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.
-
Plot the percentage of remaining peptide versus time to determine the peptide's half-life (t₁/₂) in plasma.
-
Visualizations
The following diagrams illustrate key workflows and concepts in peptide synthesis.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. How the side chain functional groups: (i) -OH as in serine. (ii) -SH as.. [askfilo.com]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. chempep.com [chempep.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to O-Benzyl, O-Trityl, and O-t-Butyl Serine Protecting Groups in Peptide Synthesis
In the precise world of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. For trifunctional amino acids like serine, with its reactive hydroxyl side chain, effective protection is paramount to prevent unwanted side reactions during peptide chain elongation. This guide provides a detailed comparison of three commonly used O-protecting groups for serine: Benzyl (Bzl), Trityl (Trt), and tert-Butyl (tBu). The comparison focuses on their relative stability, deprotection conditions, and compatibility within major solid-phase peptide synthesis (SPPS) strategies, supported by experimental protocols.
The choice between these protecting groups is fundamentally linked to the overall synthetic strategy, primarily the method used for temporary Nα-amino protection.[1][2] The two dominant strategies are the Boc/Bzl approach, which relies on graded acid lability, and the Fmoc/tBu approach, which utilizes an orthogonal system of base-labile Nα-protection and acid-labile side-chain protection.[3][4]
Comparative Stability and Performance
The stability of a protecting group is defined by its resilience to the conditions required to remove other protecting groups. An ideal protecting group remains intact throughout the synthesis and is cleaved only under specific conditions during the final deprotection step.
-
O-Benzyl (Bzl): Traditionally used in the Boc/Bzl strategy, the benzyl ether is stable to the moderately acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the repetitive cleavage of the Nα-Boc group.[3] However, its removal requires harsh conditions, typically very strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or catalytic hydrogenolysis.[4][5] While effective, the use of HF is hazardous and catalytic hydrogenation is not always compatible with other functional groups, particularly sulfur-containing residues. The Bzl group is known to be partially labile to TFA, which can be a drawback in the synthesis of long peptides.[6][7]
-
O-tert-Butyl (tBu): The tBu ether is the standard side-chain protection for serine in the widely used Fmoc/tBu strategy.[4][6] It exhibits excellent stability to the basic conditions (typically piperidine in DMF) used for Nα-Fmoc group removal.[8] Its cleavage is achieved concurrently with the peptide's cleavage from acid-labile resins using moderate to strong acids, most commonly TFA in the presence of scavengers.[9][10] The primary drawback is the generation of the stable tert-butyl cation during cleavage, which can lead to side reactions like the alkylation of sensitive residues such as tryptophan and methionine if not effectively quenched by scavengers.[11][12]
-
O-Trityl (Trt): The trityl group is a bulky and highly acid-labile protecting group also used in the Fmoc/tBu strategy.[3][13] Its extreme sensitivity to acid allows for its removal under very mild conditions, such as 1% TFA in dichloromethane (DCM), which will not cleave the peptide from standard acid-labile resins like Wang or Rink Amide.[14][15] This unique feature enables the selective deprotection of a specific serine residue on the solid support for subsequent modifications, such as phosphorylation or glycosylation.[6][14] Like the tBu group, it is completely stable to the basic conditions of Fmoc removal.[13]
Data Presentation: Stability Overview
The following table summarizes the key characteristics and stability of the O-benzyl, O-trityl, and O-t-butyl serine protecting groups.
| Parameter | O-Benzyl (Bzl) | O-Trityl (Trt) | O-tert-Butyl (tBu) |
| Typical SPPS Strategy | Boc/Bzl[3][4] | Fmoc/tBu[3][6] | Fmoc/tBu[4][6] |
| Stability to Nα-Fmoc Deprotection | Stable | Stable[13] | Stable[8] |
| (e.g., 20% Piperidine in DMF) | |||
| Stability to Nα-Boc Deprotection | Generally Stable (some lability)[3][7] | Not Applicable | Stable |
| (e.g., 25-50% TFA in DCM) | |||
| Primary Cleavage Conditions | Strong Acid (HF, TFMSA) or Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Very Mild Acid (e.g., 1% TFA in DCM)[14][15] | Moderate Acid (e.g., 95% TFA)[4][10] |
| Orthogonality | Orthogonal to Fmoc removal. Graded lability with Boc.[3] | Orthogonal to Fmoc removal. Allows selective on-resin deprotection in presence of tBu groups.[14] | Orthogonal to Fmoc removal. Cleaved with other tBu-based groups.[6] |
| Key Advantages | High stability. Well-established in Boc chemistry.[4] | Allows for selective on-resin side-chain modification.[6] | High stability to base; standard for routine Fmoc SPPS.[4] |
| Key Disadvantages | Requires harsh/incompatible cleavage conditions. Partial lability in TFA.[5][6] | Steric bulk. Trityl cation can cause side reactions. | t-Butyl cation can cause side reactions without proper scavengers.[12] |
Experimental Protocols
Detailed methodologies for the removal of each protecting group are provided below. These represent typical conditions and may require optimization based on the specific peptide sequence and resin used.
Deprotection of O-Benzyl-Serine (Strong Acid Cleavage)
This protocol describes a typical final cleavage and deprotection step for a peptide synthesized using a Boc/Bzl strategy on a standard resin like PAM.
-
Resin Preparation: Wash the dried peptidyl-resin (100 mg) with DCM and dry thoroughly under high vacuum for at least 1 hour.
-
Cleavage Reaction: In a specialized HF cleavage apparatus, cool the vessel containing the peptidyl-resin and a magnetic stir bar to -5°C.
-
Add a scavenger, such as anisole (~0.5 mL).
-
Carefully condense anhydrous hydrogen fluoride (HF) gas (~5 mL) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to remove the scavenger and organic byproducts.
-
Extraction & Isolation: Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). Filter to remove the resin, and lyophilize the aqueous solution to obtain the crude peptide.[5]
Deprotection of O-Trityl-Serine (Selective On-Resin Cleavage)
This protocol allows for the removal of the Trt group while the peptide remains attached to the resin and other acid-labile protecting groups (like tBu) remain intact.[15]
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (100 mg) in DCM in a sealable sintered glass funnel. Drain the excess DCM.
-
Cleavage Reaction: Add a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM (2 mL) to the resin. Seal the funnel and gently agitate for 2-5 minutes.
-
Filter the solution into a flask containing 10% pyridine in methanol to neutralize the acid.
-
Repeat the treatment (Step 2 & 3) 5-10 times to ensure complete deprotection. Monitor the reaction by collecting a small resin sample and performing a test cleavage and HPLC analysis.
-
Washing: Once deprotection is complete, wash the resin thoroughly with DCM, followed by DMF to prepare for the subsequent on-resin modification.[15]
Deprotection of O-tert-Butyl-Serine (Standard TFA Cleavage)
This is a standard protocol for the final cleavage and deprotection of peptides synthesized using the Fmoc/tBu strategy.[12]
-
Resin Preparation: After final Nα-Fmoc deprotection, wash the peptidyl-resin (100 mg) thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler mixture of 95% TFA, 2.5% water, and 2.5% TIS can be used.[9]
-
Cleavage Reaction: Add the cleavage cocktail (1-2 mL) to the dry peptidyl-resin in a flask.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether.
-
Final Processing: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.
Visualization of Stability and Deprotection Pathways
The following diagram illustrates the logical relationships between the serine protecting groups and the chemical conditions for their removal or stability.
Caption: Logical workflow of deprotection for O-Bzl, O-Trt, and O-tBu serine.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. nbinno.com [nbinno.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
A Comparative Guide to the Strategic Use of DL-Serine Derivatives in Peptide Library Synthesis
For researchers, scientists, and drug development professionals, the synthesis of diverse and robust peptide libraries is a cornerstone of modern therapeutic discovery. While the exclusive use of naturally occurring L-amino acids has been the traditional approach, the strategic incorporation of D-amino acid derivatives, including those of serine, offers a powerful strategy to overcome key limitations of peptide-based therapeutics, notably their susceptibility to degradation.
This guide provides an objective comparison of peptide libraries synthesized exclusively with L-amino acids versus those that strategically incorporate D-amino acids. We will delve into the justification for this non-traditional approach, present supporting experimental data and protocols, and highlight the unique advantages conferred by the inclusion of both D- and L-serine derivatives.
The Challenge of Stereochemistry in Peptide Synthesis
In the realm of peptide synthesis, stereochemical integrity is paramount. The vast majority of naturally occurring peptides are composed exclusively of L-amino acids. Consequently, standard solid-phase peptide synthesis (SPPS) protocols are optimized for the use of enantiomerically pure L-amino acid building blocks. The use of a racemic mixture, such as DL-serine, in a standard synthesis protocol would result in a complex and often inseparable mixture of diastereomeric peptides at each coupling step. This lack of stereochemical control renders the resulting library difficult to screen and the identified hits nearly impossible to reproduce, compromising the integrity and utility of the final product.
However, the intentional and controlled incorporation of D-amino acids into a peptide library is a powerful and increasingly utilized strategy to enhance the therapeutic potential of peptide candidates.
Justifying the Inclusion of D-Amino Acids: A Two-Pronged Approach
The rationale for incorporating D-amino acids, including D-serine, into peptide libraries is primarily twofold: enhancing proteolytic stability and expanding the accessible chemical and conformational space.
Overcoming Proteolytic Degradation
A major obstacle in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to a short in vivo half-life.[1][2] Proteases are highly stereospecific enzymes that recognize and cleave peptide bonds between L-amino acids. Peptides containing one or more D-amino acids are resistant to this enzymatic degradation.[3][4] This increased biostability can lead to a longer circulation half-time in vivo, making D-peptide-containing candidates more attractive and efficient as potential therapeutics.[1]
Expanding Chemical and Conformational Diversity
The inclusion of D-amino acids exponentially increases the diversity of a peptide library. By incorporating both L- and D-amino acids at various positions, a much larger and more diverse chemical space can be explored. This can lead to the discovery of peptides with novel three-dimensional structures and unique binding properties that would be inaccessible with a library composed solely of L-amino acids. Custom peptide libraries can be synthesized to include D-amino acids and other unusual amino acids for high-throughput screening and structure-activity relationship (SAR) studies.[5][6]
Comparative Analysis: L-only vs. D/L-Mixed Peptide Libraries
The decision to incorporate D-amino acids into a peptide library depends on the specific goals of the screening campaign. The following table summarizes the key differences between traditional L-only libraries and D/L-mixed libraries.
| Feature | L-Amino Acid Only Library | D/L-Amino Acid Mixed Library | Rationale & Supporting Data |
| Proteolytic Stability | Low | High | D-amino acids are not recognized by most endogenous proteases, significantly increasing the peptide's half-life.[2][3] |
| Chemical Diversity | Standard | High | The inclusion of D-amino acids at each position squares the number of possible stereoisomers for a given sequence. |
| Conformational Space | Limited to natural folds | Expanded | D-amino acids can induce unique turns and secondary structures not accessible to L-peptides. |
| Synthesis Complexity | Standard | Moderate | Requires careful planning and synthesis strategy (e.g., split-and-mix) to control the incorporation of D- and L-isomers. |
| Screening Methods | Standard (e.g., ELISA, phage display) | Specialized methods may be required (e.g., mirror-image phage display for all-D libraries).[3][7] | |
| Cost | Standard | Higher | D-amino acid derivatives are generally more expensive than their L-counterparts.[8] |
The Unique Role of Serine Derivatives
Serine, with its hydroxyl side chain, is a particularly valuable residue to include in peptide libraries in both its D- and L-forms. The hydroxyl group serves as a versatile chemical handle for post-synthesis modifications, allowing for further diversification of the library. This enables the introduction of:
-
Phosphorylation: to mimic signaling events.
-
Glycosylation: to improve solubility and stability.
-
Attachment of fluorescent dyes or biotin: for detection and purification.
-
Linkage to other molecules or solid supports.
By having both D-serine and L-serine derivatives available during library synthesis, researchers can explore how the stereochemistry at a modifiable position affects binding and activity.
Experimental Protocols
Protocol 1: Split-and-Mix Synthesis of a D/L-Peptide Library
The split-and-mix (or split-and-pool) synthesis method is a powerful technique for generating vast combinatorial peptide libraries where each bead on the solid support theoretically contains a single unique peptide sequence.[7][9] This protocol outlines the synthesis of a simple tripeptide library with the general structure Xaa1-Xaa2-Xaa3, where Xaa1 can be L-Ala or D-Ala, Xaa2 can be L-Ser(tBu) or D-Ser(tBu), and Xaa3 is L-Phe.
Materials:
-
Rink Amide resin
-
Fmoc-L-Phe-OH
-
Fmoc-L-Ser(tBu)-OH
-
Fmoc-D-Ser(tBu)-OH
-
Fmoc-L-Ala-OH
-
Fmoc-D-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF in a reaction vessel.
-
First Coupling (L-Phe):
-
Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple Fmoc-L-Phe-OH to the resin using DIC and OxymaPure® in DMF.
-
Wash the resin.
-
-
Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue with 20% piperidine in DMF and wash.
-
Split Step 1:
-
Divide the resin into two equal portions in separate reaction vessels (Vessel A and Vessel B).
-
-
Second Coupling (D/L-Serine):
-
Vessel A: Couple Fmoc-L-Ser(tBu)-OH.
-
Vessel B: Couple Fmoc-D-Ser(tBu)-OH.
-
Wash the resin in both vessels.
-
-
Mix Step 1: Combine the resin from both vessels and mix thoroughly.
-
Fmoc Deprotection: Remove the Fmoc group from the serine residues and wash.
-
Split Step 2:
-
Divide the mixed resin into two new equal portions (Vessel C and Vessel D).
-
-
Third Coupling (D/L-Alanine):
-
Vessel C: Couple Fmoc-L-Ala-OH.
-
Vessel D: Couple Fmoc-D-Ala-OH.
-
Wash the resin in both vessels.
-
-
Mix Step 2: Combine the resin from both vessels and mix thoroughly.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to release the peptides and remove the side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the peptides in cold ether, centrifuge, and lyophilize.
Protocol 2: Protease Stability Assay
This assay compares the stability of an L-only peptide to its D-amino acid-containing counterpart in the presence of a protease.
Materials:
-
L-peptide and D/L-peptide synthesized in Protocol 1 (e.g., L-Ala-L-Ser-L-Phe and D-Ala-L-Ser-L-Phe).
-
Trypsin solution (or another relevant protease).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA) for HPLC.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Sample Preparation: Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix 100 µL of each peptide solution with 10 µL of trypsin solution.
-
For a control (T=0), add 10 µL of trypsin to 100 µL of each peptide solution and immediately quench the reaction by adding 100 µL of 1% TFA in ACN.
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take a 10 µL aliquot from each reaction and quench it by adding it to 90 µL of 1% TFA in ACN.
-
HPLC Analysis:
-
Analyze each time point sample by reverse-phase HPLC.
-
Monitor the disappearance of the main peptide peak over time.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time for both the L-only and the D/L-peptide.
-
Visualizations
Caption: Workflow for split-and-mix synthesis of a D/L-peptide library.
Caption: Justification for using D-amino acids to enhance peptide stability.
Caption: The principle of mirror-image phage display for discovering D-peptides.
Conclusion
The strategic and controlled incorporation of D-amino acid derivatives, such as D-serine, into peptide libraries represents a significant advancement in the field of drug discovery. While the use of racemic DL-mixtures is generally ill-advised due to the creation of complex diastereomeric mixtures, the deliberate inclusion of D-amino acids provides a powerful tool to generate peptide libraries with enhanced proteolytic stability and greater structural diversity. By leveraging the unique properties of D-amino acids and the chemical versatility of residues like serine, researchers can significantly improve the chances of identifying robust and potent peptide-based therapeutic leads.
References
- 1. lifetein.com [lifetein.com]
- 2. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Screening Libraries - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. peptide.com [peptide.com]
- 7. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qyaobio.com [qyaobio.com]
A Comparative Guide to Confirming Successful Deprotection of O-Benzyl-DL-serine
For researchers, scientists, and drug development professionals, the removal of the benzyl protecting group from O-Benzyl-DL-serine is a critical step in many synthetic pathways. Ensuring the complete and efficient deprotection of this starting material is paramount to the success of subsequent reactions and the purity of the final product. This guide provides a comprehensive comparison of common methods used to confirm the successful deprotection of this compound, complete with experimental protocols and supporting data.
Deprotection Methodologies: A Comparative Overview
Several methods can be employed for the deprotection of this compound. The choice of method often depends on the sensitivity of other functional groups in the molecule, the desired scale of the reaction, and the available resources. The most common methods include catalytic hydrogenolysis and acid-catalyzed cleavage.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in MeOH or EtOH | 2-16 hours | >95% | High | Clean reaction with easy work-up.[1] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[2] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, in MeOH | 1-4 hours | >90% | High | Avoids the use of gaseous hydrogen.[1][3] | May require higher catalyst loading. |
| Acid-Catalyzed Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1-3 hours | >90% | Good | Rapid and effective for acid-stable molecules.[4] | Harsh acidic conditions may not be suitable for all substrates; requires careful neutralization.[5] |
Analytical Techniques for Confirmation
A combination of analytical techniques should be employed to unequivocally confirm the complete removal of the benzyl group and the formation of DL-serine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for monitoring the deprotection reaction, providing detailed structural information.[6][7] By comparing the NMR spectra of the starting material and the product, one can confirm the disappearance of signals corresponding to the benzyl group and the appearance of signals corresponding to the unprotected serine.
Key Spectral Changes:
-
¹H NMR: The characteristic signals of the aromatic protons of the benzyl group (typically a multiplet between δ 7.2-7.4 ppm) and the benzylic methylene protons (a singlet or two doublets around δ 4.5 ppm) will disappear upon successful deprotection.[8][9] Concurrently, the chemical shifts of the protons on the serine backbone will change.
-
¹³C NMR: The signals corresponding to the aromatic carbons of the benzyl group (in the range of δ 127-138 ppm) and the benzylic carbon (around δ 73 ppm) will no longer be present in the spectrum of the deprotected product.
Quantitative NMR (qNMR): This technique can be used to determine the reaction conversion and the purity of the final product by integrating the signals of the starting material and the product against a known internal standard.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for monitoring the progress of the reaction and assessing the purity of the final product.[13] A reversed-phase HPLC method can be developed to separate this compound from DL-serine.
Expected Observations:
-
Retention Time Shift: this compound, being more hydrophobic due to the benzyl group, will have a longer retention time compared to the more polar DL-serine.
-
Reaction Monitoring: By taking aliquots from the reaction mixture at different time points, one can observe the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product. The reaction is considered complete when the peak corresponding to this compound is no longer detectable.
Mass Spectrometry (MS)
Mass spectrometry provides a rapid and accurate method to confirm the identity of the starting material and the product by determining their molecular weights.[14][15]
Expected Mass Spectra:
-
This compound: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (195.21 g/mol ).[15] Depending on the ionization method, you may observe [M+H]⁺ at m/z 196.2 or [M+Na]⁺ at m/z 218.2.
-
DL-Serine: Upon successful deprotection, the mass spectrum will show a molecular ion peak corresponding to the molecular weight of serine (105.09 g/mol ).[16] Common adducts include [M+H]⁺ at m/z 106.1 or [M+Na]⁺ at m/z 128.1.
Experimental Protocols
Catalytic Hydrogenolysis
-
Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus, flush with nitrogen, and then introduce hydrogen gas (typically at 1-4 atm pressure).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected DL-serine.
Acid-Catalyzed Deprotection with TFA
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
TFA Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The resulting residue is the trifluoroacetate salt of DL-serine, which can often be used directly or neutralized and further purified.[4]
Visualizing the Workflow
The following diagrams illustrate the deprotection and confirmation workflow.
By employing a combination of these deprotection strategies and analytical confirmation methods, researchers can confidently and efficiently verify the successful conversion of this compound to DL-serine, ensuring the quality and integrity of their synthetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Magritek [magritek.com]
- 7. An Introduction to Biological NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-BENZYL-L-SERINE METHYL ESTER HYDROCHLORIDE(19525-87-2) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 12. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. O-(Phenylmethyl)serine | C10H13NO3 | CID 4573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Serine [webbook.nist.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of O-Benzyl-DL-serine
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are critical to ensuring a secure work environment and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of O-Benzyl-DL-serine.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200, it is imperative to adhere to standard laboratory safety protocols.[1][2] Good hygiene practices minimize exposure and require the use of personal protective equipment (PPE).[1] Operations should be carried out in a well-ventilated area to avoid inhalation of dust.[3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[3]
-
Hand Protection: Use chemical-resistant gloves.[3]
-
Body Protection: A laboratory coat is advised to prevent skin contact.[4][5]
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air.[3]
-
Ingestion: Clean the mouth with water and then drink plenty of water.[3]
In all cases of significant exposure or if symptoms persist, seek medical attention.[3]
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound:
| Property | Value |
| Physical State | Solid[4] |
| Appearance | White[4] |
| Molecular Formula | C10 H13 N O3[3] |
| Melting Point | 225 °C / 437 °F[4] |
| Solubility | Insoluble in water[3] |
| Incompatible Materials | Strong oxidizing agents[4] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors.[3] |
Step-by-Step Disposal Protocol
Even though this compound is not officially classified as hazardous, it is prudent to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.[6] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container with "Chemical Waste" and the full chemical name: "this compound".
-
Collect all waste materials containing this compound, including contaminated consumables such as pipette tips, gloves, and weighing paper, in this designated container.[6]
-
Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, to prevent adverse reactions.[1][4][6]
-
-
Containerization:
-
Use a sealable and chemically compatible container for waste collection.[6]
-
Ensure the container is properly closed to prevent spills or the release of dust.
-
-
Storage:
-
Institutional Disposal Procedure:
-
Adhere to your institution's specific protocols for hazardous or chemical waste pickup and disposal.
-
This typically involves contacting your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[6]
-
Provide the EHS office with accurate information regarding the contents of the waste container.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling O-Benzyl-DL-serine
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of O-Benzyl-DL-serine. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, standard laboratory best practices dictate the use of appropriate personal protective equipment to minimize exposure and ensure safety.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are recommended.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable.[1] It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required.[3] For operations with a higher risk of splashing, a chemical-resistant apron is advised. |
| Respiratory Protection | Fume Hood | All handling of this compound powder, especially when weighing or preparing solutions, should be conducted within a certified chemical fume hood to prevent inhalation of dust.[4] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and maintaining the integrity of the compound.
-
Receiving and Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] It is incompatible with strong oxidizing agents.[1] Recommended storage temperature is between 0-8 °C.[7]
-
Preparation :
-
Before handling, ensure all required PPE is correctly worn.
-
All manipulations, including weighing and transferring, should be performed in a chemical fume hood to avoid dust generation.[4]
-
-
Handling :
-
Post-Handling :
-
Clean the work area thoroughly after handling.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Dispose of as chemical waste in a properly labeled and sealed container.[3] All waste must be handled in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials : Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with this compound should be disposed of in a designated hazardous waste container.[3][4]
-
Solutions : Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1][3]
Quantitative Data Summary
The following table summarizes key physical and safety data for this compound.
| Property | Value | Source |
| Physical State | Solid | [5] |
| Appearance | White to off-white powder | [7] |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.22 g/mol | [8] |
| Melting Point | 225 °C / 437 °F | [8] |
| Solubility | Does not mix well with water | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | None under normal use conditions | [8] |
Experimental Protocols
Emergency Procedures for Accidental Release:
In the event of a spill, follow these steps:
-
Minor Spills :
-
Major Spills :
Caption: Workflow for handling this compound.
Caption: Emergency response for an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
